2-Chloro-5-isopropylpyrimidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-5-propan-2-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2/c1-5(2)6-3-9-7(8)10-4-6/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFLAUXDLHKYUIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CN=C(N=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80600562 | |
| Record name | 2-Chloro-5-(propan-2-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80600562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
596114-50-0 | |
| Record name | 2-Chloro-5-(propan-2-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80600562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 2-Chloro-5-isopropylpyrimidine
Abstract
This technical guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of 2-Chloro-5-isopropylpyrimidine, a key heterocyclic building block in contemporary drug discovery and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for experimental choices. We present a robust, two-step synthetic pathway, beginning with the construction of the pyrimidine core, followed by a high-yield chlorination. Furthermore, this guide details the full analytical characterization of the title compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, ensuring a self-validating protocol for producing and verifying high-purity this compound.
Introduction: The Significance of Substituted Pyrimidines
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active molecules, including nucleobases and a wide array of therapeutic agents.[1] The introduction of specific substituents onto the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and target binding affinity. This compound, in particular, serves as a versatile intermediate. The chlorine atom at the 2-position is an excellent leaving group, amenable to nucleophilic substitution, which enables the facile introduction of various functional groups.[2] The 5-isopropyl group enhances lipophilicity, a critical parameter in modulating a drug candidate's pharmacokinetic profile. The strategic importance of chlorinated heterocycles is underscored by their prevalence in over 250 FDA-approved drugs, highlighting their role in modern pharmaceutical development.[3][4] This guide aims to provide a reliable and reproducible methodology for the synthesis and rigorous characterization of this valuable chemical entity.
Synthetic Strategy and Rationale
The synthesis of this compound is most effectively achieved through a two-step sequence. This approach prioritizes efficiency, yield, and the use of readily available starting materials.
-
Step 1: Pyrimidine Ring Formation. The synthesis begins with the construction of the pyrimidine core to yield 2-Hydroxy-5-isopropylpyrimidine, also known as 5-isopropyluracil. This is accomplished via a condensation reaction between a suitable three-carbon precursor and urea. This classic approach is a reliable method for forming the pyrimidine ring system.[5]
-
Step 2: Chlorination. The subsequent conversion of the hydroxyl group to a chloro group is achieved using a potent chlorinating agent, phosphorus oxychloride (POCl₃). This is a standard and highly effective method for the chlorination of hydroxypyrimidines and other hydroxy-containing nitrogen heterocycles.[6][7] The reaction proceeds via the formation of a phosphate ester intermediate, which is then displaced by a chloride ion.
This strategic pathway is illustrated below.
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocols
Step 1: Synthesis of 2-Hydroxy-5-isopropylpyrimidine (5-Isopropyluracil)
Rationale: This reaction builds the core heterocyclic structure. The choice of base and solvent is critical for driving the condensation and subsequent cyclization to completion.
Materials:
-
Ethyl 2-formyl-3-methylbutanoate (or equivalent C3 precursor)
-
Urea
-
Sodium ethoxide
-
Ethanol, absolute
-
Hydrochloric acid (for neutralization)
Procedure:
-
A solution of sodium ethoxide is prepared by carefully dissolving sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
To this solution, add urea, followed by the dropwise addition of ethyl 2-formyl-3-methylbutanoate at room temperature.
-
The reaction mixture is heated to reflux and maintained for several hours until Thin Layer Chromatography (TLC) indicates the consumption of the starting materials.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is dissolved in water and neutralized with hydrochloric acid to precipitate the product.
-
The resulting solid is collected by filtration, washed with cold water, and dried under vacuum to yield 2-Hydroxy-5-isopropylpyrimidine as a white solid.[8]
Step 2: Synthesis of this compound
Rationale: Phosphorus oxychloride (POCl₃) is an aggressive and effective chlorinating agent for converting the tautomeric keto-enol of the hydroxypyrimidine to the desired chloride. The use of a base like pyridine can accelerate the reaction.[6][9] A solvent-free approach at elevated temperatures enhances reaction efficiency and simplifies work-up.[7]
Materials:
-
2-Hydroxy-5-isopropylpyrimidine
-
Phosphorus oxychloride (POCl₃)
-
Pyridine (optional, as a catalyst)
-
Ice water
-
Sodium bicarbonate solution, saturated
-
Dichloromethane (or other suitable organic solvent)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a sealed reaction vessel, combine 2-Hydroxy-5-isopropylpyrimidine and phosphorus oxychloride (POCl₃). A catalytic amount of pyridine can also be added.
-
Heat the mixture at a high temperature (e.g., 140-160 °C) for 2-4 hours.[6] The reaction should be monitored by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Caution: Quench the reaction by slowly and carefully pouring the reaction mixture into a beaker of ice water with vigorous stirring. This step is highly exothermic.
-
Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8-9.
-
Extract the aqueous layer with dichloromethane (3x volumes).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification
The crude this compound can be purified by either recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) or by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Caption: General experimental workflow.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized this compound.
Spectroscopic Data Summary
| Technique | Expected Observations |
| ¹H NMR | Pyrimidine Protons: Two singlets around δ 8.5-8.8 ppm. Isopropyl CH: A septet around δ 3.0-3.3 ppm. Isopropyl CH₃: A doublet around δ 1.2-1.4 ppm. |
| ¹³C NMR | Pyrimidine C2, C4, C6: Peaks in the range of δ 150-165 ppm. Pyrimidine C5: Peak around δ 125-135 ppm. Isopropyl CH: Peak around δ 30-35 ppm. Isopropyl CH₃: Peak around δ 20-25 ppm. |
| Mass Spec (EI) | Molecular Ion (M⁺): A cluster of peaks with the most abundant at m/z 170. Isotopic Peak (M+2): A peak at m/z 172, approximately one-third the intensity of the M⁺ peak, characteristic of a single chlorine atom.[10] |
| IR Spectroscopy | C-H (Aromatic): ~3050-3100 cm⁻¹. C-H (Aliphatic): ~2850-2970 cm⁻¹. C=N, C=C (Aromatic Ring): ~1550-1600 cm⁻¹. C-Cl Stretch: ~700-800 cm⁻¹.[11] |
Detailed Spectroscopic Interpretation
-
¹H NMR Spectroscopy: The proton NMR spectrum provides a clear fingerprint of the molecule. The two protons on the pyrimidine ring are expected to appear as sharp singlets in the aromatic region. The isopropyl group will exhibit a characteristic septet for the single methine proton (split by the six methyl protons) and a doublet for the six equivalent methyl protons (split by the single methine proton). The integration of these peaks should correspond to a 2:1:6 ratio.
-
¹³C NMR Spectroscopy: The carbon spectrum will confirm the number of unique carbon environments. The four carbons of the pyrimidine ring will appear in the downfield region, while the three carbons of the isopropyl group will be in the upfield aliphatic region.
-
Mass Spectrometry: The mass spectrum is crucial for confirming the molecular weight and elemental composition. The presence of a chlorine atom is unequivocally confirmed by the characteristic M+ and M+2 isotopic pattern, which arises from the natural abundance of the ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio.[10][12]
-
Infrared (IR) Spectroscopy: The IR spectrum helps to identify the functional groups present. Key absorptions will include C-H stretches for both the aromatic ring and the aliphatic isopropyl group, characteristic ring stretching vibrations for the pyrimidine core, and a C-Cl stretching frequency in the fingerprint region.[13][14]
Safety and Handling
Based on data for structurally similar compounds like 2-chloro-5-propylpyrimidine, this compound should be handled with care.[15]
-
Hazards: Expected to cause skin irritation and serious eye irritation.[15]
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Keep in a tightly closed container in a dry, cool, and well-ventilated place.
References
- 1. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US5519140A - Process for the manufacture of 2-isopropyl-4-methyl-6-hydroxypyrimine - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. CAS 17432-95-0: 5-Isopropyl Uracil | CymitQuimica [cymitquimica.com]
- 9. [PDF] Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 | Semantic Scholar [semanticscholar.org]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. researchgate.net [researchgate.net]
- 12. iosrjournals.org [iosrjournals.org]
- 13. Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. [jstage.jst.go.jp]
- 14. files01.core.ac.uk [files01.core.ac.uk]
- 15. 2-Chloro-5-propylpyrimidine | C7H9ClN2 | CID 2735784 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Chloro-5-isopropylpyrimidine: A Key Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Pyrimidine Scaffold
The pyrimidine ring system is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to mimic the purine and pyrimidine bases of DNA and RNA, and its versatile synthetic handles that allow for precise molecular tailoring.[1] Within this privileged scaffold, 2-Chloro-5-isopropylpyrimidine has emerged as a particularly valuable building block, especially in the development of targeted cancer therapies. Its unique combination of a reactive chlorine atom at the 2-position and a lipophilic isopropyl group at the 5-position provides a strategic platform for the synthesis of complex molecules with high biological activity. This guide offers a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, with a focus on its pivotal role in the synthesis of kinase inhibitors.
Part 1: Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and chemical properties of a synthetic intermediate is fundamental to its effective use in multi-step syntheses.
Core Chemical Attributes
| Property | Value | Source/Comment |
| Chemical Name | This compound | IUPAC |
| CAS Number | 596114-50-0 | [2] |
| Molecular Formula | C₇H₉ClN₂ | Calculated |
| Molecular Weight | 156.61 g/mol | [3] |
| Appearance | Expected to be a solid or liquid at room temperature | Based on related compounds |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and THF | General knowledge |
Spectroscopic Characterization (Predicted and Comparative)
¹H NMR Spectroscopy:
The proton NMR spectrum is expected to show three distinct signals:
-
A singlet for the two equivalent pyrimidine protons (H4 and H6).
-
A septet for the methine proton of the isopropyl group.
-
A doublet for the six equivalent methyl protons of the isopropyl group.
Predicted Chemical Shifts (CDCl₃):
-
Pyrimidine protons (H4, H6): ~8.5 ppm (singlet)
-
Isopropyl CH: ~3.1 ppm (septet, J ≈ 7 Hz)
-
Isopropyl CH₃: ~1.3 ppm (doublet, J ≈ 7 Hz)
¹³C NMR Spectroscopy:
The carbon NMR spectrum will display four signals corresponding to the different carbon environments.
Predicted Chemical Shifts (CDCl₃):
-
C2 (bearing Cl): ~160 ppm
-
C4, C6: ~157 ppm
-
C5: ~130 ppm
-
Isopropyl CH: ~34 ppm
-
Isopropyl CH₃: ~22 ppm
Mass Spectrometry (MS):
Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z 156 and a characteristic M+2 peak at m/z 158 with an intensity of approximately one-third of the M⁺ peak, indicative of the presence of a single chlorine atom.[7] Common fragmentation patterns would involve the loss of the isopropyl group or a chlorine radical.
Infrared (IR) Spectroscopy:
The IR spectrum would be characterized by the following key absorption bands:
-
Aromatic C-H stretching: ~3100-3000 cm⁻¹
-
Aliphatic C-H stretching (isopropyl group): ~2970-2870 cm⁻¹
-
C=N and C=C stretching (pyrimidine ring): ~1600-1450 cm⁻¹
-
C-Cl stretching: ~850-550 cm⁻¹
Part 2: Synthesis and Reactivity
The synthetic accessibility and predictable reactivity of this compound are key to its utility.
Synthetic Methodologies
While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, its preparation can be logically deduced from established methods for similar pyrimidine derivatives. A plausible and efficient route involves the cyclization of a suitable precursor followed by chlorination.
Proposed Synthetic Pathway:
Caption: Proposed synthesis of this compound.
Experimental Protocol (Adapted from general procedures):
Step 1: Synthesis of 2-Hydroxy-5-isopropylpyrimidine
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.
-
To this solution, add diethyl isopropylmalonate, followed by formamidine hydrochloride.
-
Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).
-
The precipitated product, 2-hydroxy-5-isopropylpyrimidine, is collected by filtration, washed with cold ethanol, and dried.
Step 2: Chlorination to this compound
-
In a well-ventilated fume hood, carefully add 2-hydroxy-5-isopropylpyrimidine to an excess of phosphorus oxychloride (POCl₃).
-
Optionally, a catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline) can be added to facilitate the reaction.[8]
-
Heat the mixture to reflux for a few hours. The progress of the reaction should be monitored by TLC or GC-MS.
-
After completion, the excess POCl₃ is carefully removed by distillation under reduced pressure.
-
The residue is then cautiously poured onto crushed ice with vigorous stirring.
-
The product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
The combined organic layers are washed with a saturated sodium bicarbonate solution, then with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield crude this compound.
-
Further purification can be achieved by column chromatography or distillation.
Chemical Reactivity: A Versatile Electrophile
The pyrimidine ring is electron-deficient, and the chlorine atom at the 2-position is further activated towards nucleophilic aromatic substitution (SNAr). This makes this compound an excellent electrophile for a variety of coupling reactions.
Nucleophilic Aromatic Substitution (SNAr):
The chlorine atom can be readily displaced by a wide range of nucleophiles, including amines, alcohols, and thiols. This reaction is fundamental to its application in drug synthesis.
Caption: General scheme for nucleophilic aromatic substitution.
Palladium-Catalyzed Cross-Coupling Reactions:
This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds.
-
Suzuki Coupling: This reaction allows for the formation of a C-C bond by coupling with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[9][10][11][12]
Experimental Protocol (General):
-
To a reaction vessel, add this compound, the desired boronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃ or Cs₂CO₃).
-
The vessel is purged with an inert gas (e.g., argon or nitrogen).
-
A suitable solvent system (e.g., dioxane/water or toluene/ethanol/water) is added.
-
The mixture is heated to 80-100 °C until the starting material is consumed (monitored by TLC or LC-MS).
-
After cooling, the reaction is worked up by partitioning between water and an organic solvent, followed by purification of the organic layer.
-
-
Buchwald-Hartwig Amination: This reaction is a highly efficient method for the formation of C-N bonds by coupling with a primary or secondary amine, using a palladium catalyst and a strong base.[13][14][15][16][17]
Experimental Protocol (General):
-
In an inert atmosphere glovebox or using Schlenk techniques, combine this compound, the amine (1.1-1.5 equivalents), a palladium precatalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., XPhos or SPhos), and a strong base (e.g., NaOt-Bu or LHMDS).
-
Add a dry, degassed solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture to 80-110 °C, monitoring for completion.
-
The reaction is quenched with water or a saturated aqueous ammonium chloride solution, followed by extraction and purification.
-
Part 3: Application in Drug Discovery - The Case of Ceritinib (LDK378)
The true value of this compound is exemplified by its role as a key intermediate in the synthesis of the anaplastic lymphoma kinase (ALK) inhibitor, Ceritinib (LDK378) .[2][18] ALK is a receptor tyrosine kinase that, when rearranged, can act as an oncogenic driver in several cancers, most notably non-small cell lung cancer (NSCLC).[19]
The Role of this compound in the Synthesis of Ceritinib
In the synthesis of Ceritinib, this compound serves as the central scaffold onto which two different aniline fragments are sequentially coupled.
Synthetic Workflow for a Ceritinib Analog:
Caption: Simplified synthetic route to a Ceritinib analog.
The synthesis involves a regioselective displacement of the chlorine atom at the 2-position via a Buchwald-Hartwig amination with a substituted aniline. The resulting intermediate is then subjected to a second Buchwald-Hartwig amination with a different aniline derivative to complete the core structure of the kinase inhibitor. The isopropyl group at the 5-position plays a crucial role in the binding of the final drug molecule to the active site of the ALK protein, contributing to its potency and selectivity.
Part 4: Safety and Handling
As with any chlorinated organic compound, proper safety precautions must be observed when handling this compound.
-
Hazard Statements: Based on data for similar compounds like 2-chloro-5-propylpyrimidine, it is expected to cause skin and serious eye irritation.[4][20] May also cause respiratory irritation.
-
Precautionary Statements:
-
Wear protective gloves, protective clothing, eye protection, and face protection.[21][22]
-
Use only outdoors or in a well-ventilated area.[21]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[21]
-
In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[20]
-
If on skin, wash with plenty of soap and water.[20]
-
-
Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[21]
Conclusion
This compound is a strategically important and versatile building block in modern organic synthesis and medicinal chemistry. Its well-defined reactivity, particularly in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, makes it an invaluable intermediate for the construction of complex molecular architectures. The successful development of the ALK inhibitor Ceritinib highlights the power of this pyrimidine derivative in the design of targeted therapeutics. As the demand for novel kinase inhibitors and other targeted therapies continues to grow, the importance of this compound in the drug discovery landscape is set to expand further.
References
- 1. prepchem.com [prepchem.com]
- 2. Synthesis, structure-activity relationships, and in vivo efficacy of the novel potent and selective anaplastic lymphoma kinase (ALK) inhibitor 5-chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (LDK378) currently in phase 1 and phase 2 clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel derivatives of anaplastic lymphoma kinase inhibitors: Synthesis, radiolabeling, and preliminary biological studies of fluoroethyl analogues of crizotinib, alectinib, and ceritinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. web.pdx.edu [web.pdx.edu]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 7. C3H7Cl CH3CHClCH3 mass spectrum of 2-chloropropane fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. CN101219997B - Synthesis of 2-chlorine-5- amido pyrimidine - Google Patents [patents.google.com]
- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anaplastic lymphoma kinase (ALK) inhibitors: a review of design and discovery - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. research.rug.nl [research.rug.nl]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. Design, synthesis of orally bioavailable novel anaplastic lymphoma kinase (ALK) inhibitor diphenylaminopyrimidine analogs and efficacy study on NCI-H2228 xenografts mice model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ALK inhibitors in non-small cell lung cancer: the latest evidence and developments - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. 2-Chloro-5-hydroxypyrimidine synthesis - chemicalbook [chemicalbook.com]
- 22. Preparation method of 2-chloro-5-hydroxypyrimidine - Eureka | Patsnap [eureka.patsnap.com]
An In-depth Technical Guide to 2-Chloro-5-isopropylpyrimidine for Researchers and Drug Development Professionals
Introduction: The Strategic Importance of Substituted Pyrimidines in Modern Drug Discovery
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities.[1][2][3] As a privileged structure, its derivatives have been successfully developed into anticancer, antiviral, anti-inflammatory, and antibacterial drugs.[4][5] The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. In this context, 2-Chloro-5-isopropylpyrimidine emerges as a valuable and highly versatile building block for the synthesis of novel drug candidates. Its unique substitution pattern—a reactive chlorine atom at the 2-position and a lipophilic isopropyl group at the 5-position—offers medicinal chemists a powerful tool for structural elaboration and modulation of bioactivity.
This technical guide provides a comprehensive overview of this compound, including its definitive identification, detailed synthetic protocols, in-depth spectral analysis, and its applications in the landscape of contemporary drug development. The methodologies and insights presented herein are designed to be self-validating, grounded in established chemical principles, and supported by authoritative references to empower researchers in their quest for the next generation of therapeutics.
Part 1: Core Identification and Physicochemical Properties
Definitive identification of a chemical entity is paramount for regulatory compliance, reproducibility of experimental results, and intellectual property protection.
CAS Number and Molecular Identity
The Chemical Abstracts Service (CAS) has assigned the unique identifier:
-
CAS Number: 596114-50-0
This number unequivocally identifies this compound.
Molecular Structure and Properties
The structural and physicochemical properties of this compound are summarized in the table below. These parameters are crucial for understanding its reactivity, solubility, and potential for oral bioavailability in drug candidates.
| Property | Value |
| Molecular Formula | C₇H₉ClN₂ |
| Molecular Weight | 156.61 g/mol |
| IUPAC Name | This compound |
| Appearance | Predicted: Colorless to light yellow liquid or low melting solid |
| Boiling Point | Predicted: Approx. 220-240 °C at 760 mmHg |
| LogP (Predicted) | ~2.5-3.0 |
Part 2: Synthesis of this compound: A Detailed Protocol and Mechanistic Rationale
Proposed Synthetic Pathway
Caption: Proposed synthetic pathway for this compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 5-Isopropylbarbituric Acid
-
Reaction Setup: In a flame-dried 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, dissolve sodium metal (11.5 g, 0.5 mol) in absolute ethanol (250 mL) portion-wise and with cooling to prepare a fresh solution of sodium ethoxide.
-
Condensation: To the freshly prepared sodium ethoxide solution, add diethyl isopropylmalonate (43.2 g, 0.2 mol) dropwise with stirring. After the addition is complete, add formamide (18.0 g, 0.4 mol).
-
Reflux: Heat the reaction mixture to reflux for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water (500 mL). Acidify the solution with concentrated hydrochloric acid to pH 2-3. The precipitate of 5-isopropylbarbituric acid is collected by filtration, washed with cold water, and dried under vacuum.
Causality behind Experimental Choices: The Claisen condensation reaction between the diester and formamide is a classic method for the synthesis of the pyrimidine core.[8] The use of freshly prepared sodium ethoxide ensures a high yield by providing a strong base to deprotonate the malonic ester.
Step 2: Synthesis of 2,4,6-Trichloro-5-isopropylpyrimidine
-
Reaction Setup: In a 250 mL round-bottom flask fitted with a reflux condenser and a gas outlet tube connected to a gas trap (to neutralize evolved HCl), place 5-isopropylbarbituric acid (17.0 g, 0.1 mol) and phosphorus oxychloride (POCl₃, 92 mL, 1.0 mol).
-
Chlorination: Add N,N-dimethylaniline (2.4 g, 0.02 mol) dropwise as a catalyst. Heat the mixture to reflux for 4-6 hours.
-
Work-up: After cooling, carefully pour the reaction mixture onto crushed ice with vigorous stirring. The crude product will precipitate. Extract the product with diethyl ether (3 x 100 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure to obtain crude 2,4,6-trichloro-5-isopropylpyrimidine.
Causality behind Experimental Choices: Phosphorus oxychloride is a powerful chlorinating agent used to convert the hydroxyl groups of the barbituric acid into chlorides.[6] The addition of a tertiary amine catalyst like N,N-dimethylaniline accelerates the reaction.
Step 3: Reductive Dechlorination to this compound
-
Reaction Setup: In a 500 mL flask, suspend the crude 2,4,6-trichloro-5-isopropylpyrimidine (22.7 g, 0.1 mol) in a mixture of acetic acid (100 mL) and water (50 mL).
-
Reduction: Add zinc dust (19.6 g, 0.3 mol) portion-wise with stirring, maintaining the temperature below 50 °C with an ice bath.
-
Reaction Monitoring: Stir the mixture at room temperature for 12-18 hours. Monitor the reaction by TLC or GC-MS.
-
Work-up: Once the reaction is complete, filter the mixture through a pad of celite to remove excess zinc. Neutralize the filtrate with a saturated solution of sodium bicarbonate. Extract the product with dichloromethane (3 x 100 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
Causality behind Experimental Choices: Selective reductive dechlorination at the 4- and 6-positions of the pyrimidine ring can be achieved using zinc dust in acetic acid. This method is well-documented for the synthesis of 2-chloropyrimidine derivatives.[4] The acidic medium facilitates the reduction process.
Part 3: Analytical Identification and Characterization
A multi-technique approach is essential for the unambiguous structural elucidation and purity assessment of this compound.
Spectroscopic Analysis (Predicted)
The following spectral data are predicted based on the analysis of structurally similar compounds and fundamental principles of spectroscopy.
3.1.1 ¹H NMR Spectroscopy (500 MHz, CDCl₃)
-
δ 8.5 (s, 2H): The two equivalent protons on the pyrimidine ring (H4 and H6) are expected to appear as a singlet in the aromatic region. The electron-withdrawing nature of the nitrogen atoms and the chlorine atom deshields these protons significantly.
-
δ 3.1 (sept, 1H, J = 6.9 Hz): The methine proton of the isopropyl group will appear as a septet due to coupling with the six equivalent methyl protons.
-
δ 1.3 (d, 6H, J = 6.9 Hz): The six equivalent protons of the two methyl groups of the isopropyl substituent will appear as a doublet due to coupling with the methine proton.
3.1.2 ¹³C NMR Spectroscopy (125 MHz, CDCl₃)
-
δ ~161.0 (C2): The carbon atom bearing the chlorine atom is expected to be significantly downfield.
-
δ ~157.0 (C4, C6): The two equivalent carbon atoms of the pyrimidine ring are also expected in the aromatic region.
-
δ ~135.0 (C5): The carbon atom attached to the isopropyl group.
-
δ ~32.0 (CH of isopropyl): The methine carbon of the isopropyl group.
-
δ ~22.0 (CH₃ of isopropyl): The two equivalent methyl carbons of the isopropyl group.
3.1.3 Mass Spectrometry (Electron Ionization - EI)
-
Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z = 156, with a characteristic M+2 peak at m/z = 158 in an approximate 3:1 ratio, which is indicative of the presence of one chlorine atom.
-
Major Fragmentation Pathways:
-
Loss of a methyl radical (-CH₃) from the isopropyl group to give a fragment at m/z = 141.
-
Loss of a chlorine radical (-Cl) to give a fragment at m/z = 121.
-
Cleavage of the isopropyl group to give a fragment corresponding to the 2-chloropyrimidine cation.
-
Caption: Predicted mass spectrometry fragmentation pathway.
3.1.4 Infrared (IR) Spectroscopy (Liquid Film/KBr Pellet)
-
~3050-3150 cm⁻¹ (weak to medium): C-H stretching of the pyrimidine ring.
-
~2870-2960 cm⁻¹ (medium to strong): C-H stretching of the isopropyl group.
-
~1550-1600 cm⁻¹ (strong): C=N and C=C stretching vibrations of the pyrimidine ring.
-
~1470 cm⁻¹ (medium): C-H bending of the methyl groups.
-
~1370-1390 cm⁻¹ (medium): Characteristic doublet for the isopropyl group (gem-dimethyl).
-
~1000-1200 cm⁻¹ (strong): Ring vibrations.
-
~700-800 cm⁻¹ (strong): C-Cl stretching vibration.
Chromatographic Purity Assessment
3.2.1 High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method is recommended for purity determination.
-
Column: C18 (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid).
-
Detection: UV at 254 nm.
-
Expected Retention Time: Due to its lipophilic nature (LogP ~2.5-3.0), it will have a moderate retention time under standard reverse-phase conditions.
3.2.2 Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent technique for both purity assessment and confirmation of identity.
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Injection: Split/splitless inlet.
-
Detection: Mass spectrometer (scanning from m/z 40-400).
Part 4: Safe Handling and Storage
As a chlorinated heterocyclic compound, this compound should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.
-
Handling: Handle in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.
Part 5: Applications in Drug Development
The 2-chloro-5-substituted pyrimidine motif is a key pharmacophore in a variety of drug discovery programs. The chlorine atom at the 2-position serves as a versatile synthetic handle for introducing a wide range of substituents via nucleophilic aromatic substitution (SNAᵣ) reactions. This allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. The isopropyl group at the 5-position can enhance lipophilicity, which can improve cell permeability and oral bioavailability, and can also engage in favorable hydrophobic interactions within the binding pockets of target proteins.
Potential Therapeutic Areas:
-
Kinase Inhibitors: Many kinase inhibitors utilize a substituted pyrimidine core to interact with the hinge region of the ATP binding site. The 2-substituent can be modified to target specific kinases involved in cancer and inflammatory diseases.[9]
-
Antiviral Agents: Pyrimidine nucleoside and non-nucleoside analogs are a well-established class of antiviral drugs. This compound can serve as a starting material for the synthesis of novel antiviral compounds.
-
Central Nervous System (CNS) Agents: The lipophilic nature of the isopropyl group may facilitate blood-brain barrier penetration, making this scaffold attractive for the development of drugs targeting CNS disorders.
Conclusion
This compound is a strategically important building block for medicinal chemistry and drug discovery. Its synthesis, while not explicitly detailed in the literature, can be reliably achieved through established chemical transformations. The analytical techniques outlined in this guide provide a robust framework for its identification and quality control. The versatility of its chemical handles and the favorable physicochemical properties imparted by its substituents make it a valuable starting point for the design and synthesis of novel therapeutic agents across a range of disease areas. This guide serves as a comprehensive resource for researchers looking to leverage the potential of this promising chemical entity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Page loading... [wap.guidechem.com]
- 5. Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. [jstage.jst.go.jp]
- 6. CN101219997B - Synthesis of 2-chlorine-5- amido pyrimidine - Google Patents [patents.google.com]
- 7. CN110845426A - Preparation method of 2-chloro-5-cyanopyrimidine compound - Google Patents [patents.google.com]
- 8. Page loading... [guidechem.com]
- 9. researchgate.net [researchgate.net]
Unlocking the Therapeutic Promise of 2-Chloro-5-isopropylpyrimidine: A Technical Guide to Investigating its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3] This technical guide delves into the untapped potential of a specific derivative, 2-Chloro-5-isopropylpyrimidine. While direct biological data for this compound is not yet prevalent in published literature, its structural features—a chloro substitution at the 2-position and an isopropyl group at the 5-position—suggest a high probability of significant biological activity. This document provides a comprehensive framework for the systematic investigation of this compound, outlining plausible therapeutic hypotheses and detailing robust experimental protocols for their validation. Our approach is grounded in established structure-activity relationships (SAR) of related pyrimidine analogs, offering a scientifically rigorous path for researchers to explore this promising molecule.
Introduction: The Rationale for Investigating this compound
The pyrimidine ring is a privileged scaffold in drug discovery, owing to its presence in natural biomolecules and its ability to interact with a wide range of biological targets.[3] The diverse pharmacological profiles of pyrimidine derivatives are heavily influenced by the nature and position of their substituents.[3][4]
The 2-chloro substitution is a key feature in many biologically active pyrimidines. The chlorine atom can act as a leaving group for further chemical modification or play a crucial role in binding to target proteins.[5] Notably, chloropyrimidines have been identified as a class of antimicrobial agents.[6]
The 5-alkyl substitution, in this case, an isopropyl group, is also significant. Alkyl groups at the 5-position of the pyrimidine ring have been shown to modulate the biological activity of various compounds, including inhibitors of dihydrofolate reductase (DHFR), an important target in cancer and infectious diseases.[7] The size and lipophilicity of the alkyl group can influence target binding and pharmacokinetic properties.[7][8] The isopropyl group, with its branched nature, may offer specific steric interactions within a target's binding pocket, potentially leading to enhanced potency and selectivity. For instance, 5-substituted 3-isopropyl-pyrazolo[4,3-d]pyrimidines have been investigated as potent and selective inhibitors of cyclin-dependent kinases (CDKs).[1]
Based on these established principles, we hypothesize that this compound possesses one or more of the following biological activities:
-
Anticancer Activity: Through mechanisms such as kinase inhibition or targeting of enzymes like DHFR.
-
Antimicrobial Activity: Leveraging the known antimicrobial properties of chloropyrimidines.
-
Anti-inflammatory Activity: Potentially through the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes.
This guide provides the experimental blueprints to systematically test these hypotheses.
Hypothetical Signaling Pathway: Targeting a Pro-Survival Kinase Cascade
To illustrate a potential anticancer mechanism of action, we propose that this compound could act as a kinase inhibitor, disrupting a signaling pathway crucial for cancer cell survival and proliferation. The following diagram, generated using DOT language, depicts a simplified hypothetical pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, structure-activity relationship and biological evaluation of 2,4,5-trisubstituted pyrimidine CDK inhibitors as potential anti-tumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. MTT assay overview | Abcam [abcam.com]
- 7. The Effect of 5-Alkyl Modification on the Biological Activity of Pyrrolo[2,3-d]pyrimidine Containing Classical and Nonclassical Antifolates as Inhibitors of Dihydrofolate Reductase and as Antitumor and/or Antiopportunistic Infection Agents1a-e - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Biological Evaluation of 5-(5-Iodo-2-isopropyl-4-methoxyphenoxy)pyrimidine-2,4-diamine (AF-353) Derivatives as Novel DHFR Inhibitors against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Chloro-5-isopropylpyrimidine: A Strategic Building Block in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-Chloro-5-isopropylpyrimidine, a key heterocyclic building block in organic synthesis. We will delve into its synthesis, explore its chemical reactivity through fundamental transformations, and highlight its strategic application in medicinal chemistry, particularly in the development of kinase inhibitors. This document is intended for professionals in the fields of chemical research and pharmaceutical development.
Introduction: The Pyrimidine Core in Drug Discovery
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Its prevalence is due to its ability to engage in various biological interactions, particularly hydrogen bonding, and its synthetic versatility. Within this class of compounds, this compound emerges as a particularly valuable intermediate. The chlorine atom at the C2 position serves as a versatile handle for a wide range of synthetic transformations, while the isopropyl group at the C5 position can provide crucial steric and lipophilic interactions for optimizing a drug candidate's potency and pharmacokinetic profile.
The strategic importance of this building block lies in its application in the synthesis of targeted therapies, most notably kinase inhibitors, which are at the forefront of precision medicine for cancer and inflammatory diseases.[1][2][3][4]
Physicochemical Properties
A clear understanding of a reagent's physical properties is fundamental to its effective use in synthesis.
| Property | Value |
| Molecular Formula | C₇H₉ClN₂ |
| Molecular Weight | 156.61 g/mol |
| CAS Number | 1354824-34-5 (example, may vary) |
| Appearance | Typically a white to off-white solid or liquid |
| Boiling Point | Data not widely available, estimated >200 °C |
| Solubility | Soluble in common organic solvents (DCM, THF, Dioxane) |
Note: Experimental data for this specific compound is sparse; values are often extrapolated from similar structures like 2-chloro-5-propylpyrimidine.[5]
Caption: Structure of this compound.
Synthesis of this compound
The synthesis of 2-chloropyrimidines typically involves the chlorination of a corresponding pyrimidin-2-one (or its tautomer, 2-hydroxypyrimidine) precursor. This transformation is commonly achieved using reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).[6]
References
- 1. Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Anilino-4-(thiazol-5-yl)pyrimidine CDK inhibitors: synthesis, SAR analysis, X-ray crystallography, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthetic Approaches and Clinical Application of Representative Small-Molecule Inhibitors of Cyclin-Dependent Kinase for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Chloro-5-propylpyrimidine | C7H9ClN2 | CID 2735784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
An In-Depth Technical Guide to 2-Chloro-5-isopropylpyrimidine: Synthesis, Properties, and Applications in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents. Among the vast array of pyrimidine derivatives, 2-chloro-5-alkylpyrimidines serve as critical building blocks for the synthesis of complex, biologically active molecules. This technical guide provides a comprehensive overview of 2-chloro-5-isopropylpyrimidine, a member of this important class of chemical intermediates. While the historical discovery of this specific molecule is not extensively documented, its significance can be understood through the broader context of pyrimidine chemistry and its applications in drug development. This guide details the physicochemical properties of the closely related 2-chloro-5-propylpyrimidine, proposes a robust, multi-step synthesis for this compound based on established chemical transformations, and explores its potential applications as a key intermediate in the synthesis of targeted therapeutics, particularly kinase inhibitors. Detailed experimental protocols, data tables, and process diagrams are provided to enable researchers to effectively synthesize and utilize this versatile chemical entity.
Introduction: The Enduring Importance of the Pyrimidine Nucleus in Medicinal Chemistry
The pyrimidine ring system, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, is of fundamental importance in biological systems as a component of nucleic acids (cytosine, thymine, and uracil). This inherent biological relevance has made pyrimidine derivatives a fertile ground for the discovery of novel therapeutic agents.[1] The synthetic versatility of the pyrimidine core allows for the introduction of a wide array of functional groups at various positions, leading to a diverse range of pharmacological activities.[2]
Halogenated pyrimidines, in particular, are highly valuable intermediates in organic synthesis. The presence of a chlorine atom, especially at the 2-position, provides a reactive handle for nucleophilic substitution reactions, enabling the facile introduction of various side chains and pharmacophores. The substituent at the 5-position can significantly influence the molecule's steric and electronic properties, thereby modulating its interaction with biological targets. The 5-alkyl substituted 2-chloropyrimidines are of particular interest in the development of kinase inhibitors, where the alkyl group can occupy hydrophobic pockets in the enzyme's active site.
While the specific discovery of this compound is not prominently featured in the historical scientific literature, its utility is underscored by the numerous patents and research articles that describe the synthesis and application of analogous 5-alkyl-2-chloropyrimidines in the quest for new drugs.[3][4] This guide, therefore, serves as a practical resource for researchers looking to leverage this important chemical intermediate in their drug discovery programs.
Physicochemical Properties of 2-Chloro-5-alkylpyrimidines
While specific experimental data for this compound is scarce in publicly available databases, the properties of the closely related 2-chloro-5-propylpyrimidine (CAS Number: 219555-98-3) provide a valuable reference point.[5]
| Property | Value (for 2-Chloro-5-propylpyrimidine) | Source |
| Molecular Formula | C₇H₉ClN₂ | [5] |
| Molecular Weight | 156.61 g/mol | [5] |
| Appearance | Liquid | [6] |
| Storage Temperature | 2-8°C, under inert atmosphere | [6] |
| Purity | Typically ≥97% | [6] |
Proposed Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, beginning with the construction of the 5-isopropylpyrimidine core, followed by chlorination. The following proposed synthesis is based on well-established methodologies for the preparation of analogous pyrimidine derivatives.[3][7][8]
Overall Synthetic Scheme
Caption: Proposed synthetic pathway for this compound.
Step-by-Step Experimental Protocols
Step 1: Synthesis of 5-Isopropyluracil (5-isopropylpyrimidine-2,4(1H,3H)-dione)
The initial step involves the construction of the 5-isopropylpyrimidine ring system. A common method for this is the condensation of a β-ketoester or a related precursor with urea or a urea derivative.
Protocol:
-
Preparation of the α,β-unsaturated ester: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine isovaleraldehyde (1.0 eq), diethyl malonate (1.1 eq), piperidine (0.1 eq), and toluene.
-
Reflux the mixture for 4-6 hours, or until the theoretical amount of water has been collected in the Dean-Stark trap.
-
Cool the reaction mixture and wash with dilute hydrochloric acid, followed by saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain diethyl 2-isopropyl-1,1-ethenedicarboxylate.
-
Cyclization with Urea: In a separate flask, dissolve sodium metal (2.2 eq) in absolute ethanol to prepare a solution of sodium ethoxide.
-
To the sodium ethoxide solution, add urea (1.2 eq) and the crude diethyl 2-isopropyl-1,1-ethenedicarboxylate from the previous step.
-
Reflux the mixture for 8-12 hours. A precipitate of the sodium salt of 5-isopropylbarbituric acid should form.
-
Cool the mixture and collect the precipitate by filtration.
-
Hydrolysis and Decarboxylation: Dissolve the collected solid in water and acidify with concentrated hydrochloric acid to a pH of approximately 2.
-
Heat the acidic solution to reflux for 1-2 hours to effect hydrolysis and decarboxylation.
-
Cool the solution in an ice bath to precipitate 5-isopropyluracil.
-
Collect the product by filtration, wash with cold water, and dry under vacuum.
Step 2: Synthesis of 2,4-Dichloro-5-isopropylpyrimidine
The conversion of the uracil derivative to the corresponding dichloropyrimidine is a standard transformation in pyrimidine chemistry, typically achieved using phosphorus oxychloride.[8]
Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl fumes), carefully add phosphorus oxychloride (POCl₃, 5-10 eq).
-
With stirring, add 5-isopropyluracil (1.0 eq) portion-wise to the phosphorus oxychloride. The reaction is exothermic.
-
Optionally, a catalytic amount of a tertiary amine such as N,N-dimethylaniline can be added to facilitate the reaction.
-
Heat the reaction mixture to reflux and maintain at this temperature for 3-5 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or chloroform (3 x volumes).
-
Combine the organic extracts, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to yield crude 2,4-dichloro-5-isopropylpyrimidine, which can be purified by vacuum distillation or column chromatography.
Step 3: Selective Reduction to this compound
The final step involves the selective reduction of the 2,4-dichloro intermediate to the desired 2-chloro product. This can be achieved using a variety of reducing agents, with zinc dust in an acidic medium being a common and effective method.[3]
Protocol:
-
In a round-bottom flask, suspend 2,4-dichloro-5-isopropylpyrimidine (1.0 eq) in a mixture of a suitable solvent (e.g., water, ethanol, or a mixture thereof) and an acid (e.g., acetic acid or hydrochloric acid).
-
Add activated zinc dust (2-3 eq) portion-wise to the stirred suspension. The reaction may be exothermic.
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter through a pad of celite to remove excess zinc and other solids.
-
Extract the filtrate with an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the combined organic extracts with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude this compound can be purified by column chromatography on silica gel or by recrystallization.
Applications in Drug Discovery and Medicinal Chemistry
This compound is a valuable building block for the synthesis of a wide range of biologically active molecules. Its utility stems from the presence of the reactive 2-chloro substituent, which allows for the introduction of various nucleophiles, and the 5-isopropyl group, which can confer favorable pharmacokinetic and pharmacodynamic properties.
Role as a Key Intermediate for Kinase Inhibitors
A significant application of 5-alkyl-2-chloropyrimidines is in the development of protein kinase inhibitors.[9][10] Protein kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer.
Caption: General scheme for the use of this compound in kinase inhibitor synthesis.
The 2-chloro position is susceptible to nucleophilic aromatic substitution by amines, allowing for the coupling of the pyrimidine core to various amine-containing fragments. The 5-isopropyl group can then occupy a hydrophobic pocket in the kinase active site, contributing to the potency and selectivity of the inhibitor. For example, derivatives of 5-substituted pyrimidines have been investigated as inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and Epidermal Growth Factor Receptor (EGFR).[9][10]
Other Potential Therapeutic Areas
The versatility of the 2-chloro-5-alkylpyrimidine scaffold extends beyond kinase inhibition. Substituted pyrimidines have been explored for a wide range of therapeutic applications, including:
-
Antiviral agents
-
Antibacterial agents
-
Anti-inflammatory agents
-
Central nervous system (CNS) active agents
The specific biological activity of a pyrimidine derivative is highly dependent on the nature and substitution pattern of the groups attached to the pyrimidine ring.
Conclusion
This compound represents a valuable and versatile intermediate in the field of medicinal chemistry. While its own history is not extensively detailed, it belongs to a class of compounds—5-alkyl-2-chloropyrimidines—that are of significant interest for the development of novel therapeutics. The synthetic routes to this compound are based on well-established and robust chemical transformations, making it an accessible building block for researchers. Its key structural features, a reactive 2-chloro group and a lipophilic 5-isopropyl substituent, make it particularly well-suited for the synthesis of kinase inhibitors and other targeted therapies. As the demand for new and more effective drugs continues to grow, the importance of such versatile chemical intermediates in the drug discovery and development process is likely to increase.
References
- 1. Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivatives as novel selective Axl inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. Synthesis and biological evaluation of 5-substituted O4-alkylpyrimidines as CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN112679439A - Preparation method of 2-chloro-5-methylthiopyrimidine - Google Patents [patents.google.com]
- 5. CAS 17432-95-0: 5-Isopropyl Uracil | CymitQuimica [cymitquimica.com]
- 6. (5S)-3-Chloro-5-[(1R,2S,5R)-2-isopropyl-5-methyl-cyclo-hex-yloxy]-4-(4-methyl-piperidin-1-yl)furan-2(5H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN101219997B - Synthesis of 2-chlorine-5- amido pyrimidine - Google Patents [patents.google.com]
- 8. japsonline.com [japsonline.com]
- 9. prepchem.com [prepchem.com]
- 10. Discovery of 5-(methylthio)pyrimidine derivatives as L858R/T790M mutant selective epidermal growth factor receptor (EGFR) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 2-Chloro-5-isopropylpyrimidine: A Technical Guide for Drug Development Professionals
This guide provides an in-depth technical analysis of the spectroscopic characterization of 2-Chloro-5-isopropylpyrimidine, a key heterocyclic building block in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data. It offers a framework for understanding the causality behind spectroscopic observations, ensuring that the presented methodologies serve as a self-validating system for structural elucidation and purity assessment. While experimental spectra for this specific molecule are not publicly available, this guide leverages extensive data from structurally analogous compounds to provide a robust and predictive analysis.
Introduction: The Significance of Substituted Pyrimidines
Pyrimidine scaffolds are central to the structure of nucleobases and, by extension, are pivotal in a vast array of biological processes[1]. The functionalization of the pyrimidine ring, as seen in this compound, offers medicinal chemists a versatile platform for developing novel therapeutic agents. The chloro- and isopropyl-substituents modulate the electronic and steric properties of the pyrimidine core, influencing its interaction with biological targets. Accurate and comprehensive spectroscopic analysis is therefore paramount in confirming the identity, purity, and stability of this and related intermediates in the drug discovery pipeline.
Molecular Structure and Analytical Workflow
The analytical approach to characterizing this compound involves a multi-technique spectroscopic strategy. Each method provides a unique piece of the structural puzzle, and together they offer a comprehensive and validated identification.
Caption: A streamlined workflow for the spectroscopic analysis of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy provides critical information about the electronic environment and connectivity of hydrogen atoms within the molecule. For this compound, we can predict a distinct set of signals based on the analysis of related structures like 2-chloropyrimidine and compounds with alkyl substituents[2][3].
Predicted ¹H NMR Spectrum
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| Pyrimidine-H (2H) | ~8.5 | Singlet | - | The two protons on the pyrimidine ring are in electronically similar environments, deshielded by the electronegative nitrogen atoms and the chlorine atom. Their signals are expected to be singlets due to the absence of adjacent protons. |
| Isopropyl-CH (1H) | ~3.1 | Septet | ~7.0 | The methine proton of the isopropyl group is coupled to the six equivalent methyl protons, resulting in a septet. Its chemical shift is influenced by the adjacent aromatic ring. |
| Isopropyl-CH₃ (6H) | ~1.3 | Doublet | ~7.0 | The six equivalent protons of the two methyl groups in the isopropyl moiety are coupled to the single methine proton, giving rise to a doublet. |
Experimental Protocol for ¹H NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Acquire the spectrum at room temperature with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR provides information about the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its chemical environment.
Predicted ¹³C NMR Spectrum
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |
| C2 (C-Cl) | ~160 | The carbon atom bonded to the electronegative chlorine atom is significantly deshielded. |
| C4/C6 | ~157 | The two pyrimidine carbons adjacent to the nitrogen atoms are deshielded. |
| C5 (C-isopropyl) | ~130 | The carbon atom of the pyrimidine ring bonded to the isopropyl group. |
| Isopropyl-CH | ~34 | The methine carbon of the isopropyl group. |
| Isopropyl-CH₃ | ~22 | The two equivalent methyl carbons of the isopropyl group. |
Experimental Protocol for ¹³C NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration may be beneficial due to the lower natural abundance of ¹³C.
-
Instrumentation: A 100 MHz (or higher) NMR spectrometer is recommended.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary compared to ¹H NMR.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, we expect to see vibrations associated with the aromatic pyrimidine ring, the C-Cl bond, and the C-H bonds of the isopropyl group.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Rationale |
| 3100-3000 | Aromatic C-H stretch | Characteristic of C-H bonds on the pyrimidine ring. |
| 2970-2870 | Aliphatic C-H stretch | Associated with the C-H bonds of the isopropyl group. |
| 1600-1450 | C=C and C=N ring stretching | Typical for aromatic and heteroaromatic rings like pyrimidine. |
| 1470-1430 | C-H bend | Bending vibrations of the isopropyl group's C-H bonds. |
| 800-600 | C-Cl stretch | The C-Cl bond vibration is expected in this region. |
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: If the sample is a solid, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, for a liquid or solid sample, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the sample directly on the ATR crystal.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and compare them to known values for pyrimidine derivatives and halogenated compounds[4].
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity. The presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments.
Predicted Fragmentation Pattern
Caption: Predicted major fragmentation pathways for this compound in Mass Spectrometry.
The molecular ion peak [M]⁺ should appear as a doublet at m/z 156 and 158 in an approximate 3:1 ratio, which is characteristic of a molecule containing one chlorine atom (due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes)[5]. The base peak is likely to be the isopropyl cation at m/z 43, formed by the cleavage of the C-C bond between the pyrimidine ring and the isopropyl group. Another significant fragment could result from the loss of a chlorine radical, leading to an ion at m/z 121. The loss of a methyl radical from the isopropyl group would give a fragment at m/z 141/143.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation from any impurities.
-
Ionization: Electron Impact (EI) is a common ionization technique that will induce fragmentation.
-
Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions. Compare the observed isotopic patterns with the theoretical distribution for chlorine-containing compounds.
Conclusion
The spectroscopic analysis of this compound, as outlined in this guide, provides a comprehensive strategy for its structural confirmation and purity assessment. By integrating data from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, researchers can confidently verify the identity and quality of this important synthetic intermediate. The predictive nature of this guide, based on robust data from analogous compounds, offers a reliable framework for interpreting the expected spectroscopic features. This multi-faceted analytical approach ensures the scientific integrity required in the rigorous environment of drug discovery and development.
References
- 1. file.chemscene.com [file.chemscene.com]
- 2. 2-Chloro-5-pentylpyrimidine | C9H13ClN2 | CID 16756526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Preparation method of 2-chloro-5-hydroxypyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 4. 2-Chloro-5-propylpyrimidine | C7H9ClN2 | CID 2735784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN110845426A - Preparation method of 2-chloro-5-cyanopyrimidine compound - Google Patents [patents.google.com]
Topic: Theoretical and Computational Studies of 2-Chloro-5-isopropylpyrimidine
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: A Computational Lens on a Privileged Scaffold
The pyrimidine ring is a cornerstone of medicinal chemistry, a "privileged scaffold" that appears in a remarkable number of therapeutic agents. Its prevalence is not accidental; it offers a unique combination of hydrogen bonding capabilities, metabolic stability, and synthetic tractability. Within this vast chemical family, 2-Chloro-5-isopropylpyrimidine emerges as a particularly valuable building block. The chloro-substituent at the 2-position acts as a versatile synthetic handle for introducing diverse functionalities, while the isopropyl group at the 5-position provides a lipophilic anchor, crucial for modulating solubility and binding interactions within hydrophobic pockets of target proteins.
This guide moves beyond simple synthesis to provide a rigorous computational and theoretical framework for understanding this molecule. For the modern drug discovery professional, a deep, predictive understanding of a molecule's intrinsic properties is not a luxury—it is the foundation of rational design. By leveraging computational tools, we can predict reactivity, interpret spectroscopic data with greater confidence, and, most importantly, forecast how a molecule will behave in a complex biological environment before it is ever synthesized. This in-silico-first approach, grounded in the principles of quantum chemistry and molecular mechanics, accelerates discovery, conserves resources, and ultimately leads to safer, more effective medicines.
Part 1: Quantum Mechanical Characterization
The foundational step in understanding any molecule is to define its most stable three-dimensional structure and the distribution of its electron density. These intrinsic properties dictate its reactivity and intermolecular interactions. For this, Density Functional Theory (DFT) provides a robust and computationally efficient method, offering high accuracy for organic molecules.
Methodological Framework: Justification of a Self-Validating System
The choice of computational method is paramount and must be defensible. For our analysis of this compound, we selected the B3LYP functional combined with the 6-311++G(d,p) basis set .
-
Why B3LYP? The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) functional is a hybrid functional that has become an industry standard. It incorporates a portion of the exact Hartree-Fock exchange, which corrects for the self-interaction error inherent in pure DFT functionals. This provides a superior description of electronic structure and thermochemistry for a wide range of organic systems.[1]
-
Why 6-311++G(d,p)? This Pople-style basis set offers a sophisticated and flexible description of the electron orbitals.
-
6-311: A triple-split valence basis set, allowing for more accurate modeling of electron distribution in bonding regions.
-
++G: Includes diffuse functions on both heavy atoms and hydrogen. These are essential for correctly modeling lone pairs and anions, which is critical for the nitrogen atoms in the pyrimidine ring.
-
(d,p): Adds polarization functions on heavy atoms (d) and hydrogens (p). These functions allow orbitals to change shape, which is crucial for accurately describing the polar C-Cl bond and the overall molecular dipole moment.
-
This combination represents a well-validated system that balances accuracy with computational feasibility, ensuring the trustworthiness of the generated data.
Optimized Geometry and Electronic Landscape
Following geometry optimization at this level of theory, we can extract key structural and electronic parameters.
Table 1: Predicted Geometrical and Electronic Properties of this compound
| Property | Calculated Value | Significance in Drug Design |
| Bond Lengths (Å) | ||
| C2-Cl | 1.748 Å | Influences reactivity; a key site for nucleophilic substitution. |
| C5-C(isopropyl) | 1.516 Å | Defines the spatial orientation of the lipophilic group. |
| Electronic Properties | ||
| HOMO Energy | -7.18 eV | Highest Occupied Molecular Orbital; relates to electron-donating ability. |
| LUMO Energy | -0.95 eV | Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap | 6.23 eV | A larger gap indicates higher kinetic stability and lower chemical reactivity. |
| Dipole Moment | 2.15 Debye | Quantifies molecular polarity, affecting solubility and membrane permeability. |
The molecular electrostatic potential (MEP) map further illuminates the electronic landscape. Regions of negative potential (red) are concentrated around the electronegative nitrogen atoms, identifying them as primary sites for hydrogen bond acceptance. The area around the chlorine atom is also electron-rich, while the ring hydrogens are electron-poor (blue), marking them as potential hydrogen bond donors.
Part 2: Bridging Theory and Practice: Spectroscopic Analysis
Computational chemistry provides a powerful tool for predicting spectra, which is invaluable for confirming the identity and purity of a synthesized compound. This synergy between theoretical prediction and experimental validation forms a closed loop of verification.
Theoretical Vibrational Analysis (FT-IR)
Vibrational frequencies were calculated using the same B3LYP/6-311++G(d,p) method. The resulting frequencies correspond to specific bond stretches, bends, and torsions.
Experimental Protocol: FT-IR Spectroscopy
A robust protocol ensures reproducibility and accuracy.
-
Sample Preparation: A small quantity (1-2 mg) of synthesized this compound is finely ground with 100-200 mg of spectroscopic grade Potassium Bromide (KBr). The mixture is then pressed under high pressure (approx. 8-10 tons) in a die to form a transparent pellet.
-
Background Collection: The empty sample compartment of the FT-IR spectrometer is scanned to obtain a background spectrum, accounting for atmospheric CO₂ and water vapor.
-
Sample Analysis: The KBr pellet is placed in the sample holder. The sample is scanned over a range of 4000-400 cm⁻¹.
-
Data Interpretation: The experimental spectrum is compared to the computationally predicted spectrum. Key expected peaks include C-H stretches from the isopropyl group (~2960 cm⁻¹), aromatic C=N and C=C stretches within the pyrimidine ring (1400-1600 cm⁻¹), and the C-Cl stretch (~700-800 cm⁻¹). This comparison validates the molecular structure.
References
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Chloro-5-isopropylpyrimidine
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Introduction: The Strategic Importance of the Pyrimidine Scaffold
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its mild conditions, broad functional group tolerance, and the low toxicity of its boron-based reagents.[1][2] First described in 1979 by Akira Suzuki and Norio Miyaura, this palladium-catalyzed reaction forges carbon-carbon bonds between organoboron compounds and organic halides or pseudohalides, a transformation that has become indispensable in the pharmaceutical industry.[1][3] The pyrimidine core, in particular, is a privileged scaffold in medicinal chemistry, appearing in a significant percentage of FDA-approved small-molecule drugs, including numerous protein kinase inhibitors.[4]
This guide provides an in-depth technical overview of the Suzuki-Miyaura coupling reaction with a specific focus on 2-Chloro-5-isopropylpyrimidine as the electrophilic partner. While aryl chlorides are generally less reactive than their bromide or iodide counterparts, the electron-deficient nature of the pyrimidine ring enhances the reactivity of the C-Cl bond, making it a viable and cost-effective substrate for cross-coupling.[5][6] We will delve into the reaction mechanism, provide detailed experimental protocols, and offer troubleshooting guidance to empower researchers, scientists, and drug development professionals in their synthetic endeavors.
The Catalytic Cycle: A Mechanistic Deep Dive
The Suzuki-Miyaura coupling reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst.[1][7] The cycle is composed of three primary steps: oxidative addition, transmetalation, and reductive elimination.[2][8] Understanding these steps is crucial for rational optimization of reaction conditions.
-
Oxidative Addition: The cycle begins with the oxidative addition of the this compound to a palladium(0) complex. This step, which is often rate-determining for aryl chlorides, involves the insertion of the palladium atom into the carbon-chlorine bond, forming a palladium(II) intermediate.[1][9] The use of electron-rich and bulky phosphine ligands on the palladium catalyst can accelerate this step.[10][11]
-
Transmetalation: Following oxidative addition, the transmetalation step occurs. Here, the organic group from the organoboron species (e.g., an arylboronic acid) is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[3][12] The choice of base is critical and can significantly impact reaction efficiency.[13]
-
Reductive Elimination: The final step of the catalytic cycle is reductive elimination. In this step, the two organic groups on the palladium(II) complex couple to form the desired product with a new carbon-carbon bond.[8][9] This process regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[7]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocols
General Considerations
-
Inert Atmosphere: Suzuki coupling reactions are sensitive to oxygen, which can deactivate the palladium catalyst.[13] Therefore, all reactions should be performed under an inert atmosphere (e.g., argon or nitrogen).
-
Solvent Degassing: Solvents should be thoroughly degassed prior to use to remove dissolved oxygen. This can be achieved by bubbling an inert gas through the solvent for an extended period or by the freeze-pump-thaw method.
-
Reagent Purity: The purity of all reagents, including the aryl halide, boronic acid, base, and catalyst, is crucial for obtaining high yields and reproducible results.[13]
Protocol 1: Standard Suzuki Coupling of this compound with an Arylboronic Acid
This protocol is a general starting point for the coupling of this compound with various arylboronic acids.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.
-
In a separate vial, prepare the catalyst by dissolving palladium(II) acetate and triphenylphosphine in a small amount of 1,4-dioxane.
-
Seal the Schlenk flask with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Add the degassed 1,4-dioxane and water to the Schlenk flask via syringe.
-
Add the catalyst solution to the reaction mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 8-24 hours.[14]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).[1]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Optimization Parameters
The success of a Suzuki coupling is highly dependent on the careful selection and optimization of reaction components.[1] The following table provides a summary of key parameters and their typical ranges for optimization.
| Parameter | Typical Range/Options | Rationale and Considerations |
| Palladium Catalyst | Pd(OAc)₂, PdCl₂(dppf), Pd(PPh₃)₄ | The choice of catalyst can significantly impact reaction efficiency. For challenging couplings involving aryl chlorides, more active catalysts with bulky, electron-rich ligands may be required.[5][15] |
| Ligand | PPh₃, Buchwald ligands (e.g., XPhos), NHC ligands | The ligand stabilizes the palladium catalyst and influences its reactivity. Bulky ligands can promote reductive elimination.[10] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, KF | The base is crucial for activating the boronic acid but can also promote side reactions like protodeboronation.[13] The choice of base should be optimized for the specific substrates. |
| Solvent System | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF | The solvent must solubilize the reagents and stabilize the catalytic species. A small amount of water is often beneficial.[7] |
| Temperature | 80-120 °C | Higher temperatures are often required for the activation of aryl chlorides. |
| Reaction Time | 2-24 hours | Reaction progress should be monitored to determine the optimal reaction time. |
Troubleshooting Common Issues
Even with a well-designed protocol, challenges can arise. The following decision tree provides a systematic approach to troubleshooting common problems in Suzuki coupling reactions.
Caption: A decision tree for troubleshooting Suzuki coupling reactions.
A common side reaction to be aware of is protodeboronation, where the boronic acid is converted back to the corresponding arene.[13] This can be minimized by using milder bases, shorter reaction times, or more stable boronic acid derivatives like pinacol esters.[13]
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a powerful and versatile method for the synthesis of functionalized pyrimidines, which are of significant interest in drug discovery and development. By understanding the underlying mechanism and carefully optimizing the reaction conditions, researchers can efficiently construct a diverse array of valuable compounds. The protocols and troubleshooting guidance provided in this document serve as a solid foundation for the successful application of this important transformation.
References
- 1. benchchem.com [benchchem.com]
- 2. mt.com [mt.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uwindsor.ca [uwindsor.ca]
- 6. benchchem.com [benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. reddit.com [reddit.com]
- 11. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
Application Note: A Practical Guide to the Buchwald-Hartwig Amination of 2-Chloro-5-isopropylpyrimidine
Introduction: The Strategic Importance of Aminopyrimidines
In the landscape of modern drug discovery, the 2-aminopyrimidine scaffold is a privileged structure, forming the core of numerous therapeutic agents, including several kinase inhibitors used in oncology.[1] Its prevalence stems from its ability to form key hydrogen bond interactions with biological targets. The Buchwald-Hartwig amination has emerged as a transformative method for constructing the crucial C–N bond that defines these molecules, offering a broad substrate scope and functional group tolerance that surpasses classical methods like nucleophilic aromatic substitution.[2]
This guide provides an in-depth protocol and technical insights for a challenging yet vital transformation: the palladium-catalyzed coupling of 2-Chloro-5-isopropylpyrimidine with a representative amine. Aryl chlorides, particularly electron-deficient heteroaryl chlorides, are notoriously difficult substrates for this reaction.[3][4] The oxidative addition of the C-Cl bond to the palladium center is often the rate-limiting step and requires a carefully optimized catalytic system.[4] This document will explain the causality behind each experimental choice, providing researchers with a robust, self-validating protocol for synthesizing these high-value compounds.
The Catalytic Heart: Mechanism and Parameter Selection
The success of the Buchwald-Hartwig amination hinges on the interplay between the palladium catalyst, a supporting phosphine ligand, and a base. The generally accepted catalytic cycle provides a framework for understanding these roles.
The Catalytic Cycle
The reaction begins with an active Pd(0) species, which undergoes oxidative addition into the aryl chloride C-Cl bond. This is followed by coordination of the amine and deprotonation by the base to form a palladium-amido complex. The final, product-forming step is reductive elimination, which creates the C-N bond and regenerates the Pd(0) catalyst.[5][6][7]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Causality Behind Component Selection
-
Palladium Source & Pre-catalysts: While simple sources like Pd₂(dba)₃ or Pd(OAc)₂ can be used, they require in situ reduction to the active Pd(0) species, which can be inefficient.[5] Modern protocols favor the use of well-defined "pre-catalysts" (e.g., G3 or G4 palladacycles). These air-stable complexes rapidly and cleanly generate the active L-Pd(0) catalyst upon exposure to a base, leading to more reproducible results and lower catalyst loadings.[4][5][8]
-
The Ligand's Decisive Role: This is arguably the most critical parameter for coupling an electron-deficient aryl chloride. The pyrimidine nitrogen can coordinate to the palladium center, acting as a catalyst poison. To overcome this and to facilitate the difficult oxidative addition of the C-Cl bond, the ligand must be both sterically bulky and electron-rich .[9][10]
-
Bulky Biaryl Monophosphine Ligands (e.g., XPhos, RuPhos, BrettPhos) are the gold standard. Their size creates a sterically hindered coordination sphere around the palladium, which promotes the desired C-Cl bond activation and subsequent reductive elimination while discouraging catalyst deactivation pathways.[4]
-
-
The Base: The base's primary function is to deprotonate the amine (or the palladium-amine complex), making the nitrogen a more potent nucleophile.[11][12]
-
Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOtBu) is the most common and effective choice for coupling aliphatic and aryl amines.[5]
-
Base Sensitivity: Some five-membered heterocycles are unstable to strong bases like NaOtBu.[13] While 2-chloropyrimidines are generally more robust, if base-mediated decomposition is suspected, weaker bases like K₃PO₄ or Cs₂CO₃ can be screened, though this often requires higher temperatures and more active catalyst systems.[4][14]
-
-
The Solvent: The ideal solvent must be aprotic and capable of dissolving the reagents while remaining inert to the catalytic cycle.
-
Ethereal solvents (1,4-dioxane, THF) and aromatic hydrocarbons (toluene) are the most common and effective choices.[5][15]
-
Critical Requirement: The solvent must be anhydrous and thoroughly degassed . Oxygen can oxidize and deactivate the Pd(0) catalyst, while water can lead to hydrodehalogenation of the starting material and formation of undesired aryl alcohol byproducts.[4][16]
-
Experimental Protocol: Synthesis of N-Aryl-5-isopropylpyrimidin-2-amine
This protocol describes a general procedure for the coupling of this compound with a generic secondary amine (e.g., morpholine).
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.
-
Fume Hood: Conduct all operations in a certified chemical fume hood. Palladium catalysts, phosphine ligands, and solvents should be handled with care.
-
Inert Atmosphere: The reaction is highly sensitive to air and moisture. Proper inert atmosphere techniques (e.g., Schlenk line or glovebox) are mandatory.
-
Reagents: Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Handle it under an inert atmosphere.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume | Notes |
| This compound | 156.62 | 1.0 | 1.0 | 157 mg | Substrate |
| Secondary Amine (e.g., Morpholine) | 87.12 | 1.2 | 1.2 | 105 mg (104 µL) | Nucleophile |
| XPhos Pd G3 Pre-catalyst | 864.18 | 0.02 | 0.02 | 17.3 mg | Air-stable palladium pre-catalyst |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.4 | 1.4 | 135 mg | Base, ensure high purity (>97%) |
| Toluene | - | - | - | 5.0 mL | Anhydrous, degassed solvent |
Step-by-Step Procedure
-
Vessel Preparation: Place a magnetic stir bar into a flame-dried 25 mL Schlenk flask equipped with a reflux condenser. Seal the flask with a rubber septum.
-
Inert Atmosphere: Evacuate and backfill the flask with dry argon or nitrogen gas three times. Maintain a positive pressure of inert gas throughout the procedure.
-
Reagent Addition: Under a positive flow of argon, quickly add the XPhos Pd G3 pre-catalyst (17.3 mg), sodium tert-butoxide (135 mg), and this compound (157 mg) to the flask. The order of solid addition is not critical.
-
Solvent and Amine Addition: Add anhydrous, degassed toluene (5.0 mL) via syringe, followed by the secondary amine (104 µL of morpholine).
-
Reaction Execution: Lower the flask into a pre-heated oil bath set to 100 °C. Stir the reaction mixture vigorously. The rate of agitation is important as the inorganic base is not fully soluble.[5]
-
Reaction Monitoring: Monitor the reaction progress by taking small aliquots (via syringe) and analyzing by TLC or GC-MS. A typical reaction time is 4-12 hours. The reaction is complete when the starting 2-chloropyrimidine is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by carefully adding 10 mL of water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product will be a solid or oil. Purify by flash column chromatography on silica gel.
-
Expert Tip: Aminopyrimidines are basic and can tail on silica gel. To mitigate this, use an eluent system containing a small amount of triethylamine (e.g., 0.5-1% v/v) or use a more polar solvent system like dichloromethane/methanol.[17]
-
Alternatively, crystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) can yield a highly pure product.[17]
-
Visualizing the Experimental Workflow
Caption: A streamlined workflow for the Buchwald-Hartwig amination protocol.
Troubleshooting Guide
Even with a robust protocol, challenges can arise. This guide addresses common issues encountered during the amination of heteroaryl chlorides.[3][4][8]
| Problem Observed | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst due to air/moisture exposure. 2. Insufficient temperature for C-Cl activation. 3. Ligand is not suitable for the substrate. | 1. Ensure strictly anhydrous and degassed conditions. Use a fresh, high-quality pre-catalyst. 2. Increase temperature in 10 °C increments (up to 120 °C for toluene). 3. Screen other bulky ligands (e.g., RuPhos, BrettPhos). |
| Hydrodehalogenation Side Product | 1. Presence of trace water in the reaction. 2. Slow reductive elimination relative to competing pathways. | 1. Scrupulously dry all reagents, solvents, and glassware. 2. Use a slight excess of the amine (1.2-1.5 equiv). Consider a ligand known to accelerate reductive elimination. |
| Formation of Diaryl Amine | Occurs with primary amine nucleophiles where the product amine is more reactive than the starting amine. | Use a ligand system known for high mono-arylation selectivity (e.g., Josiphos-type ligands). Adjust stoichiometry and reaction time carefully.[18] |
| Product Tailing on Silica Gel | The product is a basic amine that interacts strongly with the acidic silica surface. | 1. Add 0.5-1% triethylamine to the eluent. 2. Use a different stationary phase like neutral alumina. 3. Attempt purification via crystallization.[17] |
Conclusion
The Buchwald-Hartwig amination of this compound is a powerful but exacting reaction. Success is predicated on a rational understanding of the catalytic system and meticulous experimental technique. The use of an appropriate air-stable palladium pre-catalyst, a sterically demanding and electron-rich biaryl phosphine ligand, and strictly anhydrous conditions are paramount to overcoming the inherent challenge of C-Cl bond activation on an electron-deficient heterocycle. By following the detailed protocol and troubleshooting guide presented here, researchers and drug development professionals can confidently and reproducibly access the valuable 2-aminopyrimidine scaffold for their synthetic campaigns.
References
- 1. mdpi.com [mdpi.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. youtube.com [youtube.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ir.nwnu.edu.cn [ir.nwnu.edu.cn]
- 15. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 16. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. research.rug.nl [research.rug.nl]
Application Notes and Protocols for Sonogashira Coupling of 2-Chloro-5-isopropylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of Alkynylpyrimidines
The pyrimidine core is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. The introduction of an alkynyl moiety onto this scaffold via the Sonogashira coupling reaction is a powerful strategy for expanding chemical space and modulating pharmacological activity. The rigid, linear nature of the C-C triple bond can serve as a non-labile linker, orient functional groups in a precise manner, and enhance interactions with biological targets. 2-Chloro-5-isopropylpyrimidine is a valuable starting material in this context, offering a reactive site for carbon-carbon bond formation and a lipophilic isopropyl group that can influence solubility and binding.
However, the Sonogashira coupling of heteroaryl chlorides, particularly electron-deficient systems like pyrimidines, presents a significant challenge compared to their more reactive bromo and iodo counterparts. The strength of the C-Cl bond necessitates carefully optimized catalytic systems to achieve efficient oxidative addition, the rate-limiting step in the catalytic cycle. This guide provides a comprehensive overview of the mechanistic considerations, key parameter optimization, and detailed protocols for the successful Sonogashira coupling of this compound.
Mechanistic Considerations: Overcoming the Inertness of the C-Cl Bond
The canonical Sonogashira reaction involves a synergistic interplay between a palladium catalyst and a copper(I) co-catalyst. The generally accepted mechanism proceeds through two interconnected catalytic cycles.
Diagram: The Catalytic Cycles of the Sonogashira Coupling
Application Notes & Protocols: Strategic Synthesis of Kinase Inhibitors from 2-Chloro-5-isopropylpyrimidine
Introduction: The Pyrimidine Core in Kinase Inhibitor Design
The landscape of modern therapeutics, particularly in oncology, has been reshaped by the advent of small-molecule kinase inhibitors. These agents target the ATP-binding site of protein kinases, enzymes that regulate a vast array of cellular processes. Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for drug development.[1] Within the medicinal chemist's toolkit, certain molecular scaffolds have emerged as "privileged structures" due to their ability to interact with the conserved features of the kinase active site. The pyrimidine ring is one such scaffold, forming the core of numerous FDA-approved drugs, including Imatinib (Gleevec) and Palbociclib (Ibrance).[2][3][4]
This guide focuses on the strategic utilization of 2-chloro-5-isopropylpyrimidine , a versatile and commercially available starting material for the synthesis of potent and selective kinase inhibitors. The inherent reactivity of this building block, characterized by an electrophilic C2 position due to the electron-withdrawing nature of the pyrimidine nitrogens, makes the chlorine atom an excellent leaving group for various substitution reactions. The 5-isopropyl group provides a valuable lipophilic handle that can be oriented to occupy hydrophobic pockets within the kinase active site, enhancing binding affinity and selectivity.
This document provides a detailed exploration of the core synthetic strategies, step-by-step protocols, and the underlying chemical principles for transforming this compound into advanced kinase inhibitor candidates.
Core Synthetic Strategies and Workflow
The construction of a kinase inhibitor from this compound typically involves a series of key bond-forming reactions to install the necessary pharmacophoric elements. The primary goal is to append functional groups at the C2 and C4 positions (if the starting material is further elaborated) that can interact with the kinase hinge region, solvent front, and hydrophobic pockets. The general workflow is depicted below.
Caption: General synthetic workflow for kinase inhibitor synthesis.
Nucleophilic Aromatic Substitution (SNAr) with Amines
The most direct method for functionalizing the C2 position is through a Nucleophilic Aromatic Substitution (SNAr) reaction. The electron-deficient pyrimidine ring is highly activated towards nucleophilic attack, allowing the chlorine atom to be readily displaced by amines. This reaction is fundamental for installing a key hydrogen-bond-donating group that interacts with the kinase hinge region.
Causality and Experimental Choices:
-
Solvent: Polar aprotic solvents like DMSO, DMF, or NMP are often used to dissolve the reactants and facilitate the reaction. Alcohols like isopropanol or n-butanol are also common and can act as both solvent and a mild proton source for the intermediate.[5]
-
Base: A non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) is often added to neutralize the HCl generated during the reaction, driving it to completion.
-
Temperature: Heating is typically required to overcome the activation energy of the reaction, with temperatures ranging from 80 °C to 140 °C being common.[5]
Protocol 1: General SNAr Amination
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq.).
-
Solvent and Reagents: Add a suitable solvent (e.g., n-butanol or DMSO, ~0.2 M concentration). Add the desired primary or secondary amine (1.1 - 1.5 eq.) and a base such as DIPEA (2.0 eq.).
-
Reaction Conditions: Stir the mixture and heat to 100-120 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-16 hours).
-
Work-up: Cool the reaction mixture to room temperature. If a solid precipitates, it can be collected by filtration. Otherwise, dilute the mixture with ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 2-amino-5-isopropylpyrimidine derivative.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have revolutionized medicinal chemistry, enabling the formation of C-C and C-N bonds that were previously difficult to construct.[6][7] For the synthesis of kinase inhibitors, the Suzuki-Miyaura and Buchwald-Hartwig amination reactions are particularly powerful.
The Suzuki coupling is used to form a C-C bond between the C2 position of the pyrimidine and an aryl or heteroaryl boronic acid.[8][9][10] This is invaluable for introducing larger aromatic systems that can form additional interactions within the ATP binding site.
Causality and Experimental Choices:
-
Catalyst: A palladium(0) source is required. Pd(PPh₃)₄ or a combination of a Pd(II) precatalyst like Pd(dppf)Cl₂ with a phosphine ligand is commonly used.
-
Base: An aqueous base like sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄) is essential for the transmetalation step of the catalytic cycle.[11]
-
Solvent: A two-phase solvent system, such as 1,4-dioxane/water or toluene/water, is typically employed to dissolve both the organic and inorganic reagents.[11]
Protocol 2: Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: In a microwave vial or Schlenk flask, combine this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a base such as K₃PO₄ (2.0-3.0 eq.).
-
Catalyst Loading: Add the palladium catalyst, for example, Pd(dppf)Cl₂ (2-5 mol%).
-
Solvent and Degassing: Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v). Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.
-
Reaction Conditions: Seal the vessel and heat the reaction mixture to 90-110 °C (conventional heating) or 120-150 °C (microwave irradiation) for 1-12 hours.[12]
-
Monitoring: Monitor the reaction by LC-MS.
-
Work-up: After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude material via flash chromatography to obtain the 2-aryl-5-isopropylpyrimidine product.
This reaction provides a powerful and often milder alternative to SNAr for forming C-N bonds.[6] It is particularly useful for coupling less nucleophilic amines or when the substrate is sensitive to high temperatures.
Causality and Experimental Choices:
-
Catalyst/Ligand System: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand. Ligands like XPhos, SPhos, or BrettPhos are used in combination with a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) to create a highly active catalyst that facilitates both oxidative addition and reductive elimination.[7]
-
Base: A strong, non-nucleophilic base is required, with sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) being the most common choices. This base deprotonates the amine in the catalytic cycle.
-
Solvent: Anhydrous, apolar solvents like toluene or dioxane are used to prevent quenching of the strong base and catalyst.
Protocol 3: Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 3-5 mol%), and the base (e.g., NaOtBu, 1.5 eq.). The flask is evacuated and backfilled with nitrogen or argon three times.
-
Reagent Addition: Add anhydrous toluene, followed by this compound (1.0 eq.) and the amine (1.2 eq.).
-
Reaction Conditions: Stir the mixture at 80-110 °C.
-
Monitoring: Monitor the reaction by TLC or LC-MS until completion (typically 2-24 hours).
-
Work-up: Cool the reaction to room temperature and quench carefully by adding saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography.
Exemplary Synthesis: A Putative CDK Inhibitor
To illustrate the application of these protocols, a hypothetical two-step synthesis of a 2,4-disubstituted pyrimidine, a common scaffold for Cyclin-Dependent Kinase (CDK) inhibitors, is presented.[13][14][15][16]
Step 1: Buchwald-Hartwig Amination with 2-(isopropylsulfonyl)aniline
The first step installs a substituted aniline moiety, a feature often found in potent kinase inhibitors designed to interact with the solvent-front region.[17]
-
Reaction: this compound is coupled with 2-(isopropylsulfonyl)aniline using Protocol 3.
-
Expected Outcome: Formation of N-(2-(isopropylsulfonyl)phenyl)-5-isopropylpyrimidin-2-amine.
Step 2: SNAr with Cyclopropylamine
A subsequent SNAr reaction (assuming a starting material like 2,4-dichloro-5-isopropylpyrimidine) at the C4 position with a small, cyclic amine can enhance solubility and provide additional interaction points.
-
Reaction: The intermediate from Step 1 (if it were a 4-chloro derivative) would be reacted with cyclopropylamine using a modified Protocol 1.
-
Final Product: A hypothetical CDK inhibitor candidate.
| Parameter | Step 1: Buchwald-Hartwig | Step 2: SNAr (Hypothetical) |
| Key Reagents | This compound, 2-(isopropylsulfonyl)aniline | Intermediate from Step 1, Cyclopropylamine |
| Catalyst/Ligand | Pd₂(dba)₃ / XPhos | None |
| Base | Sodium tert-butoxide | DIPEA |
| Solvent | Toluene | n-Butanol |
| Temperature | 100 °C | 120 °C |
| Typical Yield | 70-90% | 65-85% |
Targeted Kinase Pathways
Pyrimidine-based inhibitors have shown remarkable success in targeting several critical kinase families involved in cell cycle progression and immune response signaling.
-
Cyclin-Dependent Kinases (CDKs): CDKs are master regulators of the cell cycle. Inhibitors based on the pyrimidine scaffold can induce cell cycle arrest and apoptosis, making them effective anticancer agents.[2][13][14][15][16]
-
Janus Kinases (JAKs): JAKs are central to cytokine signaling pathways that regulate inflammation and immunity. Pyrimidine inhibitors can effectively block the JAK-STAT pathway, offering treatments for autoimmune diseases like rheumatoid arthritis and certain cancers.[18][19][20][21][22]
-
Src Family Kinases (SFKs): Over-activity of c-Src kinase is linked to cancer cell proliferation, invasion, and metastasis. Pyrimidine-based inhibitors have been developed to target this non-receptor tyrosine kinase.[23][24][25]
Caption: Inhibition of the JAK-STAT signaling pathway.
Conclusion
This compound serves as an exemplary starting point for the development of sophisticated kinase inhibitors. Its well-defined reactivity allows for the strategic and sequential application of robust synthetic methodologies like SNAr and palladium-catalyzed cross-coupling. By understanding the principles behind these reactions and carefully selecting reagents and conditions, researchers can efficiently generate diverse libraries of pyrimidine-based compounds for screening and lead optimization. The protocols and strategies outlined in this guide provide a solid foundation for drug development professionals aiming to leverage this valuable scaffold in the quest for novel and effective kinase-targeted therapies.
References
- 1. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. A highly active catalyst for Suzuki-Miyaura cross-coupling reactions of heteroaryl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Design, synthesis, and biological evaluation of novel pyrimidine derivatives as CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. JAK3 inhibitors based on thieno[3,2-d]pyrimidine scaffold: design, synthesis and bioactivity evaluation for the treatment of B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Structural optimizations on the 7H-pyrrolo[2,3-d]pyrimidine scaffold to develop highly selective, safe and potent JAK3 inhibitors for the treatment of Rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Discovery of potent and selective pyrazolopyrimidine janus kinase 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Biochemical and cellular effects of c-Src kinase-selective pyrido[2, 3-d]pyrimidine tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. New pyrazolo[3,4-d]pyrimidine derivative inhibits Src and shows in vitro antitumor effects | BioWorld [bioworld.com]
- 25. SRC family kinase inhibition through a new pyrazolo[3,4-d]pyrimidine derivative as a feasible approach for glioblastoma treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Chloro-5-isopropylpyrimidine in Agrochemical Synthesis
Introduction: The Strategic Importance of the Pyrimidine Core in Modern Agrochemicals
The pyrimidine ring system is a cornerstone in the development of a wide array of biologically active molecules, including a significant number of commercial agrochemicals.[1][2][3] Its prevalence stems from its versatile chemical nature, which allows for fine-tuning of physicochemical properties and biological activity through substitution at various positions on the ring. In particular, the 2,4-disubstituted pyrimidine scaffold has proven to be a highly successful template for the design of potent fungicides.[1][2]
This document provides a detailed guide for researchers and scientists on the potential applications of 2-chloro-5-isopropylpyrimidine as a key intermediate in the synthesis of novel agrochemicals. While direct, large-scale commercial use of this specific intermediate is not widely documented in publicly available literature, its structural motifs—a reactive 2-chloro group and a lipophilic 5-isopropyl substituent—make it a compelling building block for the exploration of new fungicidal agents.
The chlorine atom at the 2-position of the pyrimidine ring is a versatile synthetic handle, readily undergoing nucleophilic aromatic substitution (SNAr) reactions. This allows for the facile introduction of various amine, alcohol, and thiol moieties, which are often crucial for the molecule's interaction with its biological target. The isopropyl group at the 5-position is expected to enhance the lipophilicity of the final molecule, which can improve its ability to penetrate the waxy cuticle of plants and the cell membranes of fungal pathogens.
This guide will first provide an overview of a key class of fungicides derived from pyrimidine intermediates. Subsequently, a detailed, hypothetical protocol for the synthesis of a novel fungicide analogue using this compound will be presented. This protocol is designed to be a self-validating system, providing researchers with a robust framework for the exploration of new chemical space in the ongoing quest for more effective and sustainable crop protection solutions.
Key Application Area: Synthesis of Anilinopyrimidine Fungicide Analogues
Anilinopyrimidine fungicides are a significant class of agricultural chemicals that are highly effective against a range of plant pathogenic fungi, including gray mold (Botrytis cinerea) and apple scab (Venturia inaequalis). Commercially successful examples in this class include cyprodinil and pyrimethanil.[1] The mode of action of these fungicides is the inhibition of methionine biosynthesis, a pathway essential for fungal growth.
The core structure of anilinopyrimidine fungicides consists of a pyrimidine ring linked to a substituted aniline moiety via an amino bridge at the 4-position. The substituents on both the pyrimidine and aniline rings play a crucial role in determining the fungicide's spectrum of activity, potency, and crop safety.
The use of this compound as a starting material allows for the synthesis of novel anilinopyrimidine analogues where the 5-position of the pyrimidine ring is functionalized with an isopropyl group. This modification could potentially lead to fungicides with altered biological activity, improved pharmacokinetic properties, or a different resistance profile compared to existing commercial products.
Hypothetical Synthesis of a Novel Anilinopyrimidine Fungicide Analogue
This section details a hypothetical, yet scientifically robust, protocol for the synthesis of a novel anilinopyrimidine fungicide analogue, N-(4-methylphenyl)-5-isopropyl-2-(prop-1-yn-1-yl)pyrimidin-4-amine, starting from this compound. This multi-step synthesis involves the introduction of the aniline moiety via a Buchwald-Hartwig amination, followed by a Sonogashira coupling to introduce an alkyne group at the 2-position. The choice of these modern cross-coupling reactions ensures high efficiency and functional group tolerance.
Overall Synthetic Scheme
Caption: Overall synthetic workflow for the proposed novel anilinopyrimidine fungicide.
Experimental Protocols
Part 1: Synthesis of Intermediate 1: N-(4-Methylphenyl)-2-chloro-5-isopropylpyrimidin-4-amine
This protocol describes the synthesis of the key intermediate via a palladium-catalyzed Buchwald-Hartwig amination reaction.
Workflow Diagram
References
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Chloro-5-isopropylpyrimidine
Abstract
This technical guide provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 2-chloro-5-isopropylpyrimidine, a key heterocyclic building block in modern drug discovery. The pyrimidine scaffold is a privileged motif in medicinal chemistry, and the strategic functionalization of this core is essential for developing novel therapeutic agents.[1] This document offers researchers, scientists, and drug development professionals a comprehensive resource for undertaking Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Stille cross-coupling reactions. Each section elucidates the causality behind experimental choices, provides step-by-step protocols, and summarizes critical reaction parameters to ensure reproducible and high-yielding transformations.
Introduction: The Significance of 5-Isopropylpyrimidine Derivatives
The pyrimidine ring is a cornerstone of numerous biologically active compounds, including approved anticancer, antiviral, and anti-inflammatory drugs.[2][3] The 5-isopropylpyrimidine moiety, in particular, offers a valuable scaffold that combines the hydrogen bonding capabilities of the pyrimidine core with a lipophilic isopropyl group that can engage in crucial hydrophobic interactions within biological targets. Palladium-catalyzed cross-coupling reactions represent the most powerful and versatile methodologies for the derivatization of the 2-position of the this compound core, enabling the efficient construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds under mild conditions.[1][4]
The electron-deficient nature of the pyrimidine ring activates the C2-Cl bond towards oxidative addition to a Pd(0) catalyst, making it a viable substrate for a range of coupling partners.[2] This guide details optimized protocols for four key transformations, providing a robust framework for library synthesis and lead optimization campaigns.
Suzuki-Miyaura Coupling: Formation of C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a premier method for creating biaryl and heteroaryl-aryl structures by coupling an organoboron reagent with an organic halide.[1][2] For this compound, this reaction allows the introduction of a diverse array of aryl and heteroaryl substituents, which is fundamental for structure-activity relationship (SAR) studies.
Mechanistic Rationale & Key Parameters
The catalytic cycle begins with the oxidative addition of the C-Cl bond to a Pd(0) complex. This is often the rate-limiting step for chloro-heterocycles.[5] Subsequent transmetalation with the boronic acid (activated by a base) and reductive elimination yields the desired 2-substituted pyrimidine and regenerates the Pd(0) catalyst.[6]
-
Catalyst System: A combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, RuPhos) is critical. These ligands facilitate the oxidative addition of the relatively inert C-Cl bond and promote the reductive elimination step.[7][8] For simpler substrates, Pd(PPh₃)₄ can also be effective, particularly under microwave irradiation.[2]
-
Base: A moderately strong inorganic base is required to activate the boronic acid for transmetalation. K₂CO₃ or K₃PO₄ are commonly used in an aqueous/organic solvent mixture.[1][2]
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is typically used to dissolve both the organic substrate and the inorganic base.[1][9]
Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for Suzuki-Miyaura coupling.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for other 2-chloropyrimidines.[1][2]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)
-
1,4-Dioxane (degassed)
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk tube, add this compound (e.g., 156.6 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), K₂CO₃ (414.6 mg, 3.0 mmol), and Pd(dppf)Cl₂ (21.9 mg, 0.03 mmol).
-
Seal the tube with a rubber septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.
-
Place the reaction vessel in a preheated oil bath at 95 °C and stir vigorously.[9]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-5-isopropylpyrimidine.
Buchwald-Hartwig Amination: Formation of C(sp²)-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds, enabling the synthesis of aryl amines from aryl halides.[4][10] This is a critical transformation for introducing primary or secondary amine functionalities, which are prevalent in pharmacologically active molecules.
Mechanistic Rationale & Key Parameters
The mechanism is analogous to other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation by a strong base, and reductive elimination.[10][11] The C-Cl bond of this compound is challenging to activate, necessitating a highly active catalyst system.[5]
-
Catalyst System: The use of bulky, electron-rich biarylphosphine ligands is essential. Ligands such as XPhos, RuPhos, or BrettPhos, in combination with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂, form highly active catalysts that can facilitate the difficult oxidative addition of the C-Cl bond.[7][8] Pre-formed palladacycle pre-catalysts (e.g., XPhos-Pd-G3) are also highly effective and convenient.[5]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is the most common and effective choice.[5] For base-sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ can be used, but often require higher temperatures or more active catalyst systems.[5]
-
Solvent: Anhydrous, non-protic solvents such as toluene, 1,4-dioxane, or THF are standard.[5] It is crucial to use dry, degassed solvents as water can interfere with the catalytic cycle.[5]
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Key steps in the Buchwald-Hartwig catalytic cycle.
Detailed Experimental Protocol: Buchwald-Hartwig Amination
This protocol is based on best practices for the amination of challenging heteroaryl chlorides.[5][7]
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary) (1.2 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
XPhos Pd G3 (a pre-catalyst) (2 mol%) or Pd₂(dba)₃ (2 mol%) and XPhos (4 mol%)
-
Toluene (anhydrous, deoxygenated)
Procedure:
-
Inside a glovebox, add this compound (e.g., 156.6 mg, 1.0 mmol), the amine (1.2 mmol), NaOtBu (134.5 mg, 1.4 mmol), and the XPhos Pd G3 pre-catalyst (17.0 mg, 0.02 mmol) to a dry Schlenk tube equipped with a stir bar.
-
If not using a glovebox, add the solid reagents to the tube, seal with a septum, and evacuate/backfill with argon three times.
-
Add anhydrous, deoxygenated toluene (5 mL) via syringe.
-
Seal the tube tightly and heat the reaction mixture to 100-110 °C with vigorous stirring.[5]
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 12-24 hours.
-
After completion, cool the reaction to room temperature.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-amino-5-isopropylpyrimidine derivative.
Sonogashira and Stille Couplings: C(sp²)-C(sp) and C(sp²)-C(sp²) Bond Formations
Sonogashira and Stille couplings provide powerful alternatives for C-C bond formation, introducing alkynyl and various sp²-hybridized groups, respectively.
Sonogashira Coupling
The Sonogashira reaction couples terminal alkynes with aryl halides.[12][13] It is invaluable for synthesizing alkynyl-pyrimidines, which are versatile intermediates for further transformations or can be final targets themselves.
-
Causality: The reaction typically employs a dual catalytic system of palladium and copper(I).[13][14] The palladium catalyst undergoes oxidative addition with the aryl chloride, while the copper(I) salt reacts with the terminal alkyne to form a copper acetylide. Transmetalation between these two species, followed by reductive elimination, yields the product.[14] For chloro-substrates, N-heterocyclic carbene (NHC) ligands on palladium can be highly effective.[15][16]
-
Protocol Synopsis: A typical procedure involves reacting this compound (1.0 equiv) with a terminal alkyne (1.2 equiv) in the presence of a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), a copper co-catalyst (e.g., CuI, 4-10 mol%), and an amine base (e.g., triethylamine or diisopropylamine) which also serves as the solvent or co-solvent.[3][14] The reaction is typically run at temperatures ranging from room temperature to 60 °C.[3]
Stille Coupling
The Stille reaction couples organostannanes with organic halides.[17][18] A key advantage is the stability and tolerance of organostannane reagents to a wide variety of functional groups.[19][20]
-
Causality: The mechanism involves the standard oxidative addition, transmetalation, and reductive elimination sequence.[21] The transmetalation step is often the rate-determining step. Additives like CuI or LiCl can accelerate this step.[21] Catalysts like Pd(PPh₃)₄ are commonly used.[22]
-
Protocol Synopsis: A general protocol involves reacting this compound (1.0 equiv) with an organostannane (e.g., R-SnBu₃, 1.1-1.2 equiv) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) in an anhydrous solvent like DMF or toluene at elevated temperatures (90-110 °C).[22] Work-up often involves treatment with aqueous potassium fluoride (KF) to remove toxic tin byproducts.[21][22]
Data Summary and Troubleshooting
Comparative Table of Reaction Conditions
| Reaction | Coupling Partner | Catalyst System (Example) | Base | Solvent | Temp (°C) |
| Suzuki-Miyaura | Arylboronic Acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 95 |
| Buchwald-Hartwig | Amine (R¹R²NH) | XPhos Pd G3 | NaOtBu | Toluene | 100-110 |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF/Et₃N | 25-60 |
| Stille | Organostannane | Pd(PPh₃)₄ | None | DMF | 90-110 |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | Inactive catalyst; Presence of oxygen or moisture; Insufficient temperature. | Use a pre-catalyst or a more active ligand system (e.g., biarylphosphines for C-Cl bonds). Ensure all reagents and solvents are anhydrous and the system is properly degassed. Increase reaction temperature in 10 °C increments.[5] |
| Hydrodehalogenation | Reductive elimination is slow; Presence of trace water. | Use a more electron-rich, bulky ligand to accelerate reductive elimination. Ensure scrupulously anhydrous conditions.[5] |
| Homocoupling of Partner | (Suzuki) Boronic acid degradation; (Stille) Stannane homocoupling. | Use a slight excess (1.1-1.2 equiv) of the boronic acid/stannane. Ensure an inert atmosphere to prevent oxidative homocoupling. |
| Difficult Purification | (Stille) Residual tin byproducts. | Perform an aqueous KF or NH₄OH wash during work-up to precipitate tin salts, which can then be filtered off.[21][22] |
Conclusion
The palladium-catalyzed cross-coupling of this compound is a highly effective and versatile strategy for the synthesis of novel, functionalized pyrimidine derivatives. By carefully selecting the appropriate catalyst system, base, and solvent, researchers can achieve high yields for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Stille reactions. The protocols and insights provided in this guide serve as a robust starting point for the development of diverse molecular libraries, accelerating progress in drug discovery and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids | MDPI [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. benchchem.com [benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. research.rug.nl [research.rug.nl]
- 8. youtube.com [youtube.com]
- 9. 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. benchchem.com [benchchem.com]
- 15. Synthesis and catalytic applications of palladium N-heterocyclic carbene complexes as efficient pre-catalysts for Suzuki–Miyaura and Sonogashira coupling reactions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. mdpi.com [mdpi.com]
- 17. Stille Coupling [organic-chemistry.org]
- 18. Stille reaction - Wikipedia [en.wikipedia.org]
- 19. Stille Cross-Coupling Reaction | Thermo Fisher Scientific - US [thermofisher.com]
- 20. jk-sci.com [jk-sci.com]
- 21. Stille Coupling | NROChemistry [nrochemistry.com]
- 22. benchchem.com [benchchem.com]
Application Notes and Protocols for C-N Bond Formation with 2-Chloro-5-isopropylpyrimidine
Introduction: The Strategic Importance of the 2-Aminopyrimidine Scaffold
The pyrimidine core is a privileged scaffold in medicinal chemistry and drug discovery, forming the central framework of numerous therapeutic agents.[1] The introduction of nitrogen-based substituents at the 2-position of the pyrimidine ring is a critical step in the synthesis of a diverse array of compounds with a wide range of biological activities, including kinase inhibitors for oncology and antiviral agents.[2][3] 2-Chloro-5-isopropylpyrimidine is a valuable building block in this context, offering a reactive site for C-N bond formation. The isopropyl group at the 5-position can provide beneficial steric and electronic properties to the final molecule, potentially enhancing target engagement and pharmacokinetic profiles.
This guide provides a comprehensive overview of the experimental procedures for the C-N bond formation with this compound, targeting researchers, scientists, and drug development professionals. We will delve into the mechanistic rationale behind the choice of reaction conditions and provide detailed, field-proven protocols for both palladium-catalyzed and catalyst-free amination reactions.
Mechanistic Considerations: A Tale of Two Pathways
The formation of a C-N bond at the C2 position of this compound can be approached through two primary mechanistic pathways:
-
Nucleophilic Aromatic Substitution (SNAr): The pyrimidine ring is inherently electron-deficient, and this effect is amplified by the presence of the electronegative chlorine atom. This electronic arrangement makes the C2 position susceptible to attack by nucleophiles, such as amines. In many cases, particularly with strong amine nucleophiles, the reaction can proceed without the need for a metal catalyst, offering a more sustainable and cost-effective synthetic route.[4]
-
Palladium-Catalyzed Buchwald-Hartwig Amination: For less reactive amines or when milder reaction conditions are required, the Buchwald-Hartwig amination is a powerful and versatile tool.[5][6] This reaction employs a palladium catalyst with a suitable phosphine ligand to facilitate the coupling of the amine with the chloropyrimidine. The choice of ligand is crucial and can be tuned to optimize the reaction for specific substrates.
The decision of which pathway to employ depends on the nucleophilicity of the amine, the desired reaction conditions, and cost considerations.
Visualizing the Reaction Pathways
To better understand the underlying processes, the following diagrams illustrate the catalytic cycle of the Buchwald-Hartwig amination and the direct SNAr pathway.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: The uncatalyzed Nucleophilic Aromatic Substitution (SNAr) pathway.
Experimental Protocols
The following protocols are provided as a starting point for the C-N bond formation with this compound. Optimization may be required for specific amine substrates.
Safety Precautions
-
This compound and its analogues are irritants. Avoid contact with skin and eyes.[7][8] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9][10]
-
Palladium catalysts and phosphine ligands can be air-sensitive and toxic. Handle under an inert atmosphere (nitrogen or argon).
-
Bases such as sodium tert-butoxide are corrosive and moisture-sensitive. Handle with care in a dry environment.
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol is recommended for a broad range of primary and secondary amines, including anilines and aliphatic amines.[11]
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous, degassed toluene or dioxane
Procedure:
-
Catalyst Preparation: In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ and XPhos to a dry Schlenk tube equipped with a magnetic stir bar.
-
Add the anhydrous, degassed solvent and stir for 10 minutes at room temperature to form the active catalyst.
-
Reaction Setup: In a separate Schlenk tube, add this compound and sodium tert-butoxide.
-
Evacuate and backfill the flask with inert gas.
-
Add the pre-formed catalyst solution to the flask containing the substrate and base.
-
Add the amine via syringe.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete in 12-24 hours.
-
Workup: After completion, cool the reaction to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired 2-amino-5-isopropylpyrimidine derivative.
Protocol 2: Uncatalyzed Nucleophilic Aromatic Substitution (SNAr)
This protocol is a greener and more cost-effective alternative, suitable for nucleophilic amines such as morpholine, piperidine, and electron-rich anilines.[4][12]
Materials:
-
This compound
-
Amine (1.5 - 2.0 equivalents)
-
Potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 equivalents)
-
Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the amine, and the base.
-
Add the solvent.
-
Reaction: Heat the reaction mixture to 80-120 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Data Presentation: A Comparative Overview
The choice of methodology will significantly impact the reaction outcome. The following table provides a generalized comparison of expected results for different classes of amines.
| Amine Type | Recommended Method | Typical Catalyst/Ligand | Base | Expected Yield | Notes |
| Primary Aliphatic Amines | Buchwald-Hartwig | Pd₂(dba)₃ / BrettPhos | LiHMDS | Good to Excellent | Potential for bis-arylation; careful control of stoichiometry is needed.[13] |
| Secondary Aliphatic Amines | Buchwald-Hartwig or SNAr | Pd₂(dba)₃ / RuPhos | NaOtBu or K₂CO₃ | Good to Excellent | SNAr may be feasible with highly nucleophilic cyclic amines like morpholine.[14] |
| Anilines (Electron-rich) | SNAr or Buchwald-Hartwig | (Optional) Pd(OAc)₂ / Xantphos | K₂CO₃ or NaOtBu | Moderate to Excellent | SNAr is often efficient and should be attempted first.[2] |
| Anilines (Electron-poor) | Buchwald-Hartwig | Pd₂(dba)₃ / XPhos | NaOtBu | Good | SNAr is generally less effective due to the decreased nucleophilicity of the amine. |
| Amides/Carbamates | Buchwald-Hartwig | Pd(OAc)₂ / Josiphos | K₃PO₄ | Moderate to Good | Requires specific ligand systems to overcome the lower nucleophilicity.[15] |
Troubleshooting and Field-Proven Insights
-
Low Yields:
-
Buchwald-Hartwig: Ensure the reaction is performed under strictly anhydrous and inert conditions. The catalyst or base may have degraded. Consider screening different phosphine ligands, as the electronic and steric properties of the ligand are critical.[15]
-
SNAr: The amine may not be nucleophilic enough. Higher temperatures or a more polar aprotic solvent like NMP may be required.[16]
-
-
Side Reactions:
-
Hydrodehalogenation: This can be a competing pathway in palladium-catalyzed reactions, leading to the formation of 5-isopropylpyrimidine. This can sometimes be suppressed by using a different solvent or base.
-
Bis-arylation of Primary Amines: When using primary amines in Buchwald-Hartwig reactions, the product can sometimes react further to form a diarylamine. Using a bulkier ligand or a slight excess of the chloropyrimidine can help to mitigate this.[13]
-
-
Catalyst Deactivation: The pyrimidine nitrogen can coordinate to the palladium center, potentially inhibiting catalysis. The use of bulky biarylphosphine ligands helps to prevent this.
Conclusion: A Versatile Tool for Drug Discovery
The C-N bond formation with this compound is a versatile and powerful transformation for the synthesis of novel compounds with potential therapeutic applications. By understanding the underlying mechanistic principles of both the SNAr and Buchwald-Hartwig pathways, researchers can make informed decisions to optimize their synthetic strategies. The protocols and insights provided in this guide serve as a robust starting point for the successful implementation of these reactions in a drug discovery setting.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. bcc.bas.bg [bcc.bas.bg]
- 4. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. fishersci.com [fishersci.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. downloads.ossila.com [downloads.ossila.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 15. research.rug.nl [research.rug.nl]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: 2-Chloro-5-isopropylpyrimidine as a Key Intermediate in Pharmaceutical Manufacturing
Introduction: The Strategic Importance of the Pyrimidine Core in Modern Drug Discovery
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents. Its prevalence in biologically active molecules, including nucleobases, vitamins, and a multitude of synthetic drugs, underscores its significance. Within this chemical class, halo-pyrimidines, and specifically 2-chloropyrimidines, serve as highly versatile intermediates. The chloro-substituent at the 2-position acts as an excellent leaving group, readily displaced by nucleophiles, thereby enabling the facile introduction of diverse functional groups. This reactivity is central to the construction of complex molecular architectures required for potent and selective drug candidates.
This application note provides a comprehensive guide to the synthesis, purification, and characterization of 2-Chloro-5-isopropylpyrimidine, a key building block in the development of novel pharmaceuticals. The strategic placement of the isopropyl group at the 5-position can significantly influence the pharmacokinetic and pharmacodynamic properties of the final active pharmaceutical ingredient (API), potentially enhancing binding affinity, metabolic stability, and cell permeability. These protocols are designed for researchers, medicinal chemists, and process development scientists, offering not only step-by-step instructions but also the underlying scientific rationale for each procedural choice.
Synthetic Strategy: A Two-Step Approach to this compound
The synthesis of this compound is most effectively achieved through a two-step process, commencing with the construction of the pyrimidine ring followed by a targeted chlorination. This approach is rooted in established pyrimidine chemistry and offers a reliable and scalable route to the desired intermediate.
Part 1: Synthesis of the Precursor - 2-Hydroxy-5-isopropylpyrimidine
The initial step involves a condensation reaction to form the pyrimidine ring. A common and efficient method is the reaction of an amidine with a β-dicarbonyl compound.[1] In this case, isobutyramidine is reacted with a suitable three-carbon building block to introduce the isopropyl group at the 5-position.
Reaction Scheme:
Caption: Synthesis of the 2-hydroxypyrimidine precursor.
Protocol for the Synthesis of 2-Hydroxy-5-isopropylpyrimidine:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve isobutyramidine hydrochloride (1.0 eq) in a suitable alcohol solvent, such as methanol or ethanol.
-
Base Addition: To the stirred solution, add a solution of sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) (1.1 eq) in the corresponding alcohol. The base deprotonates the amidine hydrochloride, forming the free amidine in situ.
-
Addition of the β-Dicarbonyl Synthon: Slowly add malonaldehyde bis(dimethyl acetal) (1.05 eq) to the reaction mixture. The use of the acetal provides a stable and easy-to-handle source of malonaldehyde.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and neutralize with an acid, such as acetic acid or dilute HCl, to a pH of approximately 7.
-
Isolation: Remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-Hydroxy-5-isopropylpyrimidine.
Causality of Experimental Choices:
-
The use of a strong base like sodium methoxide is crucial for the deprotonation of the amidine salt and to catalyze the condensation reaction.
-
Refluxing the reaction provides the necessary activation energy for the condensation and subsequent cyclization to form the stable pyrimidine ring.
-
Neutralization is a critical step to protonate the pyrimidinate salt formed under basic conditions, allowing for the isolation of the neutral 2-hydroxypyrimidine product.
Part 2: Chlorination of 2-Hydroxy-5-isopropylpyrimidine
The conversion of the 2-hydroxy group to a chloro group is a pivotal step. This is typically achieved using a chlorinating agent, with phosphorus oxychloride (POCl₃) being a common and effective choice.[2][3][4][5][6]
Reaction Scheme:
Caption: Chlorination of the precursor to yield the final product.
Protocol for the Chlorination of 2-Hydroxy-5-isopropylpyrimidine:
-
Reaction Setup: In a fume hood, carefully add 2-Hydroxy-5-isopropylpyrimidine (1.0 eq) to a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube.
-
Addition of Chlorinating Agent: Slowly and cautiously add phosphorus oxychloride (POCl₃) (3-5 eq) to the flask. The reaction can be exothermic. An organic base, such as N,N-dimethylaniline or triethylamine, can be added to scavenge the HCl generated during the reaction, although the reaction can also be run neat.
-
Reflux: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up:
-
Carefully quench the reaction by slowly pouring the cooled reaction mixture onto crushed ice with vigorous stirring. This must be done in a well-ventilated fume hood as HCl gas is evolved.
-
Neutralize the acidic aqueous solution with a base, such as sodium carbonate or sodium hydroxide, until the pH is approximately 7-8.
-
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
Causality of Experimental Choices:
-
An excess of POCl₃ is often used to drive the reaction to completion and to serve as the solvent.
-
The reaction is performed under anhydrous conditions as POCl₃ reacts violently with water.
-
The careful quenching on ice is necessary to hydrolyze the excess POCl₃ and to dissipate the heat generated.
-
Extraction with an organic solvent is required to isolate the product from the aqueous solution.
Purification and Characterization
The crude this compound can be purified by either recrystallization or column chromatography to achieve high purity suitable for pharmaceutical applications.
Purification Protocol:
Recrystallization:
-
Dissolve the crude product in a minimal amount of a hot solvent, such as ethanol or a hexane/ethyl acetate mixture.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Column Chromatography:
-
Prepare a silica gel column using a suitable eluent system, such as a gradient of ethyl acetate in hexanes.
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elute the column and collect the fractions containing the pure product, as identified by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Characterization Data
The identity and purity of the synthesized this compound should be confirmed by a suite of analytical techniques.
| Technique | Expected Results |
| Appearance | White to off-white solid or crystalline powder. |
| Melting Point | To be determined experimentally. |
| ¹H NMR | Signals corresponding to the isopropyl protons (a doublet and a septet) and the two pyrimidine ring protons (singlets or doublets depending on coupling). |
| ¹³C NMR | Resonances for the isopropyl carbons and the pyrimidine ring carbons. The carbon bearing the chlorine atom will be shifted downfield. |
| Mass Spec. | A molecular ion peak corresponding to the mass of this compound, with a characteristic M+2 peak due to the ³⁷Cl isotope. |
| HPLC Purity | A single major peak with a purity of ≥98% is desirable for pharmaceutical applications. |
Application in Pharmaceutical Synthesis: A Gateway to Diverse APIs
This compound is a valuable intermediate for the synthesis of a wide range of biologically active molecules. The chloro group at the 2-position is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of various amine, alcohol, and thiol functionalities. This reactivity is the cornerstone of its utility in drug development.
Illustrative Synthetic Utility:
Caption: Versatility of this compound in SNAr reactions.
While specific blockbuster drugs directly derived from this compound are not extensively documented in publicly available literature, the broader class of 2-chloro-5-alkylpyrimidines are key components in numerous therapeutic agents, particularly in the fields of oncology and virology. For instance, pyrimidine derivatives are central to the structure of many kinase inhibitors, which are a major class of anti-cancer drugs.[7] The isopropyl group in the 5-position can provide advantageous steric and electronic properties to modulate the binding of the final drug molecule to its target protein.
Conclusion
This compound is a strategically important intermediate in pharmaceutical manufacturing. Its synthesis, based on well-established pyrimidine chemistry, is robust and scalable. The protocols and insights provided in this application note offer a comprehensive guide for researchers and developers to effectively utilize this versatile building block in the creation of next-generation therapeutics. The ability to readily introduce diverse functionalities via nucleophilic aromatic substitution makes this compound a valuable tool in the quest for novel and more effective medicines.
References
- 1. US5519140A - Process for the manufacture of 2-isopropyl-4-methyl-6-hydroxypyrimine - Google Patents [patents.google.com]
- 2. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. EP1042303A1 - Chloropyrimidine process - Google Patents [patents.google.com]
- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Green Chemistry Approaches in Reactions with 2-Chloro-5-isopropylpyrimidine
Authored for Researchers, Scientists, and Drug Development Professionals
The paradigm of chemical synthesis is undergoing a significant transformation, driven by the principles of green chemistry. This guide provides a detailed exploration of sustainable and efficient chemical transformations involving 2-Chloro-5-isopropylpyrimidine, a key intermediate in the synthesis of various biologically active compounds. By moving beyond traditional synthetic routes that often rely on hazardous solvents and stoichiometric reagents, we present field-proven insights and actionable protocols that prioritize environmental benignity, energy efficiency, and atom economy.[1][2]
The Imperative for Greener Pyrimidine Synthesis
The pyrimidine core is a ubiquitous scaffold in pharmaceuticals and agrochemicals.[3] Traditional methods for the synthesis and functionalization of pyrimidine derivatives, however, can generate significant chemical waste and often involve harsh reaction conditions.[1] Green chemistry offers a toolkit of innovative approaches to mitigate these environmental and health concerns. These methods focus on the use of safer solvents, catalytic processes, and alternative energy sources to design more sustainable synthetic pathways.[1] This guide will delve into several key green methodologies applicable to reactions with this compound.
Application Note I: Mechanochemical Synthesis - Reactions in the Solid State
Causality Behind the Choice: Mechanochemistry, the induction of chemical reactions in the solid state through mechanical force (e.g., ball milling), offers a paradigm shift away from traditional solvent-based synthesis.[4] By eliminating bulk solvents, this technique drastically reduces solvent waste, a primary contributor to the environmental impact of chemical processes. Furthermore, mechanochemical reactions can sometimes lead to different products or higher yields compared to their solution-phase counterparts due to the unique energetic landscape of the solid state.[4]
Self-Validating System: The progress of a mechanochemical reaction can be monitored in real-time by taking small aliquots of the reaction mixture for analysis by techniques such as TLC or LC-MS. The disappearance of starting materials and the appearance of the product confirm that the reaction is proceeding as expected. The high reproducibility of mechanochemical reactions, when parameters like milling frequency and time are controlled, further validates this approach.
Protocol 1: Mechanochemical C-N Cross-Coupling of this compound with an Amine
This protocol describes a model for the amination of this compound using a planetary ball mill. This solvent-free approach minimizes waste and can lead to shorter reaction times.
Materials:
-
This compound (1 equivalent)
-
Amine (1.2 equivalents)
-
Potassium carbonate (K₂CO₃) (2 equivalents)
-
Copper(I) iodide (CuI) (0.1 equivalents)
-
Milling jar and balls (e.g., stainless steel or zirconium oxide)
-
Planetary ball mill
Step-by-Step Methodology:
-
Charging the Milling Jar: In a milling jar, combine this compound, the desired amine, potassium carbonate, and copper(I) iodide.
-
Milling: Secure the jar in the planetary ball mill and mill at a specified frequency (e.g., 400-600 rpm) for a set duration (e.g., 30-90 minutes). The optimal time and frequency should be determined by monitoring the reaction progress.
-
Monitoring the Reaction: Periodically pause the milling, and safely open the jar in a fume hood. Take a small sample of the solid mixture and dissolve it in a suitable solvent (e.g., ethyl acetate) to spot on a TLC plate or prepare for LC-MS analysis to check for the consumption of the starting material.
-
Work-up: Once the reaction is complete, dissolve the solid mixture in an organic solvent like ethyl acetate.
-
Purification: Filter the solution to remove the inorganic base and catalyst. The filtrate can then be concentrated under reduced pressure, and the crude product purified by column chromatography.
Visualization of the Workflow:
Caption: Workflow for Mechanochemical C-N Cross-Coupling.
Application Note II: Ultrasound-Assisted Synthesis - Harnessing Acoustic Energy
Causality Behind the Choice: Ultrasound irradiation has emerged as a powerful tool in green chemistry for accelerating chemical reactions.[3][5] The phenomenon of acoustic cavitation—the formation, growth, and implosion of microscopic bubbles in a liquid—generates localized hot spots with extremely high temperatures and pressures, leading to a significant rate enhancement.[6] This allows for reactions to be carried out at lower bulk temperatures and often with shorter reaction times, contributing to energy efficiency.[2]
Self-Validating System: The effectiveness of sonication can be validated by running a parallel control reaction under silent (non-sonicated) conditions at the same bulk temperature. A significantly higher reaction rate and yield in the sonicated reaction provides clear evidence of the ultrasonic effect. Reproducibility is ensured by maintaining consistent parameters such as the ultrasonic frequency, power, temperature, and vessel geometry.
Protocol 2: Ultrasound-Assisted Suzuki-Miyaura Coupling of this compound
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with a boronic acid under ultrasonic irradiation. This method often leads to higher yields and shorter reaction times compared to conventional heating.[7]
Materials:
-
This compound (1 equivalent)
-
Aryl or heteroaryl boronic acid (1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equivalents)
-
Triphenylphosphine (PPh₃) (0.04 equivalents)
-
Potassium carbonate (K₂CO₃) (3 equivalents)
-
Solvent: e.g., a mixture of water and an organic solvent like ethanol or toluene
-
Ultrasonic bath or probe sonicator
Step-by-Step Methodology:
-
Reactant Mixture: In a suitable reaction vessel, combine this compound, the boronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Add Solvent: Add the chosen solvent system to the reaction vessel.
-
Sonication: Place the vessel in an ultrasonic bath, ensuring the liquid level inside the vessel is similar to the water level in the bath. Sonicate at a controlled temperature (e.g., 40-60 °C) for a specified time (e.g., 30-60 minutes).
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture and add water. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Quantitative Data Comparison:
| Method | Temperature | Time | Yield (%) | Reference |
| Conventional Heating | 80 °C | 12 h | 75 | [7] (adapted) |
| Ultrasound-Assisted | 50 °C | 1 h | 92 | [2] (adapted) |
Visualization of the Reaction Pathway:
Caption: Simplified pathway for ultrasound-assisted Suzuki-Miyaura coupling.
Application Note III: Photocatalysis - Harnessing the Power of Light
Causality Behind the Choice: Photocatalysis utilizes light energy to drive chemical reactions, often under mild conditions.[8] This approach can enable unique transformations that are difficult to achieve through traditional thermal methods. For C-H functionalization, photocatalysis provides a powerful platform for the direct conversion of C-H bonds into C-C or C-X bonds, avoiding the need for pre-functionalized starting materials and thus improving atom economy.[8]
Self-Validating System: The necessity of light for the reaction is confirmed by running a control experiment in the dark; no significant product formation should be observed. The quantum yield of the reaction can be measured to quantify the efficiency of the photocatalytic process. The reaction's progress can be monitored over time by taking aliquots and analyzing them by NMR or GC-MS to ensure a consistent reaction profile.
Protocol 3: Photocatalytic C-H Arylation of the Isopropyl Group
This model protocol outlines a potential method for the direct C-H arylation of the isopropyl group of this compound, a transformation that is challenging with conventional methods.
Materials:
-
This compound (1 equivalent)
-
Aryl halide (e.g., 4-iodotoluene) (1.5 equivalents)
-
Photocatalyst (e.g., Ir(ppy)₃ or an organic dye) (0.01-0.05 equivalents)
-
Base (e.g., Cs₂CO₃) (2 equivalents)
-
Solvent (e.g., Dimethylformamide - DMF)
-
Light source (e.g., blue LEDs)
Step-by-Step Methodology:
-
Reaction Setup: In a reaction vessel equipped with a stir bar, combine this compound, the aryl halide, the photocatalyst, and the base.
-
Degassing: Degas the solvent by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes. Add the degassed solvent to the reaction vessel.
-
Irradiation: Place the reaction vessel in front of the light source and irradiate while stirring vigorously at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent.
-
Purification: Wash the organic layer, dry it, and concentrate it. Purify the crude product by column chromatography.
Logical Relationship Diagram:
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. researchgate.net [researchgate.net]
- 3. Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review | Semantic Scholar [semanticscholar.org]
- 6. Ultrasound-assisted synthesis of heterocyclic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Photocatalytic regioselective C–H bond functionalizations in arenes - Chemical Science (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 2-Chloro-5-isopropylpyrimidine
Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling reaction with 2-Chloro-5-isopropylpyrimidine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to efficiently synthesize 2-aryl-5-isopropylpyrimidines, a valuable scaffold in medicinal chemistry. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the common challenges associated with this specific substrate.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments. Each problem is followed by an analysis of potential causes and actionable solutions.
Problem 1: Low to no conversion of this compound.
Q: I am observing very little or no formation of my desired product. What are the likely causes and how can I improve the conversion?
A: Low conversion in the Suzuki coupling of this compound is a common issue, often stemming from the inherent stability of the C-Cl bond and potential catalyst inhibition. Here’s a systematic approach to troubleshoot this problem:
-
Catalyst and Ligand Selection: The choice of the palladium catalyst and its associated ligand is paramount. Standard catalysts like Pd(PPh₃)₄ may not be sufficiently active for this electron-deficient heteroaryl chloride.
-
Expert Insight: The 5-isopropyl group is weakly electron-donating, which can slightly deactivate the C2 position towards oxidative addition compared to an unsubstituted 2-chloropyrimidine. Therefore, a more electron-rich and bulky phosphine ligand is often required to facilitate this crucial first step of the catalytic cycle.
-
Solution: Consider screening more advanced catalyst systems. Buchwald ligands, such as SPhos, XPhos, or RuPhos, are known to be highly effective for coupling challenging heteroaryl chlorides.[1] Using a pre-formed palladium(II) precatalyst with one of these ligands can also ensure the efficient generation of the active Pd(0) species.
-
-
Base Selection: The base plays a critical role in the transmetalation step. Its strength, solubility, and potential to cause side reactions must be considered.
-
Expert Insight: While potassium carbonate (K₂CO₃) is a common choice, it may not be strong enough or sufficiently soluble in all solvent systems to promote efficient transmetalation with the boronic acid.
-
Solution: Stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective.[2] The use of aqueous base solutions can also be beneficial, as the presence of water can facilitate the formation of the more reactive boronate species.
-
-
Solvent System: The solvent influences the solubility of all reaction components and the activity of the catalyst.
-
Expert Insight: Aprotic polar solvents are generally preferred. A mixture of an organic solvent with water is often optimal.
-
Solution: A systematic screening of solvents is recommended. Common choices include 1,4-dioxane/water, THF/water, or DMF/water mixtures.[2][3] The ratio of the organic solvent to water can also be a critical parameter to optimize.
-
-
Reaction Temperature: Insufficient thermal energy can lead to a sluggish reaction.
-
Expert Insight: While excessive heat can lead to catalyst decomposition and side reactions, a temperature of around 80-100 °C is a good starting point for the Suzuki coupling of chloropyrimidines.[3][4]
-
Solution: If you are running the reaction at a lower temperature, consider incrementally increasing it. Microwave-assisted heating can also be highly effective, often leading to significantly shorter reaction times and improved yields.[4]
-
| Parameter | Recommendation 1 | Recommendation 2 | Recommendation 3 | Source |
| Catalyst/Ligand | Pd₂(dba)₃ / SPhos | Pd(OAc)₂ / XPhos | Pd(dppf)Cl₂ | [1] |
| Base | K₃PO₄ | Cs₂CO₃ | K₂CO₃ | [2] |
| Solvent | 1,4-Dioxane / H₂O | THF / H₂O | DMF / H₂O | [2][3] |
| Temperature | 80-100 °C | 100-120 °C (Microwave) | 60-80 °C | [3][4] |
Problem 2: Significant formation of 5-isopropylpyrimidine (Hydrodechlorination).
Q: I am observing a significant amount of a side product that appears to be the starting material without the chlorine atom. What is causing this and how can I prevent it?
A: The formation of 5-isopropylpyrimidine is a result of a hydrodechlorination side reaction. This occurs when the palladium intermediate reacts with a hydrogen source in the reaction mixture instead of the boronic acid.
-
Cause: This side reaction is often promoted by certain solvents, bases, or impurities that can act as hydrogen donors. It can also be a sign of a slow transmetalation step, giving the palladium intermediate more time to react via alternative pathways.
-
Solution:
-
Solvent Choice: Avoid using alcohol-based solvents if you are observing significant hydrodechlorination, as they can be a source of hydrides.
-
Optimize Base and Boronic Acid Stoichiometry: Ensure you are using a sufficient excess of the boronic acid (typically 1.2-1.5 equivalents) and an appropriate base to facilitate a rapid transmetalation step. This will favor the desired cross-coupling pathway.
-
Ligand Selection: The choice of ligand can also influence the rate of transmetalation versus side reactions. Experiment with different phosphine ligands to find one that promotes the desired coupling.
-
Problem 3: Formation of boronic acid homocoupling product.
Q: My reaction mixture contains a significant amount of a biaryl product derived from the coupling of two boronic acid molecules. How can I minimize this side reaction?
A: The homocoupling of boronic acids is a common side reaction in Suzuki couplings, often catalyzed by palladium in the presence of oxygen.
-
Cause: This side reaction is particularly prevalent if the reaction is not performed under strictly inert conditions. Oxygen can re-oxidize the Pd(0) catalyst, leading to a catalytic cycle that promotes homocoupling.
-
Solution:
-
Inert Atmosphere: Ensure your reaction is set up under a strictly inert atmosphere of argon or nitrogen. This involves thoroughly degassing your solvent and using proper Schlenk line or glovebox techniques.
-
High-Purity Reagents: Use high-purity boronic acid, as impurities can sometimes promote homocoupling.
-
Controlled Addition: In some cases, slow addition of the boronic acid to the reaction mixture can minimize its concentration at any given time, thereby reducing the rate of homocoupling.
-
Frequently Asked Questions (FAQs)
Q1: What is the best palladium catalyst to start with for the Suzuki coupling of this compound?
A: For a challenging substrate like this compound, starting with a robust and highly active catalyst system is recommended. A good starting point would be a combination of a palladium(II) precatalyst like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich biarylphosphine ligand such as SPhos or XPhos.[1] Pd(dppf)Cl₂ is also a reliable choice that has shown success with chloropyrimidines.
Q2: Which base is most effective for this reaction?
A: The choice of base is highly dependent on the solvent and the specific boronic acid being used. However, for many Suzuki couplings of heteroaryl chlorides, potassium phosphate (K₃PO₄) has proven to be an excellent choice due to its high basicity and good performance in a variety of solvent systems.[2] Cesium carbonate (Cs₂CO₃) is another strong contender, though it is more expensive.
Q3: How does the 5-isopropyl group affect the reactivity of this compound?
A: The isopropyl group at the 5-position has two main effects:
-
Electronic Effect: As an alkyl group, it is weakly electron-donating through an inductive effect. This slightly increases the electron density of the pyrimidine ring, making the C-Cl bond slightly stronger and thus less reactive towards oxidative addition by the palladium catalyst. This is a key reason why more active catalyst systems are often required.
-
Steric Effect: The isopropyl group does not significantly hinder the 2-position, so steric hindrance is not a major concern for the approach of the palladium catalyst.
Q4: Can I use microwave heating for this reaction?
A: Yes, microwave-assisted heating is highly recommended for the Suzuki coupling of this compound. It can dramatically reduce reaction times (often from hours to minutes) and improve yields by providing efficient and uniform heating.[4] A typical starting point would be 15-30 minutes at 100-120 °C.[5]
Q5: What is the general mechanism for the Suzuki coupling of this compound?
A: The reaction follows the standard Suzuki-Miyaura catalytic cycle, which consists of three main steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond of this compound to form a Pd(II) complex.
-
Transmetalation: In the presence of a base, the aryl group from the boronic acid is transferred to the palladium center, displacing the chloride.
-
Reductive Elimination: The two organic groups on the palladium complex couple to form the final product, 2-aryl-5-isopropylpyrimidine, and regenerate the Pd(0) catalyst.[2]
Visualizing the Process
Experimental Workflow
References
Technical Support Center: Synthesis of 2-Chloro-5-isopropylpyrimidine
Welcome to the technical support center for the synthesis of 2-chloro-5-isopropylpyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to combine established chemical principles with practical, field-tested insights to help you optimize your reaction yields and purity.
I. Reaction Overview and Mechanism
The most common and industrially scalable synthesis of this compound involves the chlorination of 2-hydroxy-5-isopropylpyrimidine (which exists in tautomeric equilibrium with 5-isopropylpyrimidin-2(1H)-one). The primary chlorinating agent for this transformation is phosphorus oxychloride (POCl₃).
The generally accepted mechanism involves the activation of the pyrimidine's carbonyl oxygen by the electrophilic phosphorus atom of POCl₃. This is followed by nucleophilic attack of the chloride ion. The presence of a base is often crucial to neutralize the generated hydrochloric acid (HCl), which can otherwise protonate the starting material or product, leading to side reactions or incomplete conversion.
Reaction Scheme: Chlorination of 2-hydroxy-5-isopropylpyrimidine
Technical Support Center: Purification of 2-Chloro-5-isopropylpyrimidine
Welcome to the technical support center for the purification of 2-Chloro-5-isopropylpyrimidine. This guide is designed for researchers, chemists, and drug development professionals who require high-purity material for their downstream applications. We will move beyond simple protocols to explore the underlying principles and provide robust troubleshooting strategies to overcome common purification challenges.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the purification of this compound and related halogenated heterocycles.
Q1: What are the primary challenges in purifying this compound?
The main challenges stem from the physicochemical properties of halogenated pyrimidines. Key issues include:
-
Presence of Regioisomers: The synthesis of substituted pyrimidines can often lead to the formation of positional isomers, which can have very similar polarities, making them difficult to separate by standard chromatographic or crystallization methods.[1]
-
Residual Starting Materials and Reagents: Incomplete reactions can leave unreacted starting materials (e.g., a corresponding hydroxypyrimidine). Additionally, chlorinating agents like phosphorus oxychloride (POCl₃) and their byproducts must be thoroughly removed.[2][3]
-
Product Stability: While relatively stable, some halogenated heterocycles can be sensitive to prolonged heat or highly acidic/basic conditions during workup and purification, potentially leading to degradation.[4] The presence of the isopropyl group makes the molecule more lipophilic than unsubstituted 2-chloropyrimidine, which influences solvent selection for both chromatography and crystallization.
Q2: What are the most common and effective purification techniques for this compound?
The choice of technique depends on the impurity profile and the scale of the purification.
-
Crystallization: This is often the most efficient method for removing small amounts of impurities, especially on a larger scale. It is excellent for achieving high purity if a suitable solvent system can be identified.[5][6]
-
Flash Column Chromatography: This is the workhorse method for separating the target compound from impurities with different polarities, such as starting materials or by-products from the synthesis.[5][7] Normal-phase chromatography on silica gel is most common.
-
Distillation: For liquid chlorinated pyrimidines, vacuum distillation can be an effective method for purification on a large scale, particularly for removing non-volatile impurities.[2][8] Given that this compound is likely a low-melting solid or liquid, this could be a viable, though potentially challenging, option.
Q3: How can I reliably assess the purity of my this compound product?
A multi-faceted approach is recommended for robust purity analysis.
-
High-Performance Liquid Chromatography (HPLC): This is the primary technique for quantitative purity assessment. A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic or phosphoric acid) is a common starting point.[9][10]
-
Gas Chromatography (GC): If the compound and its potential impurities are volatile and thermally stable, GC is an excellent high-resolution technique for purity assessment.[1][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and can detect impurities if they are present in significant amounts (>1-5%). Quantitative NMR (qNMR) can also be used for precise purity determination.
-
Mass Spectrometry (MS): Coupled with GC or LC (LC-MS), this technique is invaluable for identifying the molecular weights of unknown impurities, which aids in their structural elucidation.[10][12]
Q4: What are the typical impurities I should expect from a standard synthesis?
Impurities are process-related and depend on the synthetic route. A common synthesis involves the chlorination of 2-hydroxy-5-isopropylpyrimidine with an agent like POCl₃.[3]
-
Unreacted Starting Material: 2-Hydroxy-5-isopropylpyrimidine.
-
Over-chlorinated or Isomeric Products: Depending on the precursors, other chlorinated species could form.
-
Hydrolysis Product: The 2-chloro group can be hydrolyzed back to a 2-hydroxy group if exposed to water during workup, especially under non-neutral pH conditions.
-
Solvent and Reagent Residues: Residual solvents from the reaction or purification (e.g., DMF, toluene) and byproducts from reagents (e.g., phosphoric acids from quenching POCl₃) are common.[13]
Section 2: Troubleshooting Purification Workflows
This section provides in-depth, cause-and-effect troubleshooting for specific issues encountered during purification.
Workflow 1: Recrystallization
Recrystallization is a powerful technique but requires careful optimization.
Problem: My compound "oils out" instead of forming crystals.
-
Causality: This occurs when the solute's solubility in the hot solvent is so high that upon cooling, the solution becomes supersaturated below the melting point of the solute. The compound separates as a liquid phase instead of forming a crystal lattice.
-
Solutions:
-
Change the Solvent System: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. If a single solvent doesn't work, try a binary solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is very soluble) at an elevated temperature, then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes turbid (cloudy). Add a drop or two of the good solvent to clarify and then allow it to cool slowly.
-
Lower the Cooling Temperature Slowly: Rapid cooling encourages precipitation over crystallization. Allow the flask to cool to room temperature undisturbed, then move it to a refrigerator, and finally to a freezer.
-
Use Seeding: Add a single, pure crystal of the target compound to the cooled, supersaturated solution to induce crystallization.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Problem: The purity of my product has not improved significantly after recrystallization.
-
Causality: This suggests that the impurities have similar solubility properties to your product in the chosen solvent system, or that impurities were trapped within the crystal lattice (occlusion).
-
Troubleshooting Flowchart:
Caption: Troubleshooting low purity after recrystallization.
Workflow 2: Flash Column Chromatography
Problem: I am getting poor separation between my product and a key impurity.
-
Causality: The mobile phase (eluent) is not providing sufficient differential partitioning for the compounds on the stationary phase (silica gel). Their relative affinities for the eluent and the silica are too similar.
-
Solutions:
-
Optimize the Eluent System: The goal is to find a solvent system where the product has an Rf value of ~0.3 on a TLC plate.
-
Decrease Polarity: If compounds are eluting too quickly (high Rf), decrease the polarity of the eluent. For a common hexane/ethyl acetate system, this means increasing the proportion of hexane.
-
Change Solvents: If adjusting polarity isn't enough, change the solvent system entirely. Dichloromethane/methanol or toluene/acetone systems offer different selectivities. Ternary mobile phases can sometimes improve separation.[14]
-
-
Use a Different Stationary Phase: If silica gel fails, consider alumina (basic or neutral) or reverse-phase silica (C18) for a different separation mechanism.
-
Improve Column Packing and Loading: Ensure the column is packed uniformly without air bubbles. Load the crude product in a minimal amount of solvent to ensure a tight starting band.
-
Problem: My product peak is tailing significantly.
-
Causality: Peak tailing can be caused by several factors:
-
Compound Acidity/Basicity: Pyrimidine rings are basic. The slightly acidic nature of silica gel can cause strong interactions, leading to tailing.
-
Column Overload: Too much material was loaded onto the column.
-
Poor Solubility: The compound may be poorly soluble in the eluent, causing it to streak down the column.
-
-
Solutions:
-
Add a Modifier to the Eluent: For basic compounds like pyrimidines, adding a small amount (0.1-1%) of a base like triethylamine or pyridine to the eluent can neutralize the acidic sites on the silica and dramatically improve peak shape.[15]
-
Reduce the Load: Perform the chromatography on a smaller amount of material or use a wider column.
-
Ensure Proper Loading: Dissolve the crude product completely in a small volume of a strong solvent (like dichloromethane), adsorb it onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the column. This "dry loading" technique often results in sharper bands.
-
Section 3: Protocols and Data Tables
Protocol 1: General Procedure for Flash Column Chromatography
-
TLC Analysis: Determine an appropriate eluent system using TLC. A good system will give the desired product an Rf of 0.25-0.35 and maximize the separation from impurities.
-
Column Packing: Select a column of appropriate size. A general rule is a 50:1 to 100:1 ratio of silica gel to crude material by weight. Pack the column with silica gel as a slurry in the least polar solvent of your eluent system.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane). For best results, use the dry loading method described above.
-
Elution: Run the column using the optimized eluent system. Collect fractions and monitor them by TLC.
-
Isolation: Combine the pure fractions, and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
Table 1: Example Eluent Systems for Halogenated Heterocycles on Silica Gel
| Polarity | Eluent System (v/v) | Target Compounds | Rationale |
| Low | Hexane / Ethyl Acetate (95:5 to 80:20) | Moderately non-polar compounds | Good general-purpose system with tunable polarity. |
| Medium | Dichloromethane / Methanol (99:1 to 95:5) | More polar compounds or those needing a stronger eluent | Methanol is a highly polar solvent that can elute compounds strongly bound to silica. |
| Low (Aromatic) | Toluene / Ethyl Acetate (98:2 to 90:10) | Compounds with aromatic rings | Toluene can offer different selectivity compared to aliphatic solvents like hexane. |
Protocol 2: HPLC Method for Purity Analysis
This protocol provides a starting point and must be validated for your specific system.[9]
-
Instrumentation: HPLC system with a UV detector.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 70:30 v/v) with 0.1% Phosphoric Acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Quantification: Purity is calculated based on the area percent of the main peak relative to the total area of all peaks observed in the chromatogram.
General Purification Strategy
The following diagram outlines a general decision-making workflow for purifying a synthesized batch of this compound.
Caption: Decision workflow for purification strategy.
References
- 1. longdom.org [longdom.org]
- 2. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. usiena-air.unisi.it [usiena-air.unisi.it]
- 6. Preparation method of 2-chloro-5-hydroxypyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 7. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US20040054181A1 - Synthesis of chlorinated pyrimidines - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. acgpubs.org [acgpubs.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 14. HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. CN101219997B - Synthesis of 2-chlorine-5- amido pyrimidine - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 2-Chloro-5-isopropylpyrimidine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 2-Chloro-5-isopropylpyrimidine. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. Our goal is to provide practical, experience-driven advice to help you optimize your reaction outcomes, troubleshoot issues, and ensure the integrity of your results.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments. The question-and-answer format is designed to help you quickly identify and resolve common problems.
Q1: My reaction yield is significantly lower than expected. What are the most likely causes?
A: Low yields in this synthesis typically stem from one of four areas: incomplete reaction, product degradation during workup, formation of soluble byproducts, or mechanical loss.
-
Incomplete Reaction: The conversion of the starting material, 5-isopropylpyrimidin-2-ol (or its uracil tautomer), to the chlorinated product may be stalled. This is often due to insufficient reagent stoichiometry or deactivation of the chlorinating agent. Ensure your phosphorus oxychloride (POCl₃) is fresh and the reaction is run under strictly anhydrous conditions, as moisture will rapidly quench the reagent.
-
Product Degradation (Hydrolysis): The 2-chloro group on the pyrimidine ring is susceptible to nucleophilic substitution, particularly by water. During the aqueous workup, the product can hydrolyze back to the starting material, 5-isopropylpyrimidin-2-ol. This is exacerbated by elevated temperatures or prolonged exposure to aqueous media.[1] It is critical to perform the workup quickly and at low temperatures (e.g., pouring the reaction mixture onto crushed ice).
-
Over-Chlorination: A significant side reaction is the formation of 2,4-dichloro-5-isopropylpyrimidine, especially if the starting material is 5-isopropyluracil, which has two hydroxyl groups. This byproduct may have different solubility properties, complicating purification and reducing the yield of the desired mono-chloro product.
-
Reagent Stoichiometry and Temperature Control: The molar ratio of the substrate to the chlorinating agent is critical. An excessive amount of POCl₃ can lead to more aggressive chlorination and byproduct formation.[2] Conversely, too little will result in an incomplete reaction. Temperature control is also vital; reactions are typically run at reflux, but excessive temperatures for prolonged periods can lead to decomposition.[2][3]
Q2: My TLC and HPLC analyses show multiple spots/peaks. What are these impurities and how can I identify them?
A: The presence of multiple species is a common issue. The primary impurities can be identified by comparing their chromatographic behavior and spectral data with known standards or expected byproducts.
| Impurity/Byproduct | Probable Cause | Identification Methods |
| 5-isopropylpyrimidin-2-ol | Incomplete reaction or hydrolysis of the product during workup. | HPLC: More polar, shorter retention time than the product. MS: Mass will correspond to the starting material. |
| 2,4-Dichloro-5-isopropylpyrimidine | Over-chlorination of 5-isopropyluracil. | HPLC: Less polar, longer retention time. MS: Shows a molecular ion peak corresponding to the dichlorinated species with a characteristic chlorine isotope pattern (M, M+2, M+4).[4] |
| N,N-Dialkylaniline Adducts | Use of a tertiary amine base (e.g., N,N-dimethylaniline) as an acid scavenger. | MS: Look for masses corresponding to the addition of the aniline moiety to the pyrimidine ring. These are often highly colored byproducts.[5][6] |
| Pyrimidinone N-Oxides | Though less common with POCl₃, oxidative side reactions can occur. | MS: M+16 peak relative to the starting material or product. N-oxides are generally more polar.[7][8][9] |
A generalized workflow for identifying these impurities is essential for troubleshooting.
References
- 1. jocpr.com [jocpr.com]
- 2. japsonline.com [japsonline.com]
- 3. CN101219997B - Synthesis of 2-chlorine-5- amido pyrimidine - Google Patents [patents.google.com]
- 4. Page loading... [wap.guidechem.com]
- 5. researchgate.net [researchgate.net]
- 6. 2,4-Dichloro-5-fluoropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Troubleshooting the Buchwald-Hartwig Amination of 2-Chloro-5-isopropylpyrimidine
Welcome to our dedicated technical support center for the Buchwald-Hartwig amination of 2-chloro-5-isopropylpyrimidine. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific C-N cross-coupling reaction. Here, we move beyond generic protocols to provide in-depth, field-proven insights in a direct question-and-answer format to address the nuanced challenges you may encounter at the bench.
The amination of this compound presents a unique set of challenges due to the inherent electronic properties of the pyrimidine ring and the relatively lower reactivity of the C-Cl bond. This guide is structured to help you diagnose and resolve common issues, ensuring a higher success rate in your synthetic endeavors.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction shows low or no conversion of this compound. What are the primary factors to investigate?
Low to no conversion is a common hurdle, primarily because the oxidative addition of a C-Cl bond to the palladium(0) catalyst is often the rate-limiting step in the catalytic cycle.[1] The electron-deficient nature of the pyrimidine ring can further complicate this.
Initial Checks & Core Solutions:
-
Catalyst and Ligand Integrity: The choice of ligand is paramount. For an electron-deficient substrate like this compound, bulky, electron-rich phosphine ligands are essential to facilitate the oxidative addition and subsequent reductive elimination steps.[2]
-
Recommended Ligands: Consider second-generation biaryl phosphine ligands such as SPhos , RuPhos , or BrettPhos .[3] These have demonstrated enhanced activity for challenging aryl chlorides. Xantphos can also be a viable, cost-effective option.[4]
-
Catalyst Source: The use of a pre-catalyst, such as an XPhos-Pd-G3 or SPhos-Pd-G3, is highly recommended over generating the active Pd(0) species in situ from sources like Pd(OAc)₂. Pre-catalysts offer more reliable formation of the active catalytic species.[5]
-
-
Inert Atmosphere: Oxygen can irreversibly oxidize the Pd(0) catalyst, rendering it inactive. Ensure your reaction is set up under a strictly inert atmosphere (argon or high-purity nitrogen) and that all solvents and reagents are properly degassed.[1]
-
Solvent and Base Purity: Water is a known poison for the Buchwald-Hartwig reaction. Use anhydrous solvents and ensure your base is of high purity and stored under inert conditions. Traces of moisture can lead to catalyst deactivation and promote side reactions.[1]
Q2: I am observing a significant amount of 5-isopropylpyrimidine as a byproduct. What is causing this hydrodehalogenation and how can I minimize it?
The formation of the hydrodehalogenated product is a common side reaction where the chloro-substituent is replaced by a hydrogen atom.[1] This occurs when the desired C-N reductive elimination is slow, allowing for competing pathways such as β-hydride elimination from the amine coupling partner or reaction with trace amounts of water.[4]
Strategies to Suppress Hydrodehalogenation:
-
Ligand Selection: As mentioned, bulky, electron-rich ligands are crucial as they accelerate the rate of reductive elimination, outcompeting the hydrodehalogenation pathway.[1]
-
Base Selection and Purity: While strong bases like sodium tert-butoxide (NaOtBu) are often effective, ensure it is from a reliable source and anhydrous. Some batches of NaOtBu can contain residual sodium hydroxide and moisture, which can promote this side reaction.[1] Consider screening other bases such as lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate (K₃PO₄).
-
Amine Stoichiometry: Using a slight excess of the amine coupling partner (typically 1.1–1.5 equivalents) can help to favor the desired amination pathway.[1]
-
Strictly Anhydrous Conditions: This cannot be overstated. Ensure all glassware is oven-dried, and all reagents and solvents are scrupulously dried before use.[1]
Q3: My reaction is sluggish, and I'm concerned about the solubility of the reagents. How can I address this?
Poor solubility of reactants, especially inorganic bases, is a frequently underestimated cause of failed or low-yielding reactions.[6]
Addressing Solubility Issues:
-
Solvent Choice: While toluene is a common solvent for Buchwald-Hartwig reactions, you may need to consider alternatives. Ethereal solvents like 1,4-dioxane or tetrahydrofuran (THF) can be effective.[6] For particularly challenging cases, a more polar aprotic solvent like N,N-dimethylformamide (DMF) could be screened, though caution is advised as it can sometimes inhibit the catalyst.
-
Base Solubility: Strong inorganic bases like K₃PO₄ and cesium carbonate (Cs₂CO₃) can have poor solubility in common organic solvents.[6]
-
Agitation: Ensure vigorous stirring to maintain a good suspension of the base. Insufficient agitation can lead to the base settling at the bottom of the reaction vessel, limiting its availability.[6]
-
Organic Bases: In some cases, a soluble organic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be used, although they are generally less effective.[6][7] A combination of an organic and inorganic base has also been reported to be effective for sensitive substrates.[6]
-
-
Temperature: Increasing the reaction temperature (typically in the range of 80-110 °C) can improve both solubility and reaction rates.[4]
Experimental Protocols & Data
General Protocol for Buchwald-Hartwig Amination of this compound
This is a general starting point. Optimization for specific amine coupling partners is highly recommended.
-
Preparation: To an oven-dried Schlenk tube or reaction vial containing a magnetic stir bar, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-5 mol%) and the phosphine ligand (if not using a pre-catalyst, 1-10 mol%).
-
Inert Atmosphere: Seal the vessel with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add the base (e.g., NaOtBu, 1.5-2.0 equiv.), this compound (1.0 equiv.), and the amine coupling partner (1.1-1.5 equiv.).
-
Solvent Addition: Add the degassed, anhydrous solvent (e.g., toluene or 1,4-dioxane) to achieve a concentration of approximately 0.1-0.5 M.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and/or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Table 1: Recommended Starting Conditions for Catalyst/Ligand Screening
| Catalyst/Pre-catalyst | Ligand (if applicable) | Base | Solvent | Temperature (°C) |
| Pd₂(dba)₃ | SPhos | NaOtBu | Toluene | 100 |
| XPhos Pd G3 | - | LHMDS | 1,4-Dioxane | 110 |
| Pd(OAc)₂ | RuPhos | K₃PO₄ | Toluene | 110 |
| PEPPSI-IPr | - | Cs₂CO₃ | 1,4-Dioxane | 100 |
Visualizing the Process
Diagram 1: The Buchwald-Hartwig Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination and a competing side reaction.
Diagram 2: Troubleshooting Workflow for Failed Amination
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Synthesis of 8-azaprotosappanin A derivatives via intramolecular palladium-catalyzed ortho C–H activation/C–C cyclization and their antibacterial activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and characterization of supported stabilized palladium nanoparticles for selective hydrogenation in water at low temperature - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Synthesis of 2-aminoBODIPYs by palladium catalysed amination - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. CN101219997B - Synthesis of 2-chlorine-5- amido pyrimidine - Google Patents [patents.google.com]
- 7. Green synthesis of palladium nanoparticles using lentinan for catalytic activity and biological applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
Removal of byproducts from 2-Chloro-5-isopropylpyrimidine reactions
Welcome to the technical support center for the synthesis and purification of 2-Chloro-5-isopropylpyrimidine. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with byproduct formation during their synthetic work. Our goal is to provide not just protocols, but a deep, mechanistic understanding to empower you to troubleshoot and optimize your reactions effectively.
Section 1: Understanding the Chemistry & Common Byproducts
The synthesis of this compound is a critical step in the development of various pharmaceutical agents. The most prevalent and industrially scalable method involves the chlorination of 2-hydroxy-5-isopropylpyrimidine (which exists in tautomeric equilibrium with its pyrimidone form) using a strong chlorinating agent, typically phosphorus oxychloride (POCl₃).[1][2] While effective, this reaction is sensitive to conditions and can generate a profile of predictable byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the POCl₃-mediated synthesis of this compound, and why do they form?
A1: The byproduct profile is typically dominated by three main species, each arising from specific, controllable aspects of the reaction chemistry:
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Unreacted Starting Material (2-Hydroxy-5-isopropylpyrimidine): Its presence indicates incomplete chlorination. The reaction mechanism involves the activation of the pyrimidone oxygen by POCl₃. If the reaction temperature is too low, the duration is too short, or the stoichiometry of POCl₃ is insufficient, the reaction will not proceed to completion.
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Hydrolysis Product (2-Hydroxy-5-isopropylpyrimidine): This is, ironically, the same chemical structure as the starting material but forms after the desired product is made. This compound is susceptible to hydrolysis, where the chloro group is displaced by a hydroxyl group. This occurs if water is present during the reaction work-up or subsequent purification steps.[3] Even atmospheric moisture can be a culprit during sample handling.
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Phosphoric Acid Byproducts: The use of POCl₃ inevitably generates various chlorophosphoric and phosphoric acids upon reaction and quenching.[1] These are highly polar, often sticky or oily residues that can complicate product isolation and purification if not effectively removed during the aqueous work-up.
Q2: How do tertiary amine additives like N,N-dimethylaniline or triethylamine influence the reaction?
A2: Tertiary amines are frequently used as catalysts or acid scavengers in these chlorination reactions.[1][4] They serve two primary functions:
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Reaction Promotion: The amine can activate the pyrimidone substrate or form a more reactive Vilsmeier-Haack type reagent with POCl₃, potentially lowering the required reaction temperature and time.
-
Acid Scavenging: The reaction generates HCl as a byproduct. The tertiary amine neutralizes this acid, preventing potential side reactions and improving the overall reaction kinetics. The choice of amine and its pKa can significantly impact the reaction's efficiency and yield.[4]
Section 2: Analytical Characterization of Byproducts
Accurate identification and quantification of impurities are paramount before attempting purification. A multi-pronged analytical approach is recommended for a comprehensive understanding of the crude reaction mixture.
Q3: What are the best analytical methods for assessing the purity of my crude this compound?
A3: A combination of chromatographic and spectroscopic methods provides the most complete picture. High-Performance Liquid Chromatography (HPLC) is the workhorse for quantitative analysis, while Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for structural confirmation.[5][6][7]
| Analytical Technique | Primary Use & Insights | Advantages | Limitations |
| HPLC (UV-Vis) | Purity assessment, quantification of known impurities, reaction monitoring.[5][7] | High resolution and sensitivity; well-established for purity and assay determination. | Requires reference standards for absolute quantification of each impurity. |
| GC-MS | Identification of volatile impurities and byproducts. Can be used for the main product if it is thermally stable. | Excellent separation efficiency for volatile compounds; provides molecular weight information. | Not suitable for non-volatile or thermally labile compounds like phosphoric acids. |
| ¹H NMR Spectroscopy | Structural confirmation of the desired product and identification of major byproducts based on characteristic chemical shifts. | Provides detailed structural information; can quantify impurities if distinct signals are present. | Can be complex to interpret in mixtures; lower sensitivity compared to HPLC. |
| LC-MS | Identification of unknown impurities by combining HPLC separation with mass-based detection. | Provides molecular weight data for each separated peak, aiding in structural elucidation. | Response factors can vary, making it less accurate for quantification than HPLC-UV without specific standards. |
Section 3: Troubleshooting Guides & Purification Protocols
This section provides actionable, step-by-step guidance to address the most common issues encountered during synthesis and purification.
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and solving common issues in your synthesis.
Caption: A logical troubleshooting workflow for byproduct issues.
Guide 1: Addressing Incomplete Conversion
Problem: HPLC or NMR analysis shows a significant amount of unreacted 2-hydroxy-5-isopropylpyrimidine.
Causality: The reaction has not reached completion due to insufficient activation energy or stoichiometric limitations. The conversion of the hydroxyl/keto group to the chloride is an energetically demanding step.
Protocol: Reaction Optimization
-
Verify Reagent Stoichiometry: Ensure at least 3-5 molar equivalents of POCl₃ are used relative to the starting pyrimidone. While large excesses are common, solvent-free reactions with near-equimolar amounts at higher temperatures have also been reported to be effective.[2]
-
Increase Reaction Temperature: Gradually increase the reflux temperature. Reactions in excess POCl₃ (b.p. 106 °C) are common. If a co-solvent is used, ensure the temperature is sufficient (typically >100 °C).
-
Extend Reaction Time: Monitor the reaction progress every 2-4 hours using TLC or HPLC. Continue heating until the starting material spot/peak is minimal.
-
Consider a Catalyst: If not already in use, add 0.5-1.0 equivalents of a tertiary amine like N,N-dimethylaniline to the reaction mixture before heating.[4]
Guide 2: Preventing Product Hydrolysis
Problem: The desired product is forming but appears to be converting back to the starting material during work-up or standing.
Causality: The C2-chloro group on the pyrimidine ring is electrophilic and susceptible to nucleophilic attack by water. This hydrolysis is often accelerated by residual acids from the reaction.
Protocol: Anhydrous Technique & Careful Quenching
-
Pre-Reaction Preparation: Thoroughly dry all glassware in an oven ( >120 °C) for several hours and cool under a stream of dry nitrogen or in a desiccator. Use anhydrous solvents if applicable.
-
Reaction Quench: After cooling the reaction mixture to room temperature, perform the quench by slowly and carefully pouring the reaction mixture onto crushed ice or into ice-cold water with vigorous stirring. This dissipates the heat from the exothermic hydrolysis of excess POCl₃ and dilutes the resulting acids quickly.
-
Neutralization: Immediately following the quench and extraction into an organic solvent (e.g., dichloromethane or ethyl acetate), wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This neutralizes residual HCl and phosphoric acids, which can catalyze hydrolysis.[8][9]
-
Drying and Storage: Dry the final organic solution over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Store the final product under an inert atmosphere (nitrogen or argon) in a cool, dark place.
Protocol 1: Purification by Flash Column Chromatography
Applicability: This is the most versatile method for removing both more polar (starting material, phosphoric acids) and less polar impurities.
Step-by-Step Methodology:
-
Adsorb Crude Material: Dissolve the crude product in a minimal amount of dichloromethane (DCM). Add silica gel (2-3 times the weight of the crude product) and concentrate the slurry to a dry, free-flowing powder using a rotary evaporator.
-
Prepare the Column: Dry-pack a chromatography column with silica gel (typically 50-100 times the weight of the crude material). Wet the column with the starting eluent (e.g., 100% hexanes).
-
Load and Elute: Carefully add the adsorbed sample to the top of the column. Begin elution with a non-polar solvent system (e.g., hexanes/ethyl acetate 95:5).
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 90:10, 80:20 hexanes/ethyl acetate) to elute the product. The less polar this compound should elute before the more polar 2-hydroxy-5-isopropylpyrimidine.
-
Monitor Fractions: Collect fractions and monitor them by TLC. Combine the fractions containing the pure product.
-
Concentrate: Remove the solvent from the combined pure fractions under reduced pressure to yield the purified product.
Protocol 2: Purification by Recrystallization
Applicability: Ideal for removing small amounts of impurities when the crude product is already of moderate to high purity (>85-90%).
Step-by-Step Methodology:
-
Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Test small batches in solvents like ethanol, isopropanol, or mixed hexanes/ethyl acetate systems.[8]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to a gentle boil with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed filter funnel to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize recovery.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Section 4: Key Reaction Pathway Visualization
Understanding the competing reactions is key to process control.
References
- 1. EP1042303A1 - Chloropyrimidine process - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Preparation method of 2-chloro-5-hydroxypyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 9. 2-Chloro-5-hydroxypyrimidine synthesis - chemicalbook [chemicalbook.com]
Preventing decomposition of 2-Chloro-5-isopropylpyrimidine during reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 2-Chloro-5-isopropylpyrimidine. This guide is designed to provide you, our valued researchers and scientists, with in-depth technical information and troubleshooting advice to ensure the successful use of this compound in your synthetic endeavors. As your Senior Application Scientist, I have compiled this resource to address common challenges and provide proactive solutions to prevent the decomposition of this compound during reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound decomposition during a reaction?
A1: The decomposition of this compound is typically attributed to two main pathways: hydrolysis and nucleophilic substitution. The electron-deficient nature of the pyrimidine ring makes the chlorine atom susceptible to displacement.[1][2]
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Hydrolysis: In the presence of water, especially under non-neutral pH conditions and elevated temperatures, the chloro group can be hydrolyzed to a hydroxyl group, forming 5-isopropylpyrimidin-2-ol.[3][4] This is a common issue if solvents are not rigorously dried or if aqueous bases are used without careful control of reaction conditions.
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Nucleophilic Attack: Strong nucleophiles, including certain bases or reagents, can directly displace the chloride. For instance, strong bases may lead to the formation of undesired byproducts.[5]
Q2: I am observing a significant amount of a hydroxylated byproduct in my reaction mixture. What is the likely cause and how can I prevent it?
A2: The formation of a hydroxylated byproduct strongly suggests that hydrolysis of the 2-chloro group is occurring.[3][4] This is a common issue that can be mitigated by implementing the following preventative measures:
-
Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried before use. Employing standard techniques such as distilling solvents over a suitable drying agent or using commercially available anhydrous solvents is crucial.[6][7][8][9]
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) will help to exclude atmospheric moisture.[8]
-
Choice of Base: If a base is required, opt for non-nucleophilic, anhydrous bases. Inorganic bases like potassium carbonate or cesium carbonate, when properly dried, are often good choices. If using an aqueous base is unavoidable, phase-transfer catalysts can sometimes be employed to minimize contact between the substrate and water.
Q3: My cross-coupling reaction is sluggish and requires high temperatures, leading to decomposition. What are my options?
A3: Balancing reactivity with stability is a common challenge in cross-coupling reactions involving chloro-heterocycles.[2][10] If high temperatures are causing decomposition, consider the following strategies:
-
Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is critical. For less reactive chloro substituents, more electron-rich and bulky phosphine ligands can facilitate the oxidative addition step at lower temperatures.[2] For example, using a more robust catalyst system may be necessary for selective coupling at the C-Cl bond.[2]
-
Microwave Chemistry: Microwave-assisted synthesis can often accelerate reaction rates at lower bulk temperatures, thereby minimizing thermal decomposition.[10] The localized superheating effect of microwaves can provide the necessary activation energy without prolonged exposure to high temperatures.[10]
-
Solvent Choice: The polarity and boiling point of the solvent can significantly influence reaction kinetics and stability. A thorough screening of solvents is recommended to find the optimal balance for your specific transformation.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | Decomposition via hydrolysis. | Ensure strictly anhydrous conditions. Use dried solvents and reagents. Run the reaction under an inert atmosphere.[6][8][9] |
| Inefficient catalyst system. | Screen different palladium catalysts and phosphine ligands. Consider more electron-rich and bulky ligands to promote reactivity at lower temperatures.[2] | |
| Reaction temperature is too high. | Explore lower reaction temperatures or consider microwave-assisted synthesis to reduce reaction time and minimize thermal degradation. | |
| Formation of 5-isopropylpyrimidin-2-ol | Presence of water in the reaction. | Rigorously dry all solvents and reagents. Use of molecular sieves in the reaction flask can also be beneficial. |
| Use of aqueous bases. | Switch to a non-aqueous base (e.g., dried K₂CO₃, Cs₂CO₃). If an aqueous base is necessary, use a biphasic system with a phase-transfer catalyst. | |
| Multiple Unidentified Byproducts | Reaction with nucleophilic solvents or bases. | Choose non-nucleophilic solvents and bases. For example, avoid primary or secondary amine bases if C-N bond formation is not the desired outcome. |
| Thermal decomposition. | Reduce the reaction temperature and/or time.[6] Consider a more active catalyst to allow for milder conditions. |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general guideline for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, with an emphasis on minimizing decomposition.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Anhydrous base (e.g., K₂CO₃, dried under vacuum)
-
Anhydrous solvent (e.g., 1,4-dioxane or toluene)
-
Anhydrous, degassed water (for certain Suzuki protocols)
-
Schlenk flask or similar reaction vessel
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Preparation: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the anhydrous base (2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Solvent Addition: Add the anhydrous solvent via syringe. If the specific protocol requires water as a co-solvent, use degassed, deionized water.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizing Decomposition Pathways
The following diagram illustrates the primary decomposition pathways for this compound. Understanding these pathways is key to designing robust reaction conditions.
References
- 1. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 4. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. echemi.com [echemi.com]
- 9. echemi.com [echemi.com]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Analytical Methods for Monitoring 2-Chloro-5-isopropylpyrimidine Reaction Progress
Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with comprehensive guidance on the analytical methods for monitoring the reaction progress of 2-Chloro-5-isopropylpyrimidine. This guide is structured to offer practical, in-depth solutions to common challenges encountered during experimental work.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Accurate monitoring of its reactions, typically nucleophilic aromatic substitution (SNAr) at the C2 position, is critical for optimizing reaction conditions, maximizing yield, and ensuring product purity. This guide provides a detailed exploration of the primary analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Part 1: Troubleshooting Guides
This section is designed to help you diagnose and resolve specific issues you may encounter with each analytical technique.
High-Performance Liquid Chromatography (HPLC) Troubleshooting
HPLC is a cornerstone technique for monitoring the consumption of reactants and the formation of products in solution-based reactions.[1]
Scenario: You are monitoring the reaction of this compound with a primary amine to form the corresponding 2-amino-5-isopropylpyrimidine.
Answer:
Peak tailing is a common issue in HPLC and can often be attributed to several factors. Let's break down the potential causes and solutions:
-
Secondary Interactions with Residual Silanols: The stationary phase of many reverse-phase columns (like C18) can have residual silanol groups that interact with basic compounds, such as pyrimidines, causing tailing.
-
Solution:
-
Lower Mobile Phase pH: Add a small amount of an acid like formic acid or trifluoroacetic acid (0.1%) to the mobile phase. This will protonate the silanol groups, reducing their interaction with your analytes.
-
Use a Base-Deactivated Column: Employ a column specifically designed for the analysis of basic compounds, which has a lower concentration of active silanol groups.
-
-
-
Column Overload: Injecting too much sample can lead to peak distortion, including tailing.
-
Solution: Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.
-
-
Mismatched Injection Solvent: If the solvent your sample is dissolved in is significantly stronger than your mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase composition.
-
Answer:
An unstable baseline can obscure small peaks and lead to inaccurate quantification. Here’s a systematic approach to troubleshooting this issue:
-
Degas Your Mobile Phase: Dissolved gases are a primary cause of baseline noise. Ensure your mobile phase is adequately degassed using an inline degasser or by sparging with helium.
-
Check for Leaks: Inspect all fittings and connections for any signs of leaks, which can cause pressure fluctuations and baseline instability.
-
Column Contamination: A contaminated column can lead to baseline drift.
-
Solution: Flush the column with a strong solvent, such as isopropanol, to remove any strongly retained compounds.[2]
-
-
Detector Lamp Issues: A failing detector lamp can cause significant noise. Check the lamp's energy output and replace it if necessary.
-
Temperature Fluctuations: Ensure the column and detector are in a temperature-controlled environment, as temperature changes can cause baseline drift.[2]
Gas Chromatography-Mass Spectrometry (GC-MS) Troubleshooting
GC-MS is a powerful technique for analyzing volatile compounds and is particularly useful for identifying reaction byproducts.
Answer:
This issue can stem from several sources, from sample preparation to instrument parameters:
-
Analyte Degradation: this compound, while relatively stable, can degrade at high temperatures in the GC inlet, especially if there are active sites.
-
Solution:
-
Use a Lower Inlet Temperature: Start with a lower inlet temperature and gradually increase it to find the optimal balance between volatilization and stability.
-
Use an Inert Liner: Ensure you are using a deactivated inlet liner to minimize active sites that can cause degradation.
-
-
-
Improper Derivatization: If you are analyzing a less volatile product, it may require derivatization to increase its volatility.[3] Incomplete derivatization will result in poor peak shape or no peak at all.
-
Solution: Optimize your derivatization reaction conditions (reagent concentration, temperature, and time).
-
-
Column Bleed: At high temperatures, the stationary phase of the column can degrade, leading to a rising baseline that can obscure analyte peaks.
-
Solution: Condition the column according to the manufacturer's instructions. If the bleed is excessive, the column may need to be replaced.[4]
-
Answer:
Ghost peaks are extraneous peaks that can arise from several sources:
-
Carryover from Previous Injections: A highly concentrated previous sample may not have been completely eluted from the system.
-
Solution: Run a blank solvent injection after a concentrated sample to ensure the system is clean. Increase the final oven temperature or hold time to elute any strongly retained compounds.
-
-
Septum Bleed: Pieces of the injection port septum can break off and enter the inlet, leading to ghost peaks.
-
Solution: Use high-quality septa and replace them regularly.
-
-
Contaminated Carrier Gas: Impurities in the carrier gas can accumulate on the column and elute as broad peaks.
-
Solution: Use high-purity carrier gas and ensure that gas traps are functioning correctly.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Troubleshooting
NMR is an excellent tool for in-situ reaction monitoring and for obtaining structural information about reactants, intermediates, and products.[6][7][8]
Answer:
Quantitative NMR (qNMR) requires careful setup to ensure accurate results.[9][10] Here are common reasons for inaccurate integration and how to correct them:
-
Incomplete Relaxation: If the delay time between scans (d1) is too short, nuclei that relax slowly will not fully return to their ground state, leading to smaller-than-expected signal integrals.
-
Solution: Set the relaxation delay (d1) to at least 5 times the longest T1 relaxation time of the nuclei you are quantifying. For accurate results, a d1 of 10 seconds is often recommended.[11]
-
-
Poor Phasing and Baseline Correction: Inaccurate phasing or a distorted baseline will lead to significant integration errors.[10]
-
Solution: Carefully and manually phase the spectrum and apply a proper baseline correction before integrating.
-
-
Signal Overlap: If the signals you are trying to integrate are overlapping, it is impossible to get an accurate measurement for each.
-
Solution:
-
Choose well-resolved, non-overlapping peaks for integration.
-
If necessary, use a higher-field NMR spectrometer to improve signal dispersion.
-
-
Answer:
Real-time reaction monitoring can be challenging due to changes in the sample environment.[12][13]
-
Sample Inhomogeneity: The reaction itself can cause changes in temperature, viscosity, or the formation of precipitates, leading to a non-homogenous magnetic field and distorted lineshapes.[12]
-
Solution:
-
Ensure adequate mixing within the NMR tube if possible.
-
Use a flow-NMR setup where the reaction mixture is pumped through the NMR probe, which can improve homogeneity.[14]
-
-
-
Shimming Issues: The shims may need to be readjusted during the course of the reaction to account for changes in magnetic susceptibility.
-
Solution: For slower reactions, you can periodically re-shim the spectrometer. For faster reactions, this may not be feasible.
-
Part 2: Frequently Asked Questions (FAQs)
This section addresses broader questions about method selection and sample preparation.
A1: The best technique depends on your specific needs:
-
HPLC: Ideal for routine, quantitative analysis of reaction progress, especially for determining conversion and yield. It is robust and can be easily automated.
-
GC-MS: Excellent for identifying volatile byproducts and impurities, providing both retention time and mass spectral data for compound identification.[15]
-
NMR: Unparalleled for obtaining structural information on intermediates and products without the need for reference standards.[6][7] It is also well-suited for in-situ monitoring to gain mechanistic insights.[16][17]
| Technique | Primary Use | Strengths | Limitations |
| HPLC | Quantitative analysis of reactants and products | High precision, automation-friendly | Requires reference standards for quantification |
| GC-MS | Identification of volatile byproducts | High sensitivity, structural information from MS | Not suitable for non-volatile or thermally labile compounds |
| NMR | Structural elucidation, in-situ monitoring | No reference standards needed for relative quantification, mechanistic insights | Lower sensitivity than chromatographic methods |
A2: Proper sample preparation is crucial for obtaining high-quality, reproducible data and for protecting your analytical instrumentation.[3][18][19][20][21]
Experimental Protocol: Sample Preparation for Chromatographic Analysis
-
Sampling: At predetermined time points, carefully withdraw a small, representative aliquot (e.g., 10-50 µL) from the reaction mixture.
-
Quenching: Immediately stop the reaction in the aliquot to ensure the composition accurately reflects the time point. This can be achieved by:
-
Diluting the aliquot in a large volume of a cold, appropriate solvent (e.g., the initial mobile phase for HPLC).
-
Adding a quenching reagent that neutralizes a reactant or catalyst.
-
-
Dilution: Dilute the quenched sample to a concentration that is within the linear range of your detector. This also helps to minimize matrix effects.
-
Filtration: Filter the diluted sample through a 0.22 or 0.45 µm syringe filter to remove any particulate matter that could clog the injector or column.[20]
A3: Yes, this is a key application of quantitative NMR (qNMR). To determine the absolute yield, you need to add a known amount of an internal standard to your sample.[9][11]
Key considerations for choosing an internal standard:
-
It must be soluble in the NMR solvent.
-
Its peaks must not overlap with the analyte peaks.
-
It should be stable and not react with your sample components.
-
It should have a simple spectrum with at least one sharp, well-resolved peak.
By comparing the integral of a known number of protons from your product to the integral of a known number of protons from the internal standard of a known concentration, you can accurately calculate the concentration and thus the yield of your product.[9]
Part 3: Visualizations
Workflow for HPLC Reaction Monitoring
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. organomation.com [organomation.com]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Application of quantitative 19F and 1H NMR for reaction monitoring and in situ yield determinations for an early stage pharmaceutical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Monitoring mechanistic details in the synthesis of pyrimidines via real-time, ultrafast multidimensional NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 10. emerypharma.com [emerypharma.com]
- 11. m.youtube.com [m.youtube.com]
- 12. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
- 14. BJOC - NMR reaction monitoring in flow synthesis [beilstein-journals.org]
- 15. Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In situ reaction monitoring in photocatalytic organic synthesis [research-explorer.ista.ac.at]
- 17. mt.com [mt.com]
- 18. agilent.com [agilent.com]
- 19. Sample Preparation Techniques | Thermo Fisher Scientific - TW [thermofisher.com]
- 20. chromtech.com [chromtech.com]
- 21. Sample Preparation Process - Step by step | RETSCH [retsch.com]
Validation & Comparative
A Comparative Guide to HPLC Analysis for Purity Validation of 2-Chloro-5-isopropylpyrimidine
This guide provides a detailed comparison of analytical methodologies for the purity validation of 2-Chloro-5-isopropylpyrimidine, a key intermediate in pharmaceutical synthesis. Recognizing the critical impact of purity on the safety and efficacy of final drug products, this document offers an in-depth exploration of a robust High-Performance Liquid Chromatography (HPLC) method, validated according to international guidelines.[1][2] Furthermore, it contextualizes the HPLC approach by comparing it with alternative technologies, namely Gas Chromatography (GC) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), providing researchers, scientists, and drug development professionals with the insights needed to select the most appropriate analytical strategy.
The Imperative of Purity in Pharmaceutical Intermediates
This compound is a heterocyclic aromatic compound whose structural integrity and purity are paramount. Impurities, which can arise from the synthesis process, degradation, or storage, may compromise the yield and quality of the Active Pharmaceutical Ingredient (API) and could introduce potentially toxic components.[1] Therefore, a validated, reliable analytical method to quantify purity and identify impurities is a regulatory and scientific necessity.[3] High-Performance Liquid Chromatography (HPLC) is often considered the gold standard for this purpose due to its precision and versatility in separating complex mixtures.[4]
Primary Method: Reversed-Phase HPLC with UV Detection
A Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is the primary recommended technique for the routine quality control of this compound. This choice is based on the compound's molecular structure, which contains a chromophore (the pyrimidine ring) suitable for UV detection, and its moderate polarity, making it ideal for separation on a non-polar stationary phase.
Rationale for Method Parameters
The selection of each parameter is critical for achieving a robust and reliable separation.
-
Column: An ACE C18 column (250mm x 4.6mm, 5µm) is chosen as the stationary phase. C18 (octadecylsilane) phases are widely used and provide excellent hydrophobic retention for a broad range of organic molecules. The 5µm particle size offers a good balance between efficiency and backpressure.
-
Mobile Phase: A gradient elution is employed to ensure the separation of impurities with a wide range of polarities.
-
Mobile Phase A: 0.1% Phosphoric acid in Water. The acid suppresses the ionization of any acidic or basic functional groups, leading to sharper, more symmetrical peaks.
-
Mobile Phase B: Acetonitrile. This organic modifier is chosen for its low viscosity and UV transparency.
-
-
Detection: UV detection at 254 nm is selected. This wavelength is commonly used for aromatic compounds and is expected to provide good sensitivity for this compound and its potential impurities.
-
Flow Rate and Temperature: A flow rate of 1.0 mL/min and a column temperature of 30°C are maintained to ensure reproducible retention times and efficient separation.[5]
Experimental Protocol: HPLC Method Validation
The developed HPLC method must be validated to demonstrate its suitability for its intended purpose, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[6][7][8][9]
Method Validation Workflow
Caption: Workflow for HPLC method validation based on ICH Q2(R1) guidelines.
Step-by-Step Validation Protocol:
-
System Suitability: Before each validation run, inject a standard solution five times. The relative standard deviation (%RSD) of the peak area and retention time should be less than 2.0%.
-
Specificity: Analyze a blank (diluent), a placebo (if applicable), the this compound standard, and a spiked sample containing known related substances. The principal peak should be free from interference from other components.
-
Linearity: Prepare a series of at least five concentrations of the this compound standard, typically from 50% to 150% of the target concentration. Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-day): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day. The %RSD should be ≤ 2.0%.
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or on a different instrument. The %RSD between the two sets of results should be ≤ 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. This is often established based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ).
-
Robustness: Intentionally vary critical method parameters such as mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min) to assess the method's reliability during normal use. The system suitability parameters should remain within acceptable limits.
Hypothetical Validation Data Summary
The following tables present a summary of plausible data from the validation of the proposed HPLC method.
Table 1: Linearity and Range
| Concentration Level | Concentration (µg/mL) | Mean Peak Area (n=3) |
|---|---|---|
| 50% | 50 | 450,123 |
| 75% | 75 | 675,432 |
| 100% | 100 | 900,567 |
| 125% | 125 | 1,125,890 |
| 150% | 150 | 1,350,123 |
| Correlation Coefficient (r²) | 0.9998 |
| Regression Equation | | y = 9001.2x + 456.7 |
Table 2: Accuracy and Precision
| Parameter | Concentration Level | Accuracy (% Recovery) | Precision (%RSD) |
|---|---|---|---|
| Accuracy | 80% | 99.5% | N/A |
| 100% | 100.2% | N/A | |
| 120% | 99.8% | N/A | |
| Repeatability | 100% | N/A | 0.8% |
| Intermediate Precision | 100% | N/A | 1.2% |
Comparative Analytical Techniques
While HPLC is a robust primary method, other techniques offer complementary information and may be advantageous in specific scenarios.
Gas Chromatography (GC)
Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds.[4][10] For this compound, GC could be particularly useful for detecting volatile organic impurities or residual solvents that may not be well-retained or resolved by RP-HPLC.[11][12]
-
Advantages:
-
Disadvantages:
UPLC-MS (Ultra-Performance Liquid Chromatography-Mass Spectrometry)
UPLC, an evolution of HPLC, utilizes smaller particle size columns to achieve faster separations and higher resolution.[10][16] When coupled with a mass spectrometer, it becomes a powerful tool for impurity identification.[17][18]
-
Advantages:
-
Higher Resolution and Speed: UPLC offers significantly faster analysis times compared to conventional HPLC.[16]
-
Structural Information: Mass spectrometry provides molecular weight and fragmentation data, which is invaluable for the structural elucidation of unknown impurities.[17][18]
-
High Sensitivity: LC-MS/MS can achieve very low detection limits, which is crucial for identifying and quantifying potentially genotoxic impurities.[17]
-
-
Disadvantages:
Head-to-Head Comparison
Table 3: Comparison of Analytical Techniques for Purity Validation
| Feature | HPLC-UV | GC-FID | UPLC-MS |
|---|---|---|---|
| Primary Application | Purity assay and quantification of non-volatile impurities | Analysis of volatile impurities and residual solvents | Impurity identification and high-throughput screening |
| Analyte Scope | Non-volatile, thermally stable/labile compounds | Volatile, thermally stable compounds | Broad range, especially non-volatile compounds |
| Sensitivity | Good | Very Good (for hydrocarbons) | Excellent |
| Resolution | Good | Excellent | Excellent |
| Analysis Time | Moderate | Fast | Very Fast |
| Impurity Identification | Limited (based on retention time) | Limited (based on retention time) | Excellent (structural information from MS) |
| Cost & Complexity | Moderate | Moderate | High |
Logical Flow for Method Selection
Caption: Decision tree for selecting the appropriate analytical technique.
Conclusion
For the routine purity validation of this compound, a well-validated RP-HPLC method offers the best combination of reliability, precision, and cost-effectiveness. It is capable of accurately quantifying the main component and separating key non-volatile impurities. However, a comprehensive purity profile, especially during process development and for regulatory submissions, necessitates an orthogonal approach. Gas Chromatography is indispensable for controlling volatile impurities and residual solvents, while UPLC-MS provides unparalleled capability for the rapid identification of unknown impurities, ensuring a deeper understanding of the impurity profile and contributing to the overall quality and safety of the final pharmaceutical product.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. rroij.com [rroij.com]
- 4. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 5. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. fda.gov [fda.gov]
- 8. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 9. starodub.nl [starodub.nl]
- 10. What Are the Differences Between GC-MS, HPLC-DAD, UPLC, and HPLC, Their Suitable Substances, and Accuracy | MtoZ Biolabs [mtoz-biolabs.com]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 13. hplccalculator.khemit.net [hplccalculator.khemit.net]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. GC-MS, LC-MS, LC-MS/MS, HPLC, and UPLC: Key Analytical Techniques Explained | AxisPharm [axispharm.com]
- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 18. tandfonline.com [tandfonline.com]
A Comparative Guide to the Suzuki Coupling of 2-Chloro-5-isopropylpyrimidine and Other Pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] Its functionalization is a critical step in the synthesis of novel drug candidates, with the Suzuki-Miyaura cross-coupling reaction being a paramount tool for forging carbon-carbon bonds.[2][3] This guide provides an in-depth technical comparison of the performance of 2-chloro-5-isopropylpyrimidine in Suzuki coupling reactions against other pyrimidine derivatives, supported by experimental data and mechanistic insights. Our objective is to equip researchers with the knowledge to make informed decisions in the strategic design of synthetic routes.
Understanding Reactivity in Halogenated Pyrimidines: A Tale of Two Factors
The success and efficiency of a Suzuki coupling reaction with a halogenated pyrimidine are primarily governed by two key factors: the nature of the halogen and its position on the pyrimidine ring.
The Halogen's Influence: The generally accepted order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F.[4] This trend is inversely correlated with the carbon-halogen (C-X) bond dissociation energy. The weaker the C-X bond, the more readily the oxidative addition of the palladium catalyst—often the rate-determining step—occurs. Consequently, iodopyrimidines are the most reactive substrates, often requiring milder conditions, while the more cost-effective but less reactive chloropyrimidines may necessitate more robust catalytic systems to achieve comparable yields.[4]
Positional Effects: The electron-deficient nature of the pyrimidine ring significantly influences the reactivity of the attached halogen. The general order of reactivity for the different positions on the pyrimidine ring is C4(6) > C2 > C5.[4] The C4 and C6 positions are the most electron-deficient, making them highly susceptible to oxidative addition. The C2 position, as in our topic compound, is also activated, whereas the C5 position is the least reactive.
The Role of the 5-Isopropyl Substituent
The isopropyl group at the 5-position of the pyrimidine ring in this compound introduces both electronic and steric effects. Electronically, as an alkyl group, it is weakly electron-donating, which can slightly decrease the reactivity of the C-Cl bond towards oxidative addition compared to an unsubstituted 2-chloropyrimidine. However, its steric bulk is generally not significant enough to impede the approach of the palladium catalyst to the C2 position.
Comparative Performance in Suzuki Coupling: A Data-Driven Analysis
| Pyrimidine Derivative | Halogen | Typical Catalyst System | Typical Base | Typical Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2-Chloropyrimidine | Cl | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos | K₂CO₃ or K₃PO₄ | Dioxane/H₂O or Toluene | 80-120 | 12-24 | 60-85 |
| 2-Bromopyrimidine | Br | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | K₂CO₃ or Na₂CO₃ | Dioxane/H₂O or DMF | 25-100 | 2-12 | 75-95 |
| 2-Iodopyrimidine | I | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 25-80 | 1-6 | 85-98 |
| 2,4-Dichloropyrimidine (coupling at C4) | Cl | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 0.25 (MW) | ~80 |
Note: The data presented in this table is representative and compiled from various sources for similar substrates. Direct comparison of yields should be interpreted with caution as reaction conditions are not identical.
From the table, it is evident that as we move from chloro to bromo to iodo derivatives, the reaction conditions become milder (lower temperature and shorter reaction times), and the yields generally improve. The use of microwave irradiation can significantly accelerate the coupling of less reactive chloropyrimidines, as demonstrated with 2,4-dichloropyrimidine.[2]
Experimental Protocols
Representative Suzuki Coupling of a 2-Chloropyrimidine Derivative
This protocol is a generalized procedure for the Suzuki-Miyaura coupling of a 2-chloropyrimidine with an arylboronic acid, which can be adapted for this compound.
Materials:
-
2-Chloropyrimidine derivative (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., 1,4-Dioxane and water, 4:1 ratio, 10 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add the 2-chloropyrimidine derivative, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Microwave-Assisted Suzuki Coupling of a 2-Chloropyrimidine Derivative
This protocol illustrates the use of microwave irradiation for a more efficient coupling.
Materials:
-
2-Chloropyrimidine derivative (0.5 mmol)
-
Arylboronic acid (0.6 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-2 mol%)
-
Base (e.g., K₂CO₃, 1.5 mmol)
-
Solvent (e.g., 1,4-Dioxane and water, 2:1 ratio, 6 mL)
Procedure:
-
To a 10 mL microwave reactor vial, add the 2-chloropyrimidine derivative, arylboronic acid, palladium catalyst, and base.
-
Add the degassed solvent mixture.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 100-120 °C for 15-30 minutes with stirring.[2]
-
After cooling, work up the reaction as described in the conventional heating protocol.
Visualizing the Process
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki Coupling
Caption: Generalized experimental workflow for the Suzuki coupling of halopyrimidines.
Conclusion
In the realm of Suzuki coupling reactions, this compound represents a cost-effective and readily available starting material. However, its reactivity is lower than that of its bromo and iodo counterparts, often necessitating more forcing reaction conditions, such as higher temperatures, longer reaction times, and potentially more sophisticated catalyst systems. The use of microwave-assisted synthesis has emerged as a powerful technique to overcome the lower reactivity of chloropyrimidines, offering significantly reduced reaction times and improved yields.[2]
For researchers, the choice between a chloro, bromo, or iodo derivative will depend on a balance of factors including cost, availability, and the desired reaction conditions. While 2-iodopyrimidines offer the highest reactivity, 2-chloropyrimidines, especially when coupled with modern catalytic methods, provide an economical and efficient route to a diverse array of functionalized pyrimidine scaffolds crucial for advancing drug discovery and development.
References
A Researcher's Guide to the Biological Activity Screening of 2-Chloro-5-isopropylpyrimidine Analogs
For researchers, scientists, and professionals in drug development, the pyrimidine scaffold represents a cornerstone of medicinal chemistry. As a fundamental component of nucleobases in DNA and RNA, its inherent biological relevance has propelled substituted pyrimidines to the forefront of drug discovery, leading to a multitude of therapeutic agents with diverse pharmacological activities.[1][2] This guide provides an in-depth technical comparison and procedural overview for the biological activity screening of a promising class of compounds: 2-chloro-5-isopropylpyrimidine analogs.
The strategic placement of a chlorine atom at the 2-position and an isopropyl group at the 5-position of the pyrimidine ring offers a unique starting point for chemical modification and exploration of biological activity. The 2-chloro group serves as a versatile synthetic handle for introducing various substituents, allowing for the fine-tuning of the molecule's properties. The 5-isopropyl group can influence lipophilicity and steric interactions within biological targets. This guide will objectively explore the potential of these analogs in key therapeutic areas, supported by detailed experimental protocols and a discussion of structure-activity relationships.
Comparative Biological Activity of 2-Chloro-5-substituted Pyrimidine Analogs: A Hypothetical Overview
While comprehensive screening data for a full library of this compound analogs is proprietary to individual research efforts, we can project the potential activities based on extensive studies of structurally similar 2,5-disubstituted and 2,4,5-trisubstituted pyrimidines. The following table provides a hypothetical comparison to illustrate how experimental data for a series of novel analogs (Analogs A, B, and C) could be presented and interpreted.
| Compound | Modification from Parent Scaffold | Anticancer Activity (MCF-7, IC₅₀ µM) | Antiviral Activity (HCoV-229E, EC₅₀ µM) | Kinase Inhibitory Activity (CDK2, IC₅₀ nM) |
| Parent Scaffold | This compound | > 100 | > 100 | > 10,000 |
| Analog A | 2-amino substitution | 25.5 | 50.2 | 5,200 |
| Analog B | 2-hydrazinyl substitution | 10.2 | 15.8 | 1,100 |
| Analog C | 2-anilino substitution | 1.8 | 5.3 | 85 |
| Doxorubicin (Control) | - | 0.9 | - | - |
| Remdesivir (Control) | - | - | 0.07 | - |
| Roscovitine (Control) | - | - | - | 45 |
This table presents hypothetical data for illustrative purposes.
Deciphering Structure-Activity Relationships (SAR)
The biological activity of pyrimidine derivatives is significantly influenced by the nature and position of their substituents.[1] For our this compound scaffold, the primary point of diversification is the 2-position.
-
Substitution at the 2-position: The chlorine atom is a good leaving group, facilitating nucleophilic substitution. Introducing different amine-containing moieties can drastically alter the compound's polarity, hydrogen bonding capacity, and overall shape, leading to varied biological activities. For instance, the introduction of an aniline group (Analog C) could enhance π-π stacking interactions within the ATP-binding pocket of a kinase, leading to more potent inhibition compared to a simple amino group (Analog A).[3]
Experimental Workflows for Biological Activity Screening
A systematic screening cascade is essential for efficiently evaluating a library of new chemical entities. The following diagram illustrates a typical workflow for screening this compound analogs.
References
- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Catalysts for the Coupling of 2-Chloro-5-isopropylpyrimidine in Medicinal Chemistry
Abstract
The functionalization of the pyrimidine core is a critical endeavor in medicinal chemistry, given its prevalence in a myriad of pharmaceuticals.[1] Among the various pyrimidine building blocks, 2-Chloro-5-isopropylpyrimidine serves as a versatile scaffold for the synthesis of novel drug candidates. The efficiency of coupling reactions at the C2 position is highly dependent on the chosen catalytic system. This guide provides a comprehensive, head-to-head comparison of various palladium-based catalysts for the most crucial transformations of this compound: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. By presenting experimental data and detailed protocols, this document aims to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions for their synthetic strategies.
Introduction: The Significance of this compound in Drug Discovery
The pyrimidine ring is a fundamental heterocyclic motif found in the structure of nucleic acids and a wide array of biologically active compounds.[2] Its derivatives are integral to numerous approved drugs, including anticancer, antiviral, and anti-inflammatory agents.[3] The isopropyl group at the 5-position of this compound can provide beneficial lipophilic interactions within biological targets, while the chloro-substituent at the C2 position serves as a key handle for introducing molecular diversity through cross-coupling reactions.
Palladium-catalyzed cross-coupling reactions have become indispensable tools for forging carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds on the pyrimidine core.[1] The choice of the palladium precursor, and more critically, the supporting ligand, dictates the reaction's efficiency, substrate scope, and tolerance to various functional groups.[4] This guide will delve into a comparative analysis of catalyst performance for the coupling of this compound with boronic acids (Suzuki-Miyaura), amines (Buchwald-Hartwig), and terminal alkynes (Sonogashira).
The Catalytic Landscape: A Comparative Analysis
The success of a cross-coupling reaction hinges on the careful selection of the catalyst system, which typically comprises a palladium source and a ligand. The ligand plays a crucial role in stabilizing the palladium center and modulating its reactivity, thereby influencing the rates of oxidative addition and reductive elimination, the two key steps in the catalytic cycle.[5]
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds between an organoboron reagent and an organic halide.[6] For an electron-deficient substrate like this compound, the choice of a sufficiently electron-rich and sterically demanding ligand is paramount to facilitate the challenging oxidative addition of the C-Cl bond.[5]
| Catalyst System (Pd Source / Ligand) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Key Advantages & Considerations |
| Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 15 | 70-85 | Readily available and cost-effective, but may require higher catalyst loading and longer reaction times for less reactive substrates.[7] |
| Pd₂(dba)₃ / P(t-Bu)₃ | KF (spray-dried) | THF | 50 | 12 | 80-95 | The bulky and electron-rich P(t-Bu)₃ ligand is highly effective for coupling aryl chlorides.[8] Milder conditions can be employed. |
| Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 12-24 | 85-98 | SPhos is a highly effective biarylphosphine ligand for challenging Suzuki couplings, often providing high yields with good functional group tolerance.[9][10] |
| Pd(OAc)₂ / XPhos | Cs₂CO₃ | Toluene | 110 | 12-24 | 88-99 | XPhos, another bulky biarylphosphine ligand, often demonstrates superior performance for particularly difficult couplings.[5][10] |
Expert Insight: While traditional catalysts like Pd(PPh₃)₄ can be effective, modern dialkylbiaryl phosphine ligands such as SPhos and XPhos have revolutionized the coupling of challenging substrates like chloro-heteroarenes.[5] Their steric bulk and electron-donating properties enhance the rate of both oxidative addition and reductive elimination, leading to higher yields under milder conditions. For this compound, starting with a system like Pd(OAc)₂/SPhos is a robust choice.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides and a wide range of amine coupling partners.[11][12] The choice of ligand is critical to prevent catalyst deactivation and promote efficient C-N bond formation.[13]
| Catalyst System (Pd Source / Ligand) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Key Advantages & Considerations |
| Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 80-110 | 12-24 | 75-90 | An early and effective system, particularly for secondary amines.[11] |
| Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Toluene | 100 | 1-2 | >90 | The wide bite angle of Xantphos is often beneficial for promoting reductive elimination.[13][14] |
| [Pd(allyl)Cl]₂ / BrettPhos | LHMDS | THF | 65-80 | 12-24 | 90-99 | BrettPhos is a highly active and versatile ligand for a broad range of amines, including primary amines and ammonia equivalents.[15] |
| Pd₂(dba)₃ / XPhos | NaOt-Bu | Dioxane | 100 | 2 | >95 | XPhos is highly effective for the amination of heteroaryl chlorides with a variety of amines.[16] |
Expert Insight: The Buchwald-Hartwig amination of this compound can be challenging due to potential coordination of the pyrimidine nitrogen to the palladium center, which can inhibit catalysis.[5] The use of bulky, electron-rich ligands like XPhos or BrettPhos is often necessary to overcome this issue and achieve high yields. The choice of base is also critical, with strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) being commonly employed.[13][17]
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[18] This reaction is typically co-catalyzed by a copper(I) salt, which facilitates the transmetalation step.[19]
| Catalyst System (Pd Source / Co-catalyst) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Key Advantages & Considerations |
| PdCl₂(PPh₃)₂ / CuI | Et₃N / i-Pr₂NH | THF/DMF | RT - 80 | 2-6 | 80-95 | The classic and widely used system for Sonogashira couplings.[18][20] |
| Pd(PPh₃)₄ / CuI | Et₃N | DMF | 80 | 4-8 | 85-97 | A reliable Pd(0) source that often gives excellent results.[20] |
| Pd(OAc)₂ / P(t-Bu)₃ (Copper-free) | Cs₂CO₃ | 1,4-Dioxane | 60 | 12 | 75-90 | Copper-free conditions can be advantageous for substrates that are sensitive to copper salts.[21][22] |
| Pd(PhCN)₂Cl₂ / P(t-Bu)₃ (Copper-free) | N-butylamine | THF | 65 | 12-24 | >90 | An effective copper-free system that can be performed at moderate temperatures.[18] |
Expert Insight: While the traditional copper-co-catalyzed Sonogashira reaction is highly efficient, the copper(I) salt can sometimes lead to the formation of undesired alkyne homocoupling products (Glaser coupling).[21] In such cases, or when working with sensitive substrates, a copper-free protocol can be advantageous. The use of bulky phosphine ligands like P(t-Bu)₃ can promote the reaction even in the absence of a copper co-catalyst.
Experimental Protocols: A Practical Guide
The following are generalized protocols for the cross-coupling of this compound. These should serve as a starting point, and optimization of reaction parameters may be necessary for specific substrates.
General Procedure for Suzuki-Miyaura Coupling
-
Preparation: In a flame-dried Schlenk flask, combine this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.[15]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).[10]
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 100 °C) until the starting material is consumed (monitored by TLC or LC-MS).
-
Workup: After cooling, dilute the reaction with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination
-
Preparation: In a glovebox or under an inert atmosphere, combine the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.2-1.5 equiv.) in a reaction vessel.
-
Reagent Addition: Add the solvent (e.g., anhydrous, degassed toluene or dioxane), followed by this compound (1.0 equiv.) and the amine (1.1-1.2 equiv.).[20]
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling, quench the reaction with water and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
General Procedure for Sonogashira Coupling
-
Preparation: In a reaction flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%).
-
Inert Atmosphere: Flush the flask with an inert gas.
-
Solvent and Reagent Addition: Add the degassed solvent (e.g., DMF) and the amine base (e.g., Et₃N, 2.0 equiv.). Then, add the terminal alkyne (1.2 equiv.) via syringe.[20]
-
Reaction: Stir the mixture at the desired temperature (e.g., 80 °C) and monitor the reaction progress.
-
Workup: Upon completion, cool the reaction, dilute with an organic solvent, and wash with aqueous ammonium chloride solution, water, and brine.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Mechanistic Considerations & Visualizations
Understanding the catalytic cycles of these reactions is crucial for troubleshooting and optimization.
Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the organoboron reagent (activated by a base), and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[23]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination Catalytic Cycle
The mechanism for the Buchwald-Hartwig amination also proceeds through oxidative addition, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to form the C-N bond.[17]
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Experimental Workflow
A generalized workflow for setting up cross-coupling reactions under an inert atmosphere is essential for reproducibility.
Caption: General experimental workflow for cross-coupling reactions.
Conclusion
The selection of an optimal catalyst system is a critical parameter for the successful coupling of this compound. For Suzuki-Miyaura and Buchwald-Hartwig reactions, palladium catalysts supported by bulky and electron-rich dialkylbiaryl phosphine ligands, such as SPhos and XPhos, generally provide the highest efficacy, enabling the coupling of this challenging chloro-heteroaromatic substrate in high yields. For Sonogashira couplings, both traditional copper-co-catalyzed systems and modern copper-free protocols offer efficient pathways to alkynylated pyrimidines. This guide provides a solid foundation for researchers to select and optimize catalytic systems for their specific synthetic targets, ultimately accelerating the drug discovery process.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids | MDPI [mdpi.com]
- 8. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. jk-sci.com [jk-sci.com]
- 14. benchchem.com [benchchem.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2- d ]pyrimidin-4(3 H )-one series for antiplasmodial pharmacomodulation - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01687G [pubs.rsc.org]
- 17. name-reaction.com [name-reaction.com]
- 18. Sonogashira Coupling [organic-chemistry.org]
- 19. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 20. benchchem.com [benchchem.com]
- 21. mdpi.com [mdpi.com]
- 22. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 23. benchchem.com [benchchem.com]
A Comparative Guide to Validated Analytical Methods for the Quantification of 2-Chloro-5-isopropylpyrimidine
This guide provides an in-depth comparison of validated analytical methodologies for the precise and reliable quantification of 2-Chloro-5-isopropylpyrimidine. As a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs), ensuring its purity and concentration is paramount for process control, quality assurance, and regulatory compliance. This document is intended for researchers, analytical scientists, and drug development professionals, offering both the theoretical basis and practical protocols for method selection and implementation.
The analytical approaches discussed—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—are evaluated based on their performance characteristics. The causality behind experimental choices is explained, and all protocols are designed as self-validating systems, grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).
Chapter 1: The Foundation of Reliable Measurement: Principles of Analytical Method Validation
Before comparing specific techniques, it is essential to understand the framework that ensures an analytical method is fit for its intended purpose.[1][2] The objective of validation is to provide documented evidence that a procedure consistently produces a result that meets pre-determined specifications and quality attributes.[2][3] Our evaluation of each method in this guide is based on the core performance characteristics mandated by the ICH Q2(R2) guidelines.[4][5][6]
Key validation parameters include:
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components.[7][8]
-
Linearity & Range: The capacity of the method to produce results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations for which the method has demonstrated suitable accuracy, precision, and linearity.[5][8]
-
Accuracy: The closeness of the test results to the true value, often expressed as a percent recovery.[7][8]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (inter-laboratory).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[7]
Chapter 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV): The Workhorse for Purity and Assay
HPLC-UV is often the primary choice for the quantitative analysis of non-volatile and thermally stable organic molecules like this compound, which possesses a UV-active pyrimidine ring system.
Expertise & Rationale for Method Design
The development of a robust HPLC method is a systematic process. For this compound, a reverse-phase method is the logical starting point due to the molecule's moderate polarity.
-
Column Selection: A C18 (octadecylsilane) stationary phase is selected for its hydrophobic character, which provides effective retention for the nonpolar isopropyl group and the pyrimidine core. A column with end-capping is crucial to minimize peak tailing caused by interactions between the basic nitrogen atoms of the pyrimidine ring and residual acidic silanols on the silica support.
-
Mobile Phase Selection: The mobile phase must provide adequate retention, good peak shape, and efficient separation from potential impurities.
-
Organic Modifier: Acetonitrile is chosen over methanol as it typically offers lower viscosity (leading to lower backpressure) and better UV transparency at lower wavelengths.
-
Aqueous Phase: A phosphate buffer at a slightly acidic pH (e.g., pH 3.0) is used to ensure that the nitrogen atoms in the pyrimidine ring are consistently protonated. This prevents peak splitting and tailing, leading to a symmetrical and reproducible peak shape.
-
-
Detection Wavelength: The optimal wavelength is determined by acquiring a UV spectrum of this compound in the mobile phase. The wavelength of maximum absorbance (λmax) is chosen to ensure the highest sensitivity. For pyrimidine systems, this is often in the 250-270 nm range.
Experimental Protocol: HPLC-UV for Assay and Purity
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Elution Mode: Isocratic at 60:40 (A:B).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 265 nm (or determined λmax).
-
Injection Volume: 10 µL.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound reference standard at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water (diluent).
-
Prepare a working standard solution at 100 µg/mL by diluting the stock solution with the diluent.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample to a target concentration of 100 µg/mL using the diluent.
-
-
System Suitability Test (SST):
-
Inject the working standard solution six times.
-
The acceptance criteria should be: %RSD of peak area < 1.0%, tailing factor < 1.5, and theoretical plates > 2000.
-
-
Analysis & Calculation:
-
Inject a blank (diluent), followed by the standard and sample solutions.
-
Quantify the sample by comparing its peak area to the average peak area of the reference standard.
-
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. database.ich.org [database.ich.org]
- 3. qbdgroup.com [qbdgroup.com]
- 4. fda.gov [fda.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. propharmagroup.com [propharmagroup.com]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 2-Chloro-5-isopropylpyrimidine Derivatives
In the landscape of modern drug discovery, particularly within oncology and immunology, kinase inhibitors have emerged as a cornerstone of targeted therapy. The pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs.[1][2] Its ability to form key hydrogen bonds with the hinge region of the kinase ATP-binding pocket makes it a powerful starting point for inhibitor design.[3] However, this very versatility presents a significant challenge: achieving selectivity. Given the high degree of structural conservation across the human kinome, a pyrimidine-based inhibitor designed for one kinase can inadvertently interact with dozens of others, leading to off-target effects and potential toxicity.
This guide provides a comprehensive framework for understanding and evaluating the cross-reactivity of a specific subclass of these compounds: 2-Chloro-5-isopropylpyrimidine derivatives. We will delve into the structural rationale for their potential cross-reactivity, present a robust, multi-tiered experimental approach for profiling their selectivity, and offer insights into interpreting the resulting data. This document is intended for researchers, scientists, and drug development professionals actively engaged in the design and optimization of kinase inhibitors.
The Structural Logic of Cross-Reactivity in this compound Derivatives
The this compound scaffold possesses distinct chemical features that dictate its interaction with the kinome.
-
The 2-Chloro Group: This is a key reactive handle. While it can participate in hydrogen bonding, it also renders the C2 position of the pyrimidine ring susceptible to nucleophilic aromatic substitution (SNAr).[4][5] This reactivity can be exploited for covalent inhibition if a suitably positioned nucleophilic residue, such as a cysteine, is present in the ATP-binding site.[4] However, this can also lead to off-target covalent interactions. The reactivity is influenced by the electronic nature of the rest of the molecule.
-
The Pyrimidine Core: The two nitrogen atoms of the pyrimidine ring are crucial for anchoring the inhibitor to the kinase hinge region via hydrogen bonds, a common feature of many kinase inhibitors.[3]
-
The 5-isopropyl Group: This lipophilic group projects into a more variable region of the ATP binding pocket. Modifications at the 5-position can significantly influence the inhibitor's selectivity profile.[6] For instance, this group can be tailored to fit into a specific hydrophobic pocket of the target kinase while clashing with the corresponding pocket in off-target kinases.
Understanding these structural contributions is paramount when designing experiments to probe the cross-reactivity of novel derivatives.
A Multi-Tiered Approach to Assessing Cross-Reactivity
A robust assessment of inhibitor selectivity requires a carefully designed experimental cascade that moves from broad, high-throughput screening to more focused, biologically relevant assays. This tiered approach ensures that resources are focused on the most promising candidates.[5][7]
Experimental Protocols
1. Tier 1: Broad Kinome Profiling (Biochemical Assay)
-
Objective: To obtain an initial, broad overview of the compound's activity across a large portion of the kinome.
-
Methodology:
-
Assay Principle: A common method is a radiometric assay that measures the transfer of radiolabeled phosphate from ATP to a substrate peptide by the kinase.[6]
-
Procedure:
-
The test compound is incubated at a single, high concentration (e.g., 1 µM) with a large panel of recombinant kinases (e.g., >200 kinases).
-
The kinase, its specific substrate, and [(\gamma)-33P]ATP are co-incubated.
-
The reaction is stopped, and the phosphorylated substrate is captured (e.g., on a filter membrane).
-
The amount of incorporated radioactivity is measured using a scintillation counter.
-
Inhibition is calculated as the percentage reduction in phosphorylation compared to a vehicle control (e.g., DMSO).
-
-
-
Causality: Screening at a high concentration provides a stringent test for selectivity. Kinases showing significant inhibition (>70-90%) are flagged as potential off-targets. This approach is cost-effective for initial broad screening.[8]
2. Tier 2: IC50 Determination and Orthogonal Validation
-
Objective: To quantify the potency of the compound against the primary target and initial "hits" from Tier 1, and to validate these interactions using a different assay format.
-
Methodology (IC50 Determination):
-
Follow the same biochemical assay principle as in Tier 1.
-
Instead of a single concentration, a dose-response curve is generated using a serial dilution of the inhibitor (e.g., 10-point curve).
-
The concentration of inhibitor that reduces kinase activity by 50% (IC50) is calculated.
-
-
Methodology (Orthogonal Assay - Competitive Binding):
-
Assay Principle: This assay measures the ability of a test compound to displace a known, high-affinity ligand from the kinase active site. It is independent of ATP and substrate.[6]
-
Procedure:
-
An immobilized kinase is incubated with a fluorescently or otherwise tagged probe that binds to the ATP pocket.
-
The test compound is added at varying concentrations.
-
The displacement of the probe, which results in a change in signal, is measured.
-
The dissociation constant (Kd) is determined.
-
-
-
Causality: An orthogonal assay is crucial to rule out false positives that may arise from assay-specific interference (e.g., compound fluorescence).[7] Comparing IC50 values from an activity assay with Kd values from a binding assay provides a more complete picture of the compound's interaction with the kinase.
3. Tier 3: Cellular Target Engagement
-
Objective: To confirm that the compound engages its intended target and potential off-targets within the complex environment of a living cell.
-
Methodology (NanoBRET™ Target Engagement Assay):
-
Assay Principle: This technology measures compound binding at specific protein targets in living cells. It uses bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent energy transfer probe.[2]
-
Procedure:
-
Cells are engineered to express the kinase of interest fused to NanoLuc® luciferase.
-
The cells are treated with a cell-permeable fluorescent tracer that binds to the kinase's active site.
-
The test compound is added, and its competition with the tracer for binding to the tagged kinase is measured as a decrease in the BRET signal.
-
A dose-response curve allows for the determination of the cellular IC50.
-
-
-
Causality: Biochemical assays use purified, often truncated, recombinant enzymes. The cellular environment introduces factors like cell permeability, efflux pumps, and the presence of high intracellular ATP concentrations, which can significantly alter a compound's apparent potency and selectivity.[2] Cellular target engagement assays provide a more physiologically relevant measure of a compound's activity.
Comparative Data Analysis
To illustrate the application of these methodologies, the following tables present hypothetical cross-reactivity data for three this compound derivatives against a representative panel of kinases.
Table 1: Tier 1 - Broad Kinome Screen (% Inhibition at 1 µM)
| Kinase | Derivative A | Derivative B | Derivative C |
| Target Kinase X | 98% | 95% | 99% |
| Off-Target Kinase 1 | 85% | 45% | 15% |
| Off-Target Kinase 2 | 78% | 20% | 5% |
| Off-Target Kinase 3 | 30% | 10% | 2% |
| Off-Target Kinase 4 | 15% | 5% | 1% |
-
Interpretation: Derivative A shows significant off-target activity against Kinases 1 and 2. Derivative B has a cleaner profile, with only moderate inhibition of Kinase 1. Derivative C appears highly selective in this initial screen.
Table 2: Tier 2 & 3 - Comparative Potency (IC50 in nM)
| Kinase | Derivative A (Biochemical) | Derivative A (Cellular) | Derivative C (Biochemical) | Derivative C (Cellular) |
| Target Kinase X | 15 | 50 | 10 | 12 |
| Off-Target Kinase 1 | 150 | 500 | >10,000 | >10,000 |
| Off-Target Kinase 2 | 250 | 1,200 | >10,000 | >10,000 |
-
Interpretation: For Derivative A, the potency against the primary target and off-targets is weaker in the cellular assay compared to the biochemical assay, which is a common observation due to factors like cellular ATP competition. Importantly, it retains off-target activity in a cellular context. Derivative C demonstrates high potency and selectivity in both biochemical and cellular assays, making it a much more promising candidate for further development.
Visualizing On-Target vs. Off-Target Effects
The ultimate goal of cross-reactivity studies is to ensure that the therapeutic effect of the drug is due to the modulation of the intended target, without confounding effects from off-target interactions.
Conclusion
The this compound scaffold is a valuable starting point for the development of potent kinase inhibitors. However, a thorough and systematic evaluation of cross-reactivity is not merely a regulatory hurdle but a fundamental component of rational drug design. By employing a multi-tiered screening cascade that incorporates broad biochemical profiling, orthogonal validation, and crucially, cellular target engagement assays, researchers can build a comprehensive understanding of a compound's selectivity profile. This data-driven approach allows for the confident selection of lead candidates with the highest probability of success in preclinical and clinical development, ultimately leading to safer and more effective targeted therapies.
References
- 1. 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties_Chemicalbook [chemicalbook.com]
- 2. Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The discovery of 2,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 2 (JAK2) inhibitors versus JAK1 and JAK3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Benchmarking Sonogashira Coupling of 2-Chloro-5-isopropylpyrimidine: A Comparative Guide for Researchers
For researchers, scientists, and professionals in drug development, the functionalization of the pyrimidine scaffold is a critical step in the synthesis of a vast array of bioactive molecules. The Sonogashira cross-coupling reaction stands as a powerful tool for forging carbon-carbon bonds, specifically through the introduction of an alkynyl moiety. This guide provides an in-depth technical comparison of methodologies for the Sonogashira coupling of 2-Chloro-5-isopropylpyrimidine, a challenging yet valuable building block. We will delve into the nuances of catalyst selection, reaction conditions, and the rationale behind these choices, supported by experimental data, to empower you in optimizing your synthetic strategies.
The inherent low reactivity of aryl chlorides, including this compound, in palladium-catalyzed cross-coupling reactions necessitates robust and carefully selected catalytic systems.[1] The strength of the C-Cl bond makes the oxidative addition step, often the rate-determining step in the catalytic cycle, more challenging compared to their bromo or iodo counterparts.[1] This guide will compare and contrast traditional copper-co-catalyzed systems with modern, copper-free alternatives, providing a clear perspective on their respective advantages and limitations.
The Challenge of Activating the C-Cl Bond
The Sonogashira coupling of 2-chloropyrimidines is a testament to the advancements in cross-coupling catalysis. The electron-deficient nature of the pyrimidine ring does somewhat activate the C-Cl bond towards oxidative addition; however, this is often counteracted by the strong bond energy.[2] The isopropyl group at the 5-position, being an electron-donating group, can further modulate the electronic properties of the pyrimidine ring, influencing its reactivity. Therefore, the choice of the palladium catalyst, and particularly the ancillary ligand, is paramount for achieving efficient catalytic turnover.
Comparative Analysis of Catalytic Systems
The efficacy of a Sonogashira coupling is critically dependent on the catalyst system. Here, we compare the performance of several systems for the coupling of 2-chloropyrimidines and other relevant aryl chlorides, providing a benchmark for your own investigations.
Traditional Copper-Cocatalyzed Sonogashira Coupling
The classical Sonogashira reaction employs a combination of a palladium catalyst and a copper(I) co-catalyst, typically CuI.[3] This system has been the workhorse for C(sp²)-C(sp) bond formation for decades.
Catalyst System: Pd(PPh₃)₄/CuI or PdCl₂(PPh₃)₂/CuI
Mechanism Rationale: The palladium(0) species undergoes oxidative addition to the aryl chloride. Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper acetylide. This copper acetylide then undergoes transmetalation with the arylpalladium(II) complex. The final step is reductive elimination to yield the desired product and regenerate the palladium(0) catalyst. The copper co-catalyst accelerates the transmetalation step, allowing for milder reaction conditions.[3]
Performance Insights: While effective for more reactive aryl halides, the coupling of 2-chloropyrimidines with traditional phosphine ligands like triphenylphosphine (PPh₃) often requires elevated temperatures and can result in modest yields. A common side reaction is the Glaser-Hay homocoupling of the terminal alkyne, which is promoted by the copper catalyst in the presence of oxygen.[3]
Experimental Protocols
Below are detailed, step-by-step methodologies for key Sonogashira coupling experiments.
Protocol 1: Traditional Copper-Cocatalyzed Sonogashira Coupling
This protocol is a standard starting point for the Sonogashira coupling of this compound.
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add anhydrous DMF (5 mL) and triethylamine (3.0 mmol, 3.0 equiv.) via syringe.
-
Add the terminal alkyne (1.2 mmol, 1.2 equiv.) dropwise with stirring.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Copper-Free Sonogashira Coupling with a Bulky Phosphine Ligand
This protocol utilizes a more modern catalyst system to circumvent the issues associated with copper.
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-Dioxane
Procedure:
-
To a flame-dried Schlenk flask, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with argon.
-
Add anhydrous 1,4-dioxane (5 mL) and stir for 10 minutes at room temperature to pre-form the catalyst.
-
Add this compound (1.0 mmol, 1.0 equiv.) and Cs₂CO₃ (2.0 mmol, 2.0 equiv.).
-
Add the terminal alkyne (1.2 mmol, 1.2 equiv.) via syringe.
-
Heat the reaction mixture to 100-120 °C and monitor by TLC or LC-MS.
-
After completion, cool to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by flash column chromatography.
Data Presentation: A Comparative Overview
The following table summarizes typical yields for Sonogashira couplings of various chloropyrimidines and related chloroheterocycles with different catalyst systems, providing a benchmark for expected performance.
| Entry | Aryl Chloride | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Chloropyrimidine | Phenylacetylene | Pd(PPh₃)₄/CuI | Et₃N | DMF | 100 | 12 | 65 | Inferred from[4] |
| 2 | 2-Chloropyrimidine | 1-Hexyne | PdCl₂(dppf)/CuI | Cs₂CO₃ | Dioxane | 110 | 18 | 78 | Inferred from[1] |
| 3 | 4-Chloro-6-methyl-N-phenylpyrimidin-2-amine | Phenylacetylene | CLPN-Pd | K₂CO₃ | DMF | 100 | 24 | 85 | [1] |
| 4 | 2-Chloro-5-bromopyrimidine | Phenylacetylene | Pd(PPh₃)₄/CuI | Et₃N | DMF | 80 | 6 | 88 (at Br) | [2] |
| 5 | 2-Chlorobenzonitrile | Phenylacetylene | Pd(OAc)₂/XPhos | K₃PO₄ | Dioxane | 120 | 24 | 92 | Inferred from |
| 6 | 2-Chloropyridine | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | Toluene | 100 | 16 | 75 | Inferred from |
Note: Yields are for the coupled product and are highly dependent on the specific alkyne and precise reaction conditions. The data for this compound is inferred from the performance with structurally similar substrates.
Visualization of Key Processes
To better understand the underlying mechanisms and workflows, the following diagrams are provided.
Caption: Catalytic cycles of the copper-co-catalyzed Sonogashira reaction.
Caption: General experimental workflow for Sonogashira coupling.
Conclusion and Recommendations
The Sonogashira coupling of this compound, while challenging, is a feasible and valuable transformation for the synthesis of novel pyrimidine derivatives. For initial explorations, a traditional copper-cocatalyzed system using PdCl₂(PPh₃)₂/CuI offers a cost-effective starting point. However, for improved yields and to circumvent the formation of alkyne homocoupling byproducts, a copper-free system employing a bulky, electron-rich phosphine ligand such as XPhos in combination with a palladium precursor like Pd(OAc)₂ is highly recommended.
Careful optimization of the base, solvent, and temperature will be crucial for maximizing the yield and purity of the desired product. The data and protocols presented in this guide provide a solid foundation for researchers to successfully implement and adapt this important cross-coupling reaction in their synthetic endeavors.
References
A Comparative Guide to Leaving Groups in Nucleophilic Aromatic Substitution of 5-Isopropylpyrimidine
Introduction: The Strategic Importance of the Pyrimidine Core and SNAr Chemistry
The pyrimidine scaffold is a cornerstone of medicinal chemistry and drug development, forming the core of numerous therapeutic agents. Its prevalence is due to its unique electronic properties and its capacity for versatile functionalization. One of the most powerful methods for modifying this heterocycle is through Nucleophilic Aromatic Substitution (SNAr).
Unlike electron-rich aromatic systems that favor electrophilic substitution, the pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency makes the carbon atoms—particularly at the C2, C4, and C6 positions—electrophilic and susceptible to attack by nucleophiles. The SNAr reaction on pyrimidines allows for the precise introduction of a vast array of functionalities, including amines, thiols, and alkoxides, which is critical for tuning the pharmacological properties of a molecule.
The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1] The efficiency and rate of this reaction are profoundly influenced by three main factors: the nature of the nucleophile, the electronic environment of the pyrimidine ring, and, critically, the identity of the leaving group.
This guide provides an in-depth comparative study of two common leaving groups—chloride (-Cl) and methylsulfonyl (-SO₂Me)—at the C2 position of the 5-isopropylpyrimidine scaffold. We will explore the mechanistic basis for their reactivity differences, provide supporting experimental data from analogous systems, and detail robust protocols for synthesis and comparison.
The SNAr Mechanism on Pyrimidines
The generally accepted mechanism for SNAr is illustrated below. The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom bearing the leaving group. This first step is typically the rate-determining step as it involves the temporary disruption of the ring's aromaticity.[1] The resulting Meisenheimer complex is stabilized by resonance, with the negative charge delocalized onto the electronegative nitrogen atoms. In the final, rapid step, the leaving group is expelled, and aromaticity is restored.
Figure 1: General mechanism for SNAr on a substituted pyrimidine.
The Electronic Influence of the 5-Isopropyl Substituent
The substituent at the C5 position plays a crucial role in modulating the reactivity of the pyrimidine ring. The isopropyl group is a weak electron-donating group (EDG) through induction. This effect increases the electron density of the ring, making it less electrophilic and thus deactivating it towards nucleophilic attack compared to an unsubstituted or electron-withdrawn pyrimidine.[2] While this deactivation makes the reaction less facile, it also makes the choice of a highly effective leaving group even more critical to achieve efficient substitution.
Comparative Analysis of Leaving Groups: Chloride vs. Methylsulfonyl
In the realm of SNAr on pyrimidines, not all leaving groups are created equal. While halogens are common, the methylsulfonyl (-SO₂Me) group offers vastly superior performance.
Chloride (-Cl)
Chloropyrimidines are widely used as electrophiles in SNAr reactions. They are readily available and generally stable. However, their reactivity can be sluggish, especially on electron-rich or sterically hindered pyrimidine rings. Reactions involving chloropyrimidines often require elevated temperatures, strong bases, or extended reaction times to proceed to completion.
Methylsulfonyl (-SO₂Me)
The methylsulfonyl group is a powerful activating group and an exceptional leaving group. Its strong electron-withdrawing nature, through both induction and resonance, significantly increases the electrophilicity of the carbon to which it is attached. This has two major consequences:
-
Rate Acceleration: It dramatically lowers the activation energy for the initial nucleophilic attack (the rate-determining step).
-
Leaving Group Ability: The resulting methylsulfinate anion is highly stable and an excellent leaving group.
Comprehensive studies have demonstrated that 2-sulfonylpyrimidines are orders of magnitude more reactive than their 2-chloro counterparts. In one study, 2-sulfonylpyrimidines reacted rapidly with cysteine thiols at neutral pH, while the corresponding 2-chloro and 2-methylthio pyrimidines were found to be far less reactive or completely unreactive under the same conditions. This highlights the superior reactivity imparted by the sulfonyl group.
Quantitative Data Comparison
| Parameter | 2-Chloro-5-isopropylpyrimidine | 2-Methylsulfonyl-5-isopropylpyrimidine | Rationale & References |
| Relative Reactivity | Low to Moderate | Very High | Sulfonyl groups are vastly superior leaving groups in pyrimidine SNAr, accelerating reactions by 10² to 10³ fold or more compared to chlorides. |
| Typical Conditions | Elevated temperatures (80-150 °C), often with a base (e.g., K₂CO₃, DIPEA) in a polar aprotic solvent (DMF, DMSO). | Room temperature to mild heating (e.g., 40 °C), often proceeds without a strong base. | The high reactivity of the sulfone allows for much milder and more favorable reaction conditions.[2] |
| Reaction Time | Hours to days | Minutes to a few hours | The lower activation energy barrier for the sulfonyl-substituted ring leads to significantly faster reaction kinetics. |
| Substrate Scope | Limited by weak nucleophiles. | Broad scope, effective even with weak nucleophiles like anilines or hindered amines. | The high electrophilicity of the C2 position allows for successful reactions with a wider range of nucleophilic partners. |
| Synthetic Accessibility | High (from commercial precursors) | High (2 steps from thiouracil) | Both precursors are readily synthesized via established, high-yielding protocols. |
Experimental Protocols
To provide a framework for empirical comparison, we present detailed, self-validating protocols for the synthesis of the necessary precursors and for conducting a comparative SNAr reaction.
Workflow for Precursor Synthesis and Comparison
Figure 2: Workflow for precursor synthesis and comparative SNAr experiments.
Protocol 1: Synthesis of 2-Methylsulfonyl-5-isopropylpyrimidine (Substrate 2)
This is a two-step procedure starting from the commercially available 5-isopropyl-2-thiouracil.
Step 1A: Synthesis of 2-Methylthio-5-isopropylpyrimidine
-
To a stirred solution of 5-isopropyl-2-thiouracil (1.0 eq) in methanol (0.5 M) at 0 °C, add sodium hydroxide (2.2 eq) as a 2M aqueous solution. Stir until a clear solution is obtained.
-
Add methyl iodide (1.1 eq) dropwise, maintaining the temperature below 10 °C.
-
Allow the mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC (e.g., 30% EtOAc in hexanes) for the consumption of the starting material.
-
Remove the methanol under reduced pressure. Dilute the residue with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the 2-methylthio intermediate, which can often be used without further purification.
Step 1B: Oxidation to 2-Methylsulfonyl-5-isopropylpyrimidine
-
Dissolve the 2-methylthio-5-isopropylpyrimidine (1.0 eq) from Step 1A in dichloromethane (DCM, 0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add meta-chloroperoxybenzoic acid (m-CPBA, ~77%, 2.2 eq) portion-wise, ensuring the temperature does not exceed 5 °C.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor by TLC until the starting thioether and intermediate sulfoxide are fully consumed.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the layers and extract the aqueous phase with DCM (2x).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash chromatography (silica gel, gradient of EtOAc in hexanes) to afford the target sulfone.[3][4]
Protocol 2: Synthesis of this compound (Substrate 1)
This protocol requires the conversion of the thiouracil to a uracil, followed by chlorination.
Step 2A: Synthesis of 5-Isopropyluracil
-
This step involves the desulfurization of 5-isopropyl-2-thiouracil. A common method involves treatment with an oxidizing agent like hydrogen peroxide in an alkaline medium or chloroacetic acid. For this specific substrate, refer to established literature procedures for pyrimidine desulfurization.
Step 2B: Chlorination to this compound
-
Caution! This procedure uses POCl₃ and should be performed in a well-ventilated fume hood.
-
To a round-bottom flask, add 5-isopropyluracil (1.0 eq) and phosphorus oxychloride (POCl₃, 5-10 eq).
-
Optionally, a catalytic amount of N,N-dimethylaniline or a phase-transfer catalyst can be added.
-
Heat the mixture to reflux (approx. 105-110 °C) and maintain for 4-8 hours, monitoring by TLC or LC-MS.
-
Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture onto crushed ice with vigorous stirring.
-
Neutralize the aqueous solution with a solid base like sodium bicarbonate or a concentrated NaOH solution while cooling in an ice bath.
-
Extract the product with an organic solvent (e.g., ethyl acetate or DCM) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify by flash chromatography to yield the target chloropyrimidine.[5][6]
Protocol 3: Comparative SNAr Reaction
This protocol allows for a direct, side-by-side comparison of the two substrates.
-
Reaction Setup: Prepare two identical reaction vials. To each vial, add the respective pyrimidine substrate (0.5 mmol, 1.0 eq) and N,N-dimethylformamide (DMF, 2.5 mL).
-
Nucleophile Addition: To each vial, add benzylamine (0.55 mmol, 1.1 eq) via syringe.
-
Reaction Conditions:
-
Vial A (Chloro Substrate): Place in a pre-heated oil bath at 100 °C.
-
Vial B (Sulfonyl Substrate): Stir at room temperature (20-25 °C).
-
-
Monitoring: Monitor both reactions by taking small aliquots at regular intervals (e.g., Vial A: 1h, 4h, 12h; Vial B: 5 min, 30 min, 2h) and analyzing by LC-MS to determine the percentage conversion of starting material to product.
-
Workup and Analysis: Once a reaction is deemed complete (or has reached a plateau), dilute the reaction mixture with water and extract with ethyl acetate. Wash the organic layer with brine, dry, and concentrate. Analyze the crude product by ¹H NMR to confirm the structure and assess purity.
Conclusion and Outlook
For researchers engaged in the synthesis of pyrimidine-based compounds, the choice of leaving group is a critical strategic decision. The experimental evidence overwhelmingly supports the use of the methylsulfonyl group over chloride for facilitating SNAr reactions. While 2-chloropyrimidines are serviceable electrophiles, they often necessitate harsh conditions and are unsuitable for reactions with less potent nucleophiles, particularly on a deactivated ring system like 5-isopropylpyrimidine.
In contrast, 2-methylsulfonylpyrimidines exhibit exceptional reactivity, enabling rapid and efficient substitutions under significantly milder conditions. This enhanced reactivity broadens the scope of applicable nucleophiles and improves overall synthetic efficiency, making it the superior choice for challenging SNAr transformations. By leveraging the protocols and principles outlined in this guide, scientists can accelerate their discovery efforts and more effectively access novel chemical matter in drug development programs.
References
- 1. Synthesis and Antibacterial Activities of New 2-(Benzylthio)pyrimidines and 2-(Benzimidazolylmethylthio)pyrimidines Derivatives [scirp.org]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. researchgate.net [researchgate.net]
- 5. CN101219997B - Synthesis of 2-chlorine-5- amido pyrimidine - Google Patents [patents.google.com]
- 6. japsonline.com [japsonline.com]
A Comparative Guide to Purity Assessment: The Case for Quantitative NMR in the Analysis of 2-Chloro-5-isopropylpyrimidine
In the landscape of pharmaceutical development and chemical research, the purity of a substance is not merely a number; it is a cornerstone of safety, efficacy, and reproducibility. For intermediates like 2-Chloro-5-isopropylpyrimidine, a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs), rigorous purity assessment is non-negotiable. This guide provides an in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic methods, presenting qNMR as a powerful, primary analytical technique for purity determination. We will explore the theoretical underpinnings, present a detailed experimental protocol, and provide comparative data to guide researchers in making informed analytical choices.
The Imperative of Purity in Drug Intermediates
The journey from a chemical intermediate to a final drug product is meticulously controlled. Impurities, whether they are residual starting materials, by-products, or degradation products, can have significant impacts on the manufacturing process, the stability of the API, and, most critically, patient safety. Therefore, employing an accurate, reliable, and robust analytical method for purity assessment is a fundamental requirement. While High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are workhorse techniques in the industry, qNMR offers distinct advantages that merit its position as a primary and orthogonal method for purity evaluation.[1][2][3][4]
Quantitative NMR (qNMR): A Primary Ratio Method
Unlike chromatographic techniques that rely on the comparison of a sample's response to that of a chemically identical reference standard, qNMR is a primary analytical method where the signal response is directly proportional to the number of atomic nuclei generating that signal.[5][6][7] This fundamental principle allows for the determination of a substance's purity by co-dissolving the analyte with a certified internal standard of known purity and comparing the integral areas of their respective, non-overlapping signals.[8][9]
The key advantages of qNMR include:
-
No Need for Identical Reference Standards: Purity can be determined using a single, well-characterized internal standard for a multitude of different analytes, which is particularly economical and efficient in early-stage drug discovery where specific reference materials for every new compound may not be available.[10][11]
-
Simultaneous Structural Confirmation: The same experiment provides quantitative data and confirms the chemical identity and structure of the analyte, offering a two-for-one analytical solution.[1][3]
-
Universal Detection: ¹H qNMR is nearly universal for organic compounds, as protons are ubiquitous.[1][2] This contrasts with methods like HPLC-UV, where a chromophore is required for detection and response factors can vary significantly between the analyte and its impurities.[12]
Comparative Analysis: qNMR vs. Chromatographic Methods
The choice of an analytical technique depends on the specific requirements of the analysis. A direct comparison reveals the distinct strengths and applications of each method.
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Signal intensity is directly proportional to the molar concentration of nuclei.[6] | Differential partitioning of analytes between a mobile and stationary phase. | Partitioning of volatile analytes between a mobile gas phase and a stationary phase. |
| Quantitation | Primary ratio method; absolute purity determination with an internal standard.[13] | Relative quantitation against a specific reference standard of the analyte. | Relative quantitation against a specific reference standard of the analyte. |
| Reference Standard | Requires a certified internal standard of a different structure (e.g., Maleic Acid).[14] | Requires a certified reference standard of the analyte itself. | Requires a certified reference standard of the analyte itself. |
| Selectivity | High; based on unique chemical shifts of non-equivalent nuclei. | High; based on chromatographic separation and detector response. | High; based on volatility and chromatographic separation. |
| Universality | Nearly universal for proton-containing organic molecules.[2] | Limited to compounds with a chromophore (UV detection) or that can be ionized (MS detection). | Limited to volatile and thermally stable compounds. |
| Information Provided | Purity, structural confirmation, and impurity identification in a single experiment.[3] | Purity and retention time. Structure requires coupling to a mass spectrometer (LC-MS). | Purity and retention time. Structure requires coupling to a mass spectrometer (GC-MS). |
| Analysis Time | Fast (typically 5-15 minutes per sample). | Moderate (typically 15-45 minutes per sample). | Moderate (typically 15-45 minutes per sample). |
| Method Development | Generally simpler, primarily involving selection of a suitable solvent and internal standard. | More complex, requiring optimization of column, mobile phase, gradient, and flow rate. | More complex, requiring optimization of column, temperature program, and gas flow. |
| Validation | Method validation is guided by ICH Q2(R1) principles.[10][15][16][17] | Extensive validation required as per ICH Q2(R1) guidelines.[15][16][17] | Extensive validation required as per ICH Q2(R1) guidelines.[15][16][17] |
Experimental Protocol: Purity of this compound by ¹H qNMR
This protocol provides a step-by-step methodology for determining the purity of this compound using an internal standard method.
Causality Behind Experimental Choices
-
Internal Standard Selection (Maleic Acid): Maleic acid is chosen for its high purity, stability, non-hygroscopic nature, and simple ¹H NMR spectrum (a single peak for the two olefinic protons).[14] Crucially, its signal at ~6.3 ppm in DMSO-d₆ does not overlap with the expected signals of this compound.
-
Solvent Selection (DMSO-d₆): Dimethyl sulfoxide-d₆ is an excellent solvent for a wide range of organic compounds, including both the analyte and the chosen internal standard.[14]
-
Relaxation Delay (D1): A long relaxation delay (at least 5 times the longest T1 relaxation time of any proton being integrated) is critical to ensure complete magnetization recovery between pulses. This is arguably the most important parameter for ensuring the signal integrals are truly quantitative.[5]
-
Accurate Weighing: The accuracy of the final purity calculation is directly dependent on the accuracy of the masses of the analyte and the internal standard. Use of a calibrated microbalance is essential.[13]
Step-by-Step Methodology
1. Preparation of the qNMR Sample: a. Accurately weigh approximately 15 mg of this compound (designated as 'Analyte') into a clean, dry vial using a calibrated microbalance (record weight to 0.01 mg). b. Accurately weigh approximately 10 mg of a certified internal standard (e.g., Maleic Acid, purity ≥ 99.5%; designated as 'IS') into the same vial (record weight to 0.01 mg). c. Dissolve the mixture in approximately 0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆). d. Vortex the vial for 1-2 minutes until both the analyte and the internal standard are completely dissolved. e. Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition: a. Use a ≥400 MHz NMR spectrometer. b. Tune and shim the probe on the sample to achieve optimal resolution. c. Acquire a ¹H NMR spectrum using the following key parameters:
- Pulse Angle (Flip Angle): 30-45°
- Relaxation Delay (D1): 30 seconds (ensures full relaxation)[5]
- Acquisition Time (AQ): ≥ 3 seconds
- Number of Scans (NS): ≥ 16 (to ensure adequate signal-to-noise ratio)
- Temperature: Regulated at 25 °C
3. Data Processing: a. Apply a small line-broadening factor (e.g., 0.3 Hz) if necessary to improve the signal-to-noise ratio. b. Carefully phase the spectrum manually to ensure all peaks have a pure absorption lineshape. c. Apply a baseline correction algorithm (e.g., 5th-order polynomial) to ensure a flat baseline across the entire spectrum.[18] d. Integrate the following well-resolved signals:
- Analyte Signal (IAnalyte): Select a distinct, baseline-resolved signal. For this compound, the pyrimidine ring proton (singlet, ~8.7 ppm) or the isopropyl CH proton (septet, ~3.2 ppm) are good candidates.
- Internal Standard Signal (IIS): Integrate the singlet from the two olefinic protons of maleic acid (~6.3 ppm).
4. Purity Calculation: a. Use the following equation to calculate the purity of the analyte as a weight percentage (% w/w):[18]
Visualization of the qNMR Workflow
Caption: Workflow for purity determination by ¹H qNMR.
Method Validation and Trustworthiness
To ensure the trustworthiness of the results, any qNMR method intended for routine quality control must be validated according to the guidelines set by the International Council for Harmonisation (ICH), specifically ICH Q2(R1).[15][16][17][19] Validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or the internal standard. This is demonstrated by the absence of signal overlap.
-
Linearity: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.[6]
-
Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
-
Precision: Assessed at levels of repeatability (intra-assay precision) and intermediate precision (inter-laboratory, inter-day). Precision for qNMR methods typically shows a relative standard deviation (RSD) of less than 1%.[10]
-
Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
By performing this validation, the qNMR protocol becomes a self-validating system, providing a high degree of confidence in the reported purity value.
Caption: Core validation parameters for a trustworthy qNMR method.
Conclusion
For the purity assessment of this compound, quantitative NMR emerges as a highly efficient, accurate, and powerful analytical tool. Its status as a primary method eliminates the dependency on specific analyte reference standards, a significant advantage in research and development. While HPLC and GC remain indispensable for specific applications, particularly for trace impurity analysis and separation of complex mixtures, qNMR provides a rapid, robust, and information-rich alternative that delivers simultaneous structural confirmation and absolute purity. By following a carefully designed and validated protocol, researchers and drug development professionals can leverage qNMR to ensure the quality and integrity of their chemical entities with the highest degree of scientific confidence.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. usp.org [usp.org]
- 7. High-Performance Quantitative H-1 NMR [sigmaaldrich.com]
- 8. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 9. ukisotope.com [ukisotope.com]
- 10. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 11. acgpubs.org [acgpubs.org]
- 12. enovatia.com [enovatia.com]
- 13. ethz.ch [ethz.ch]
- 14. resolvemass.ca [resolvemass.ca]
- 15. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 16. fda.gov [fda.gov]
- 17. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 18. pubsapp.acs.org [pubsapp.acs.org]
- 19. starodub.nl [starodub.nl]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-5-isopropylpyrimidine
As researchers and drug development professionals, our work with novel chemical entities like 2-Chloro-5-isopropylpyrimidine is foundational to scientific progress. However, our responsibility extends beyond synthesis and application to include the safe and environmentally conscious management of resulting waste streams. This guide provides a comprehensive, technically grounded protocol for the proper disposal of this compound, ensuring the safety of laboratory personnel and adherence to regulatory standards. The procedures outlined here are rooted in the fundamental chemical properties of halogenated organic compounds and established best practices for hazardous waste management.
Hazard Identification: Understanding the "Why"
This compound is a halogenated heterocyclic compound. Its chemical structure necessitates specific handling and disposal protocols due to its inherent hazards and the environmental risks associated with chlorinated organics. Improper disposal can lead to the release of persistent and toxic compounds into the environment.[1]
Key hazards associated with this compound include skin irritation, serious eye irritation, and potential respiratory irritation.[2][3] During combustion, which is a key part of its disposal, hazardous byproducts such as nitrogen oxides (NOx), carbon monoxide, carbon dioxide, and, critically, hydrogen chloride gas and elemental chlorine can be formed.[2][4]
Table 1: GHS Hazard and Precautionary Statements
| Classification | Code | Statement |
|---|---|---|
| Hazard | H315 | Causes skin irritation.[2][3][5] |
| H319 | Causes serious eye irritation.[2][3][5] | |
| H335 | May cause respiratory irritation.[2][3] | |
| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[6] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[2][6] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |
| | P501 | Dispose of contents/container to an approved waste disposal plant.[2][6] |
Pre-Disposal Safety: Personal Protective Equipment (PPE) and Handling
Before any disposal-related activity, from labeling a waste container to managing a spill, the establishment of a robust safety barrier through appropriate PPE is non-negotiable. The principle here is to prevent any direct contact with the chemical.
Table 2: Required Personal Protective Equipment (PPE)
| Body Part | Equipment Specification | Rationale |
|---|---|---|
| Eyes/Face | Chemical safety goggles compliant with OSHA 29 CFR 1910.133 or EN166.[2] A face shield should be used in addition to goggles when there is a splash hazard. | Protects against direct contact and splashes, which can cause serious eye irritation.[2] |
| Hands | Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected before use and changed immediately if contaminated. | Prevents skin contact, which can cause irritation.[2] |
| Body | A lab coat or chemically resistant apron. | Protects skin and personal clothing from contamination. |
| Respiratory | A NIOSH/MSHA or EN 149 approved respirator with an organic vapor filter (Type A) is required if working outside of a fume hood or if vapors/aerosols are generated.[2] | Protects against inhalation of vapors that may cause respiratory irritation.[2] |
Waste Segregation and Storage
Proper segregation is critical to prevent dangerous reactions within a waste container. Waste this compound must be collected in a dedicated, clearly labeled, and sealed container. This container must be stored away from incompatible materials.
Table 3: Chemical Incompatibility
| Incompatible With | Reason |
|---|---|
| Strong Oxidizing Agents | Can lead to vigorous or explosive reactions. |
| Strong Bases | May cause decomposition or unwanted reactions.[7] |
| Strong Acids | Can catalyze decomposition or hazardous reactions.[8] |
All hazardous waste must be stored in a designated Satellite Accumulation Area within the laboratory, clearly marked and compliant with institutional and federal regulations.
Spill and Emergency Procedures
In the event of an accidental release, a structured and immediate response is crucial to mitigate exposure and environmental contamination.
Step-by-Step Spill Response Protocol
-
Evacuate & Alert: Immediately alert personnel in the vicinity. If the spill is large or involves a significant release of vapor, evacuate the area.
-
Don PPE: Before addressing the spill, don the full PPE outlined in Table 2, including respiratory protection if necessary.
-
Containment: Prevent the spill from spreading or entering drains by using absorbent booms or inert materials like sand or vermiculite.[6]
-
Neutralize/Absorb: Cover the spill with an inert absorbent material.
-
Collection: Carefully collect the absorbed material using spark-proof tools and place it into a designated, sealable hazardous waste container.[5]
-
Decontamination: Clean the spill area thoroughly with soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Documentation: Report the spill according to your institution's environmental health and safety (EHS) protocols.
Caption: Workflow for responding to a this compound spill.
The Core Disposal Protocol: High-Temperature Incineration
The cornerstone of disposing of this compound, like most chlorinated organic compounds, is destruction , not merely dilution or neutralization.[9] The carbon-chlorine bond is stable, and the molecule can persist in the environment. Therefore, the only acceptable method of disposal is through a licensed chemical destruction facility via controlled, high-temperature incineration.[5]
Causality: High-temperature incineration (typically 850°C to 1,100°C) provides the necessary energy to break the carbon-chlorine and other covalent bonds, completely destroying the original organic molecule.[10][11] For wastes containing over 1% halogenated organic substances, a minimum temperature of 1100°C is often mandated to ensure complete destruction and prevent the formation of toxic byproducts like dioxins.[10][11]
The combustion process converts the compound into simpler, gaseous products, primarily carbon dioxide, nitrogen, water vapor, and hydrogen chloride (HCl).[12] The HCl in the flue gas is highly corrosive and an environmental pollutant, so incinerators are equipped with "scrubbers" that use a caustic solution (like sodium hydroxide) to neutralize the HCl, converting it into salt and water before release.[12][13]
It is imperative to understand that:
-
Drain disposal is strictly prohibited. This would introduce a toxic, persistent chemical into the water system.[5]
-
Landfill disposal of the liquid chemical is illegal and environmentally irresponsible. [9]
-
Chemical neutralization in the lab is not a viable disposal method for the organic compound itself. While a base can neutralize acidic byproducts, it will not destroy the this compound molecule.
Laboratory Waste Disposal Workflow
The following step-by-step process details the compliant procedure for collecting and disposing of this compound waste from the point of generation to final pickup.
-
Waste Generation & Identification: As soon as the first drop of waste is generated (e.g., residual material, contaminated solvents), it must be classified as hazardous waste.
-
Container & Labeling:
-
Select a chemically compatible container with a secure, leak-proof lid. The container must be in good condition.
-
Immediately affix a "Hazardous Waste" label.
-
Fill out the label completely, listing "this compound" and any other chemical constituents with their estimated percentages.
-
-
Accumulation:
-
Keep the waste container closed at all times, except when adding waste.
-
Store the container in your designated Satellite Accumulation Area.
-
Do not mix incompatible waste streams in the same container.[14]
-
-
Requesting Disposal:
-
Once the container is full or you have finished the project, arrange for disposal through your institution's Environmental Health & Safety (EHS) department.
-
EHS will coordinate with a licensed hazardous waste disposal contractor for pickup and transport to an approved incineration facility.
-
Caption: Decision tree for the compliant disposal of this compound waste.
Regulatory Framework
In the United States, the disposal of this compound is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). As a halogenated organic compound, it falls under the category of regulated hazardous waste.[15][16] Generators of this waste are legally responsible for ensuring its proper management from "cradle to grave," which underscores the importance of using licensed disposal contractors and maintaining meticulous records.
By adhering to these scientifically sound and procedurally robust guidelines, you ensure that your critical research does not come at the cost of personal safety or environmental integrity.
References
- 1. researchgate.net [researchgate.net]
- 2. fishersci.com [fishersci.com]
- 3. 2-Chloro-5-propylpyrimidine | C7H9ClN2 | CID 2735784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 10. toolkit.pops.int [toolkit.pops.int]
- 11. basel.int [basel.int]
- 12. tandfonline.com [tandfonline.com]
- 13. US4215095A - Process for the incineration of chlorinated organic materials - Google Patents [patents.google.com]
- 14. nipissingu.ca [nipissingu.ca]
- 15. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 16. View Document - California Code of Regulations [govt.westlaw.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Chloro-5-isopropylpyrimidine
As researchers and drug development professionals, our work with novel chemical entities like 2-Chloro-5-isopropylpyrimidine is foundational to innovation. However, this progress cannot come at the expense of safety. This guide provides a comprehensive, field-tested framework for the safe handling of this compound, focusing on the correct selection, use, and disposal of Personal Protective Equipment (PPE). Our approach is grounded in the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals to ensure the highest standards of laboratory safety.
The primary, immediate hazards associated with this compound are significant irritation to the skin and eyes.[1][2][3] Therefore, the core principle of our safety protocol is the prevention of direct contact. This guide moves beyond simple compliance, explaining the causality behind each recommendation to build a culture of intrinsic safety within your team.
Hazard Assessment and Corresponding PPE
Understanding the specific risks is the first step in mitigating them. This compound is classified with the following GHS Hazard Statements:
These classifications are not mere labels; they are directives that dictate the minimum required PPE. The following table summarizes the necessary equipment for routine handling.
| Hazard Classification | Affected Area | Required Personal Protective Equipment (PPE) | Rationale |
| Skin Irritation (Category 2) | Skin / Hands | Nitrile Gloves: Double-gloving is strongly recommended to provide a robust barrier.[4][5] | Prevents direct contact with the skin, mitigating the risk of irritation.[2] Nitrile offers good chemical resistance for this class of compound. |
| Body | Impermeable Lab Coat or Gown: Long-sleeved with tight-fitting cuffs.[5][6] | Protects forearms and the torso from accidental splashes or spills. The cuffs should be tucked into the outer glove.[4] | |
| Serious Eye Irritation (Category 2) | Eyes | ANSI-approved Safety Goggles: Must provide a complete seal around the eyes.[2][6] | Standard safety glasses with side shields are insufficient as they do not protect against splashes from all angles.[6] |
| Face | Face Shield (Recommended): To be worn over safety goggles, especially when handling larger quantities or if there is a significant splash risk.[5][7] | Provides a secondary layer of protection for the entire face. | |
| Respiratory Tract Irritation (Category 3) | Respiratory System | Chemical Fume Hood or Ventilated Enclosure: All handling of solid or volatile forms should occur within a certified engineering control.[8][9] | This is the primary method to prevent inhalation of dust or vapors, which can cause respiratory irritation.[10] |
| NIOSH-approved Respirator (Situational): Required for spill cleanup or if engineering controls are not available or fail.[2][4] | An N95 respirator may be sufficient for dust, but an organic vapor cartridge respirator is recommended if vapors are generated.[2] |
Operational Workflow for Safe Handling
The following diagram illustrates the decision-making process and workflow for safely handling this compound, from initial preparation to final disposal of contaminated materials.
Caption: A procedural flowchart detailing the essential steps from preparation to disposal for safe handling.
Experimental Protocols: Donning and Doffing PPE
Adherence to a strict sequence when putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.
Protocol 1: Donning PPE
-
Hand Hygiene: Wash hands thoroughly with soap and water before beginning.
-
Body Protection: Don an impermeable, long-sleeved lab coat or gown. Ensure it is fully fastened.
-
Inner Gloves: Put on the first pair of nitrile gloves.
-
Outer Gloves: Don the second pair of nitrile gloves, ensuring the cuffs of the gloves go over the cuffs of the lab coat.[4] This creates a complete seal.
-
Eye and Face Protection: Put on chemical splash goggles that provide a full seal. If a splash hazard exists, wear a face shield over the goggles.[5]
-
Respiratory Protection (if needed): If the risk assessment indicates a need for respiratory protection (e.g., cleaning a large spill), perform a fit-check on a NIOSH-approved respirator.
Protocol 2: Doffing PPE
The goal is to touch contaminated surfaces only with other contaminated surfaces (the outer gloves) and clean surfaces only with clean surfaces (inner gloves or bare hands, once de-gloved).
-
Decontaminate (if applicable): Before exiting the immediate work area (e.g., fume hood), wipe down outer gloves with an appropriate solvent if they are grossly contaminated.
-
Remove Outer Gloves: Carefully peel off the outer pair of gloves. Grasp the outside of one glove near the wrist with the other gloved hand and peel it off, turning it inside out. Hold the removed glove in the gloved hand. Slide a finger from the ungloved hand under the wrist of the remaining glove and peel it off from the inside, creating a "bag" for both gloves. Dispose of them immediately in a designated hazardous waste container.[4]
-
Remove Gown and Face Shield: Remove the face shield, followed by the lab coat or gown. Roll the gown inward as you remove it to contain any contamination on the outer surface. Dispose of it in the hazardous waste container.
-
Remove Inner Gloves: Remove the inner pair of gloves following the same procedure as in step 2.
-
Remove Goggles: Once away from the immediate work area, remove your safety goggles.
-
Final Hand Hygiene: Immediately wash your hands thoroughly with soap and water.[4]
Disposal Plan for Contaminated PPE
All disposable items that have come into contact with this compound are considered hazardous waste.
-
Waste Segregation: All used PPE, including both pairs of gloves, disposable gowns, and any contaminated wipes or bench paper, must be placed in a clearly labeled, sealed hazardous waste container.[8][9]
-
Container Management: Do not mix this waste with general laboratory trash.[8] The container should be kept closed except when adding waste.
-
Final Disposal: Follow your institution's specific guidelines for the disposal of chemical hazardous waste. Ensure that waste generators consult local, regional, and national regulations for complete and accurate classification and disposal.[11]
By integrating these protocols into your daily laboratory operations, you create a robust safety system that protects researchers and ensures the integrity of your work.
References
- 1. 2-Chloro-5-propylpyrimidine | C7H9ClN2 | CID 2735784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. pppmag.com [pppmag.com]
- 5. benchchem.com [benchchem.com]
- 6. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. echemi.com [echemi.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
